molecular formula C6H15NO3<br>C6H15NO3<br>(CH2OHCH2)3N B10763040 Triethanolamine CAS No. 64114-46-1

Triethanolamine

Cat. No.: B10763040
CAS No.: 64114-46-1
M. Wt: 149.19 g/mol
InChI Key: GSEJCLTVZPLZKY-UHFFFAOYSA-N
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Description

Triethanolamine (TEA) is a versatile tertiary amine and triol widely employed in biochemical and chemical research. Its primary research value lies in its multifunctional nature, serving as an effective buffer, surfactant, and chemical intermediate. As a buffer, TEA is commonly used to maintain a stable pH in the range of 7.0-9.0 for various enzymatic assays and chromatography applications, particularly in HPLC to improve peak shape for basic analytes. In materials science, TEA acts as a complexing agent and crosslinker in the synthesis of polymers and resins, and as a stabilizing surfactant in the production of nanoparticles and emulsions, where it controls particle size and dispersion. Its mechanism of action as a surfactant stems from its ability to reduce surface tension, while its chelating properties allow it to bind metal ions, modulating reaction kinetics in inorganic synthesis. Researchers also utilize TEA as a catalyst and neutralization agent in the preparation of polyurethane foams and other polymeric structures. This compound is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2
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InChI Key

GSEJCLTVZPLZKY-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N(CCO)CCO
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Molecular Formula

C6H15NO3, Array
Record name TRIETHANOLAMINE
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Related CAS

64114-46-1, Array
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DSSTOX Substance ID

DTXSID9021392
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Molecular Weight

149.19 g/mol
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Physical Description

Triethanolamine is an oily liquid with a mild ammonia odor. Denser than water. Freezing point is 71 °F. (USCG, 1999), Liquid, Highly hygroscopic, viscous liquid with a mild ammoniacal odor; Becomes brown on air and light exposure; mp = 21.57 deg C; [Merck Index] Light yellow viscous liquid; Hygroscopic; [Fisher Scientific MSDS], Solid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID OR CRYSTALS WITH CHARACTERISTIC ODOUR., Oily liquid with a mild ammonia odor.
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Boiling Point

635.7 °F at 760 mmHg (Decomposes) (NTP, 1992), 350 °C, BP: 335.4 °C, 335.40 °C. @ 760.00 mm Hg, 335.4 °C, 635.7 °F (decomposes)
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Flash Point

365 °F (NTP, 1992), 179 °C, 179 °C (354 °F) - closed cup, 190.5 °C (Open cup), 354 °F (179 °C) (closed cup), 365 °F
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible, In water, 1.0X10+6 mg/L (miscible) at 25 °C, Miscible with water, methanol, acetone; soluble in benzene (4.2%), ether (1.6%), carbon tetrachloride (0.4%), n-heptane (<0.1%), Soluble in chloroform, Slightly soluble in petroleum ether, 1000 mg/mL, Solubility in water: miscible
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Density

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1242 at 20 °C/4 °C; 1.0985 at 60 °C/4 °C, Relative density (water = 1): 1.1, 1.13
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Vapor Density

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (Air = 1), Relative vapor density (air = 1): 5.1, 5.14
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 10 mmHg at 401 °F (NTP, 1992), 0.00000359 [mmHg], 3.59X10-6 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 25 °C:, <0.01 mmHg
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Color/Form

Viscous liquid, Colorless, Pale-yellow

CAS No.

102-71-6, 64114-46-1
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Melting Point

70.9 °F (NTP, 1992), 21.5 °C, Crystals from ethanol; mp: 177 °C /Triethanolamine hydrochloride/, 20.5 °C, 21.6 °C, 70.9 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Triethanolamine (TEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (TEA), systematically named 2,2',2''-nitrilotriethanol, is a versatile tertiary amine and triol with the chemical formula N(CH₂CH₂OH)₃.[1] Its unique molecular structure, featuring a central nitrogen atom bonded to three hydroxyethyl groups, imparts a range of valuable chemical properties. This structure provides both a basic nitrogen center and hydrophilic alcohol functionalities, making it a weak base, an effective emulsifier, a pH buffer, and a corrosion inhibitor.[2] TEA is a colorless, viscous liquid, though it may appear yellow due to impurities.[1] It is widely utilized across various industries, including cosmetics, pharmaceuticals, and manufacturing.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, and key reaction mechanisms, supported by quantitative data and detailed experimental protocols.

Chemical Structure and Identification

The core of this compound's functionality lies in its molecular structure. A central tertiary nitrogen atom is bonded to three separate ethanol groups. This arrangement results in a molecule that is both a tertiary amine and a triol (a molecule with three alcohol groups).[1] The presence of the lone pair of electrons on the nitrogen atom is responsible for its basicity, while the hydroxyl (-OH) groups contribute to its high solubility in polar solvents and its ability to form esters.

Key Identifiers:

  • CAS Number: 102-71-6[1]

  • Molecular Formula: C₆H₁₅NO₃[1]

  • Molecular Weight: 149.19 g/mol [2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, offering a consolidated source of quantitative data.

Table 1: Physical Properties of this compound
PropertyValueReferences
AppearanceColorless to pale yellow, viscous, oily liquid[2][5][6]
OdorMildly ammoniacal[5][6]
Melting Point21.6 °C (70.9 °F)[1]
Boiling Point335.4 °C (635.7 °F) with decomposition[1]
Density1.124 g/mL at 25 °C[1][2]
Vapor Density5.14 (air = 1)[7]
Vapor Pressure<0.01 mmHg at 20 °C[7][8]
Flash Point179 °C (354 °F)
Refractive Index1.485 at 20 °C[9]
Table 2: Chemical Properties and Solubility of this compound
PropertyValue/DescriptionReferences
pKa (of the conjugate acid)7.74 at 25 °C[1]
pH~10 for a 1% aqueous solution[1]
Solubility in WaterMiscible[1]
Solubility in Organic SolventsMiscible with methanol, ethanol, and acetone. Slightly soluble in benzene, ether, and carbon tetrachloride.[6]
Chemical ReactivityReacts with acids to form salts. The hydroxyl groups can undergo esterification.[9]

Key Reactions and Mechanisms

This compound's utility stems from several key chemical reactions and mechanisms, which can be visualized to better understand its function in various applications.

Synthesis of this compound

This compound is commercially produced through the reaction of ethylene oxide with aqueous ammonia. This process also yields monoethanolamine (MEA) and diethanolamine (DEA). The ratio of the products can be controlled by adjusting the stoichiometry of the reactants.[9][10]

Synthesis_of_this compound EthyleneOxide Ethylene Oxide Reactor Reactor EthyleneOxide->Reactor Ammonia Aqueous Ammonia Ammonia->Reactor Separation Fractional Distillation Reactor->Separation Mixture of Ethanolamines MEA Monoethanolamine (MEA) Separation->MEA DEA Diethanolamine (DEA) Separation->DEA TEA This compound (TEA) Separation->TEA

Synthesis of this compound from Ethylene Oxide and Ammonia.
Emulsification via Reaction with Fatty Acids

A primary application of this compound is as an emulsifier, particularly in the cosmetics and pharmaceutical industries. It neutralizes fatty acids, such as stearic acid or oleic acid, to form a soap (this compound stearate/oleate). This salt has a hydrophilic head and a lipophilic tail, allowing it to stabilize oil-in-water emulsions.[11]

Emulsification_Reaction TEA This compound (Base) Reaction Neutralization Reaction TEA->Reaction FattyAcid Fatty Acid (e.g., Oleic Acid) FattyAcid->Reaction TEASalt Triethanolammonium Salt (Emulsifier) Reaction->TEASalt Emulsion Stable Oil-in-Water Emulsion TEASalt->Emulsion Stabilizes

Emulsification action of this compound with a fatty acid.
Corrosion Inhibition Mechanism

This compound is an effective corrosion inhibitor for ferrous metals. Its mechanism of action involves the adsorption of the TEA molecules onto the metal surface. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups coordinate with the metal, forming a protective film that isolates the metal from the corrosive environment. Additionally, in aqueous solutions, TEA increases the pH, which can promote the passivation of the metal surface.[2]

Corrosion_Inhibition cluster_metal Metal Surface Metal Ferrous Metal TEA This compound in Solution Adsorption Adsorption of TEA TEA->Adsorption Adsorption->Metal ProtectiveFilm Formation of Protective Film Adsorption->ProtectiveFilm ProtectiveFilm->Metal Covers Corrosion Corrosion ProtectiveFilm->Corrosion Inhibits

Mechanism of corrosion inhibition by this compound.
Role as a Cement Grinding Aid

In the production of cement, this compound is used as a grinding aid. During the grinding of cement clinker, the newly formed particles have a tendency to agglomerate due to surface charges. TEA adsorbs onto the surface of these particles, neutralizing the surface charges and reducing agglomeration. This leads to a more efficient grinding process and a finer cement powder.[10]

Cement_Grinding_Aid Clinker Cement Clinker Grinding Grinding Process Clinker->Grinding Agglomeration Particle Agglomeration Grinding->Agglomeration Adsorption Adsorption onto Particles Grinding->Adsorption TEA This compound (Grinding Aid) TEA->Adsorption Adsorption->Agglomeration Reduces FineCement Fine Cement Powder Adsorption->FineCement Leads to

Workflow of this compound as a cement grinding aid.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of this compound using potentiometric titration with a strong acid.[5]

  • Objective: To determine the pKa of this compound in an aqueous solution.

  • Materials and Equipment:

    • This compound

    • Standardized 0.1 M Hydrochloric Acid (HCl) solution

    • Deionized water

    • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

    • Magnetic stirrer and stir bar

    • Burette (50 mL)

    • Beaker (250 mL)

    • Volumetric flask

  • Procedure:

    • Preparation of TEA solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 0.1 M).

    • Titration Setup: Transfer a known volume of the TEA solution to a beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

    • Titration: Begin stirring the solution at a constant rate. Record the initial pH. Add the standardized HCl solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.[5]

Determination of Density of a Viscous Liquid

This protocol describes a method for determining the density of a viscous liquid like this compound, which can entrap air.[12]

  • Objective: To accurately determine the density of this compound.

  • Materials and Equipment:

    • This compound

    • A suitable diluent in which TEA is soluble (e.g., water or ethanol)

    • Weight-per-gallon cup (pycnometer) of known volume

    • Analytical balance

  • Procedure:

    • Measure the mass of the empty, clean, and dry pycnometer.

    • Fill the pycnometer with the diluent and measure the total mass.

    • Empty and dry the pycnometer.

    • Add a known mass of this compound to the pycnometer.

    • Add the diluent to the pycnometer containing the TEA until it is about three-quarters full. Swirl to mix and release any entrapped air. Then, fill the pycnometer completely with the diluent.

    • Measure the total mass of the pycnometer containing the TEA and diluent mixture.

    • Calculate the density of the this compound using the principle of displacement.

Conclusion

This compound's unique chemical structure, combining the functionalities of a tertiary amine and a triol, makes it a highly versatile and valuable compound in a multitude of scientific and industrial applications. Its properties as a weak base, emulsifier, corrosion inhibitor, and grinding aid are all directly attributable to its molecular architecture. A thorough understanding of its physicochemical properties and reaction mechanisms, as detailed in this guide, is essential for its effective application in research, development, and formulation.

References

2,2′,2′′-Nitrilotriethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2′,2′′-Nitrilotriethanol, commonly known as Triethanolamine (TEA), is a versatile tertiary amine and triol with widespread applications across various scientific disciplines, including pharmaceutical sciences. Its unique combination of basicity, hygroscopicity, and ability to act as a surfactant and emulsifier makes it an invaluable excipient in drug formulation and a useful tool in various laboratory procedures. This technical guide provides an in-depth overview of the fundamental characteristics of TEA, including its physicochemical properties, synthesis, and key applications in research and drug development. Detailed experimental protocols and visual representations of its utility are provided to assist researchers in leveraging the properties of this important chemical compound.

Introduction

This compound (TEA) is an organic compound with the chemical formula N(CH₂CH₂OH)₃. It is a viscous, colorless to pale yellow liquid with a faint ammoniacal odor.[1][2][3] Structurally, it is a tertiary amine with three hydroxyl groups, which impart its characteristic properties of being both a weak base and a hygroscopic alcohol.[3][4] These dual functionalities are central to its utility in a vast array of applications, from industrial processes such as cement grinding to its role as a pH adjuster, emulsifier, and surfactant in cosmetics and pharmaceuticals.[5][6][7] In the context of drug development, TEA is a critical excipient used to enhance the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[8][9]

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2,2′,2′′-Nitrilotriethanol is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReferences
Molecular Formula C₆H₁₅NO₃[1][10]
Molecular Weight 149.19 g/mol [1]
Appearance Colorless to pale yellow, viscous liquid[1][2][11]
Odor Slight ammoniacal odor[1][8][11]
Melting Point 21.2 - 21.6 °C (70.2 - 70.9 °F)[3][5][8]
Boiling Point 335.4 °C (635.7 °F) at 760 mmHg (decomposes)[1][5][12]
Density 1.124 g/mL at 25 °C[5][8][13]
Viscosity ~590 mPa·s at 30 °C[4]
Flash Point 193 °C (379.4 °F)[8][11]
Vapor Pressure <0.01 mmHg at 20 °C[13][14]
Refractive Index n20/D 1.485[8][13][14]
Table 2: Solubility and Chemical Properties
PropertyValueReferences
Solubility in Water Miscible[3][5][6]
Solubility in Organic Solvents Miscible with ethanol, acetone, methanol. Slightly soluble in diethyl ether, benzene, and carbon tetrachloride.[3][8][11]
pKa 7.74 - 7.8 at 25 °C[5][14][15]
pH of 1% solution Approximately 10[16]
Chemical Stability Stable under recommended storage conditions. May darken on exposure to air and light.[4][17]
Hygroscopicity Very hygroscopic[2][4][8]

Synthesis

This compound is produced commercially through the ammonolysis of ethylene oxide. This reaction is typically carried out by reacting ethylene oxide with aqueous ammonia. The process also yields monoethanolamine (MEA) and diethanolamine (DEA). The ratio of the products can be controlled by adjusting the stoichiometry of the reactants; a higher proportion of ethylene oxide favors the formation of di- and this compound.[3][18] The individual ethanolamines are then separated by distillation.[19]

A continuous process for the manufacture of this compound typically involves:

  • Synthesis: Continuously feeding ammonia and ethylene oxide into a reactor at elevated temperature (e.g., 40-80 °C) and pressure (e.g., 0.2-2 MPa).[20][21]

  • Ammonia Separation: Continuously separating the unreacted ammonia from the reaction mixture, which is often recycled back into the synthesis step.[20][21]

  • Distillation: Continuously separating the mono-, di-, and this compound from the resulting mixture through a series of distillation columns.[17][20][21]

Synthesis_of_this compound EthyleneOxide Ethylene Oxide Reactor Reactor (40-80 °C, 0.2-2 MPa) EthyleneOxide->Reactor AqueousAmmonia Aqueous Ammonia AqueousAmmonia->Reactor ReactionMixture Reaction Mixture (MEA, DEA, TEA, H₂O, excess NH₃) Reactor->ReactionMixture AmmoniaSeparation Ammonia Separation (Distillation) ReactionMixture->AmmoniaSeparation RecycledAmmonia Recycled Ammonia AmmoniaSeparation->RecycledAmmonia Recycle EthanolamineMixture Ethanolamine Mixture (MEA, DEA, TEA, H₂O) AmmoniaSeparation->EthanolamineMixture RecycledAmmonia->Reactor DistillationColumns Distillation Columns EthanolamineMixture->DistillationColumns MEA Monoethanolamine (MEA) DistillationColumns->MEA DEA Diethanolamine (DEA) DistillationColumns->DEA TEA This compound (TEA) DistillationColumns->TEA

Figure 1: Synthesis of 2,2′,2′′-Nitrilotriethanol.

Key Applications in Research and Drug Development

pH Adjustment and Buffering Agent

This compound is a weak base that is widely used to adjust and buffer the pH of pharmaceutical formulations.[8][16] Its pKa of approximately 7.8 makes it a suitable buffering agent for many biological and pharmaceutical applications, helping to maintain a stable pH in the physiologically relevant range.[22] This is crucial for the stability and efficacy of many active pharmaceutical ingredients, particularly in topical and parenteral formulations.[6][8]

Experimental Protocol: Preparation of a this compound Buffer (0.05 M, pH 7.6)

Materials:

  • This compound (uncharged, free base form)

  • 0.1 M Hydrochloric acid (HCl) solution

  • 0.1 M Sodium hydroxide (NaOH) solution (for fine adjustment if needed)

  • Distilled or deionized water

  • 1 L volumetric flask

  • pH meter

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calculate the required mass of this compound:

    • For a 1 L solution of 0.05 M TEA, the required moles are 0.05 mol.

    • Mass = moles × molecular weight = 0.05 mol × 149.19 g/mol = 7.46 g.

  • Dissolution:

    • Accurately weigh 7.46 g of this compound and transfer it to a beaker containing approximately 800 mL of distilled water.

    • Add a magnetic stir bar and stir until the TEA is completely dissolved.

  • pH Adjustment:

    • Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

    • Slowly add 0.1 M HCl while continuously monitoring the pH. The Henderson-Hasselbalch equation can be used to estimate the required volume of HCl.

    • For a target pH of 7.6 and a pKa of 7.8: 7.6 = 7.8 + log([TEA]/[TEA-H⁺]) -0.2 = log([TEA]/[TEA-H⁺]) [TEA]/[TEA-H⁺] = 10⁻⁰·² ≈ 0.631

    • Since [TEA] + [TEA-H⁺] = 0.05 M, the concentration of the protonated form, [TEA-H⁺], required is approximately 0.0307 M.

    • The moles of HCl needed are 0.0307 mol, which corresponds to 307 mL of 0.1 M HCl. Add the HCl incrementally until the pH approaches 7.6.

  • Final Volume Adjustment:

    • Carefully transfer the buffer solution to a 1 L volumetric flask.

    • Add distilled water to bring the final volume to the 1 L mark.

    • Mix the solution thoroughly.

  • Verification:

    • Re-check the pH of the final buffer solution and adjust with small volumes of 0.1 M HCl or 0.1 M NaOH if necessary.[11][23]

Emulsifying Agent in Topical Formulations

In combination with fatty acids, this compound forms soaps that act as effective emulsifying agents.[9][12] These are used to create stable oil-in-water emulsions in a variety of pharmaceutical and cosmetic products, such as creams, lotions, and ointments.[6][9] The resulting emulsions are fine-grained and stable, ensuring a uniform distribution of the active pharmaceutical ingredient.[12]

Nanoparticle Synthesis for Drug Delivery

This compound plays a crucial role in the synthesis of nanoparticles for drug delivery applications. It can act as both a reducing and a capping agent in the formation of gold nanoparticles (AuNPs) and as a catalyst in the synthesis of mesoporous silica nanoparticles (MSNs).[2][20][24]

  • Gold Nanoparticles (AuNPs): TEA can reduce Au³⁺ ions to Au⁰, leading to the nucleation and growth of nanoparticles. The TEA molecules then adsorb onto the surface of the AuNPs, preventing aggregation and ensuring colloidal stability.[2][25] The hydroxyl and amine groups on TEA provide a surface for further functionalization, for example, with targeting ligands or drugs.[2]

  • Mesoporous Silica Nanoparticles (MSNs): In the synthesis of MSNs, TEA is used to provide the basic conditions necessary for the hydrolysis and condensation of silica precursors around a surfactant template.[20]

Nanoparticle_Synthesis cluster_AuNP Gold Nanoparticle (AuNP) Synthesis cluster_MSN Mesoporous Silica Nanoparticle (MSN) Synthesis Au_precursor Gold Precursor (HAuCl₄) Reaction_Au Reaction (Reduction & Capping) Au_precursor->Reaction_Au TEA_Au This compound (TEA) TEA_Au->Reaction_Au AuNP TEA-capped AuNP Reaction_Au->AuNP Drug_Au Drug Loading/ Functionalization AuNP->Drug_Au Drug_Delivery_AuNP Drug Delivery System Drug_Au->Drug_Delivery_AuNP Silica_precursor Silica Precursor (e.g., TEOS) Reaction_MSN Reaction (Hydrolysis & Condensation) Silica_precursor->Reaction_MSN Surfactant Surfactant Template Surfactant->Reaction_MSN TEA_MSN This compound (TEA) (Base Catalyst) TEA_MSN->Reaction_MSN MSN MSN Reaction_MSN->MSN Drug_MSN Drug Loading MSN->Drug_MSN Drug_Delivery_MSN Drug Delivery System Drug_MSN->Drug_Delivery_MSN

Figure 2: Role of TEA in Nanoparticle Synthesis.
Analytical and Bioanalytical Applications

Complexometric Titration: this compound is used as a masking agent in complexometric titrations with EDTA. It forms stable complexes with certain metal ions, such as aluminum, iron, and manganese, preventing them from interfering with the determination of other metal ions.[13][15][22][26]

Experimental Protocol: Masking of Aluminum in EDTA Titration

Objective: To determine the concentration of an analyte metal ion (e.g., Zn²⁺) in the presence of an interfering ion (e.g., Al³⁺) using EDTA titration.

Materials:

  • Sample solution containing the analyte and interfering ions

  • Standardized EDTA solution

  • Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)

  • Indicator (e.g., Eriochrome Black T)

  • This compound (TEA) solution

  • Burette, conical flask, and other standard titration glassware

Procedure:

  • Sample Preparation: Pipette a known volume of the sample solution into a conical flask.

  • pH Adjustment: Add the buffer solution to adjust the pH to the optimal range for the titration (typically pH 10 for many metals with Eriochrome Black T).

  • Masking: Add a sufficient amount of this compound solution to the flask. The TEA will form a stable complex with the Al³⁺ ions.

  • Titration: Add a few drops of the indicator to the solution. Titrate the solution with the standardized EDTA solution until the endpoint is reached, as indicated by a color change (e.g., from wine red to blue for Eriochrome Black T).

  • Calculation: The volume of EDTA consumed corresponds to the concentration of the unmasked analyte metal ion.[22][26]

High-Performance Liquid Chromatography (HPLC): this compound is used in the preparation of mobile phases for the separation of peptides and proteins by reversed-phase HPLC.[11][14] It can act as a pH buffer and also as a masking agent to block the interaction of basic analytes with residual silanol groups on the stationary phase, which helps to improve peak shape and reduce tailing.[27][28]

Representative Protocol: HPLC Separation of Peptides

Objective: To separate a mixture of peptides using reversed-phase HPLC with a this compound-containing mobile phase.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • This compound

  • Peptide sample, dissolved in Mobile Phase A

  • 0.2 µm filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A and B.

    • For applications requiring masking of silanol groups, a low concentration of this compound (e.g., 0.1-0.2 M, pH adjusted to the desired value with an appropriate acid) can be added to the aqueous mobile phase.[11][14]

    • Filter both mobile phases through a 0.2 µm filter and degas them.

  • Sample Preparation:

    • Dissolve the lyophilized peptide sample in a small volume of Mobile Phase A.

    • Filter the sample through a 0.2 µm syringe filter.[15][23][29]

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min for a 4.6 mm ID column).[30]

    • Inject the prepared sample.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptides (e.g., 5% to 60% B over 30 minutes).

    • Monitor the elution of peptides using a UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

    • Collect fractions if purification is desired.[29][30]

Biological Interactions and Signaling

There is currently no evidence to suggest that this compound itself directly participates in or modulates specific biological signaling pathways. Its biological effects are primarily understood in the context of its role as an excipient in drug delivery systems. For instance, when used to synthesize nanoparticles, the resulting drug delivery system can interact with cells and potentially trigger cellular responses.

Gold nanoparticles, which can be synthesized using TEA, have been shown to be internalized by cells through endocytosis and can induce cellular responses, including inflammatory gene expression.[9][24][31] For example, the uptake of silica and gold nanoparticles by macrophages can lead to the upregulation of the nuclear receptor NR4A1, an important modulator of inflammation.[31] This cellular response is a consequence of the physicochemical properties of the nanoparticle system as a whole (size, shape, surface chemistry) and not a direct signaling event initiated by the this compound capping agent.

Biological_Interaction TEA This compound Nanoparticle_Synthesis Nanoparticle Synthesis (e.g., AuNP) TEA->Nanoparticle_Synthesis Capping Agent Drug_Delivery_System Drug Delivery System (TEA-capped Nanoparticle) Nanoparticle_Synthesis->Drug_Delivery_System Cell Cell Drug_Delivery_System->Cell Interaction Cellular_Uptake Cellular Uptake (Endocytosis) Cell->Cellular_Uptake Internalization Cellular_Response Cellular Response (e.g., Inflammatory Gene Expression) Cellular_Uptake->Cellular_Response Triggers

Figure 3: Indirect Biological Interaction of TEA.

Safety and Regulatory Considerations

This compound is generally regarded as safe for use in cosmetic and pharmaceutical products at the concentrations typically employed.[32] However, it can be a skin and eye irritant at high concentrations.[17] A significant consideration in the use of TEA is the potential for the formation of N-nitrosodiethanolamine (NDELA), a carcinogenic nitrosamine. This can occur if TEA is formulated with N-nitrosating agents.[1][2][14] Therefore, it is recommended that TEA not be used in products where N-nitroso compounds could be formed.[32] Regulatory bodies and expert panels have set limits on the concentration of TEA and the permissible levels of diethanolamine (a common impurity and a more direct precursor to NDELA) in formulations.[2]

Conclusion

2,2′,2′′-Nitrilotriethanol is a cornerstone excipient and laboratory chemical with a well-established profile of utility and safety. Its fundamental characteristics, particularly its ability to function as a pH modifier, emulsifier, and buffering agent, make it indispensable in the formulation of a wide range of pharmaceutical products. Furthermore, its role in the synthesis of advanced drug delivery systems and its utility in analytical techniques underscore its importance in modern pharmaceutical research and development. This guide has provided a detailed overview of the core properties and applications of TEA, along with practical experimental protocols, to support its effective and safe use by researchers and scientists in the field.

References

Synthesis of Triethanolamine from ethylene oxide and ammonia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Triethanolamine from Ethylene Oxide and Ammonia

Introduction

This compound (TEA) is a versatile tertiary amine and a triol, making it a valuable intermediate in various industries. It is utilized extensively in the production of surfactants, emulsifiers, detergents, and as a corrosion inhibitor and pH adjuster. In the pharmaceutical and cosmetics industries, it serves as an emulsifying agent for creams, lotions, and gels. This guide provides a comprehensive technical overview of the synthesis of this compound from the reaction of ethylene oxide and ammonia, focusing on the underlying chemistry, experimental protocols, and process parameters for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Kinetics

The synthesis of this compound is not a direct reaction but a series of sequential, competitive nucleophilic substitution reactions. Ammonia initially reacts with ethylene oxide to form monoethanolamine (MEA). MEA, being a primary amine, is more nucleophilic than ammonia and subsequently reacts with another molecule of ethylene oxide to yield diethanolamine (DEA). Finally, the secondary amine DEA reacts with a third ethylene oxide molecule to produce the desired this compound (TEA).[1]

The overall reaction scheme is as follows:

  • NH₃ + C₂H₄O → HOCH₂CH₂NH₂ (Monoethanolamine - MEA)

  • HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH (Diethanolamine - DEA)

  • (HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N (this compound - TEA)

These reactions are typically carried out in an aqueous medium, and the presence of water can accelerate the reaction.[2] The product distribution (the relative amounts of MEA, DEA, and TEA) is highly dependent on the stoichiometry of the reactants.[3] A high molar ratio of ammonia to ethylene oxide favors the formation of MEA, while lower ratios lead to higher yields of DEA and TEA.[4]

The reactions are irreversible, competitive, and consecutive second-order reactions.[5] The activation energy for the formation of MEA from aqueous ammonia and ethylene oxide has been reported to be approximately 61.25 kJ/mol (or about 11,500 cal/mol).[4][5] The reaction rates for the subsequent steps to form DEA and TEA are comparatively faster.

Reaction_Pathway Ammonia Ammonia (NH₃) MEA Monoethanolamine (MEA) Ammonia->MEA + EO1 Ethylene Oxide (C₂H₄O) EO1->MEA DEA Diethanolamine (DEA) MEA->DEA + EO2 Ethylene Oxide (C₂H₄O) EO2->DEA TEA This compound (TEA) DEA->TEA + EO3 Ethylene Oxide (C₂H₄O) EO3->TEA

Figure 1: Reaction pathway for the synthesis of ethanolamines.

Synthesis Methodologies and Experimental Protocols

The industrial production of ethanolamines is exclusively achieved through the reaction of ethylene oxide with excess ammonia.[2] This can be performed via a non-catalytic aqueous process or a catalytic process.

Aqueous Ammonia Process (Non-Catalytic)

This is a common industrial method where ethylene oxide is reacted with an aqueous solution of ammonia. The process is typically continuous.

Experimental Protocol:

  • Reactant Preparation: An aqueous ammonia solution (e.g., 28-37% by weight) is prepared.[6]

  • Reaction: The aqueous ammonia and liquid ethylene oxide are continuously fed into a reactor. The molar ratio of ammonia to ethylene oxide is a critical parameter and is adjusted based on the desired product distribution; for higher TEA yield, a lower ammonia to ethylene oxide ratio is used.[4][7]

  • Reaction Conditions: The reaction is exothermic and is typically conducted at temperatures ranging from 40 to 150°C and under moderate to high pressure (0.1 to 16 MPa) to keep the reactants in the liquid phase.[1][7]

  • Product Mixture: The output from the reactor is a mixture of MEA, DEA, TEA, water, and unreacted ammonia.[1]

Catalytic Process

To improve selectivity, particularly towards MEA or DEA, heterogeneous catalysts can be employed. This often involves using anhydrous liquid ammonia.

Experimental Protocol:

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable catalyst. A ZSM-5 type zeolite that has undergone ion exchange with lanthanum is one such catalyst mentioned for ethanolamine production.[6]

  • Reactant Feed: Liquid ammonia and ethylene oxide are continuously introduced into the packed reactor at specified flow rates. For instance, concentrations might be set to achieve 18.1% ethylene oxide, 70.9% liquid ammonia, and 11.0% MEA (if recycled) by weight.[6]

  • Reaction Conditions: The reaction can be performed adiabatically. An example condition includes an inlet temperature of 45°C and a pressure of 10 MPa.[6]

  • Product Output: The conversion of ethylene oxide is typically near 100%.[6] The resulting solution contains the mixture of ethanolamines and unreacted ammonia.

Experimental_Workflow cluster_reactants Reactant Feed cluster_separation Purification Stages Ammonia Ammonia (Aqueous or Liquid) Reactor Reactor (CSTR or Fixed-Bed) Temp: 40-150°C Pressure: 0.1-16 MPa Ammonia->Reactor EO Ethylene Oxide EO->Reactor AmmoniaStripper Ammonia Stripping Reactor->AmmoniaStripper Reaction Mixture Dehydration Dehydration Column AmmoniaStripper->Dehydration Ammonia-free mixture Distillation Fractional Distillation Dehydration->Distillation Anhydrous mixture Products Final Products MEA, DEA, TEA Distillation->Products

Figure 2: Generalized workflow for this compound synthesis and purification.

Quantitative Data

The distribution of ethanolamines is highly sensitive to the reaction conditions. The tables below summarize key quantitative data from various sources.

Table 1: Reaction Conditions and Product Distribution

Parameter Value/Range Product Composition Source
Process Type Aqueous Ammonia Reaction mixture: 30-50% TEA, 15-60% DEA by weight [7]
Reactant Ratio Molar Ratio NH₃:EO = 0.28 Not specified, but favors higher ethanolamines [6]
Molar Ratio NH₃:EO = 1.5 to 6 Favors MEA, but adjustable for DEA/TEA [7]
Temperature 40 - 150 °C General operating range [1][7]
Pressure 0.1 - 16 MPa General operating range [7]
Catalyst La-exchanged ZSM-5 Zeolite Final purified bottoms: 91.7% TEA, 7.6% DEA [6]

| EO Conversion | Nearly 100% | For both aqueous and catalyst processes |[6] |

Table 2: Kinetic Parameters for Ethanolamine Synthesis

Reaction Step Parameter Value Source
NH₃ + EO → MEA Activation Energy (Ea) 61.25 kJ/mol [4]
NH₃ + EO → MEA Activation Energy (Ea) ~11,500 cal/mol (~48.1 kJ/mol) [5]

| Consecutive Steps | Relative Rate Constants | Ratio of k₁:k₂:k₃ (MEA:DEA:TEA formation) is approx. 1:6:4 |[8] |

Purification of this compound

Regardless of the synthesis method, the crude product is a mixture that requires purification. The standard method for separating the ethanolamines from each other and from water and unreacted ammonia is fractional distillation.[1]

The purification process generally follows these steps:

  • Ammonia Removal: The unreacted ammonia is stripped from the reaction mixture, often in a distillation column, and is typically recycled back to the reactor.[6][7]

  • Dehydration: Water is removed from the mixture in a dehydrating column.[6]

  • Fractional Distillation: The anhydrous mixture of ethanolamines is separated in a series of distillation columns due to their different boiling points (MEA: 170°C, DEA: 268°C, TEA: 335°C).

    • First, MEA is distilled off.[6]

    • Next, DEA is separated.[6]

    • The remaining bottoms consist of crude TEA, which may be further purified.[6]

To obtain high-purity, colorless, and stable TEA, further treatment may be necessary. One patented method involves reacting the crude product (after MEA removal) with additional ethylene oxide at 110-180°C, followed by rectification in the presence of phosphorous or hypophosphorous acid.[9][10]

Purification_Process Crude Crude Reaction Mixture (MEA, DEA, TEA, NH₃, H₂O) Col1 Ammonia Stripping Column Crude->Col1 Col2 Dehydration Column Col1->Col2 Bottoms RecycledNH3 Recycled NH₃ Col1->RecycledNH3 Top Col3 MEA Rectifying Column Col2->Col3 Bottoms WasteWater Waste Water Col2->WasteWater Top Col4 DEA Rectifying Column Col3->Col4 Bottoms MEA_Product Pure MEA Col3->MEA_Product Top DEA_Product Pure DEA Col4->DEA_Product Top TEA_Product Crude TEA Col4->TEA_Product Bottoms

Figure 3: Distillation sequence for the purification of ethanolamines.

Conclusion

The synthesis of this compound from ethylene oxide and ammonia is a well-established industrial process involving a series of consecutive reactions. Control over the final product distribution is primarily achieved by manipulating the molar ratio of the reactants, temperature, and pressure. While non-catalytic aqueous processes are common, catalytic methods offer pathways to enhanced selectivity. The purification of TEA from the resulting mixture of ethanolamines is a critical step, accomplished through a multi-stage distillation process. For researchers and professionals, understanding the interplay between reaction kinetics, process conditions, and separation technology is paramount to optimizing the yield and purity of this compound for its diverse applications.

References

Trolamine: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trolamine, also known as triethanolamine (TEA), is a versatile tertiary amine and triol widely utilized in laboratory settings, particularly within the pharmaceutical and cosmetic industries. Its unique chemical structure, featuring three hydroxyl groups and a tertiary amine, grants it a range of useful properties, including the ability to act as a weak base, an emulsifier, a pH adjuster, and a stabilizer. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of trolamine, detailed experimental protocols for their determination, and a visualization of its application in a common laboratory workflow.

Core Physical and Chemical Properties

The fundamental properties of trolamine are crucial for its effective application in research and development. The following tables summarize key quantitative data for easy reference and comparison.

Physical Properties of Trolamine
PropertyValueReferences
Appearance Colorless to pale yellow, viscous liquid[1][2]
Odor Mildly ammoniacal[1]
Melting Point 17.9-21.6 °C (64.2-70.9 °F)[2][3][4]
Boiling Point 335.4 °C (635.7 °F) with decomposition[2][3]
Density 1.124 g/mL at 25 °C[3][4]
Vapor Pressure <0.01 hPa at 20 °C
Refractive Index n20/D 1.485[4]
Chemical Properties of Trolamine
PropertyValueReferences
Molecular Formula C₆H₁₅NO₃[3][5]
Molecular Weight 149.19 g/mol [5]
pKa 7.74 at 25 °C[2]
pH Approximately 10.5 (1% solution)[6]
Solubility Miscible with water, ethanol, and acetone. Slightly soluble in ether, benzene, and carbon tetrachloride.[2][4][7]
Autoignition Temperature 325 °C (617 °F)
Flash Point 179 °C (354.2 °F) - closed cup

Experimental Protocols for Property Determination

Accurate determination of trolamine's physical and chemical properties is essential for its proper use in the laboratory. The following are detailed methodologies for key experiments.

Determination of Melting Point by Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid.[8]

Methodology:

  • Sample Preparation: Ensure the trolamine sample is crystalline and dry. If it is in its liquid form at room temperature, it should be cooled to induce crystallization. The solid sample should be finely powdered.[8]

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample at the bottom. The packed sample height should be 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or a temperature probe.[10]

  • Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.[8]

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is the end of the melting range. For a pure substance, this range should be narrow.[10]

Determination of Boiling Point by Micro-Boiling Point Method

The micro-boiling point method is suitable for determining the boiling point of small quantities of liquid.[11]

Methodology:

  • Sample Preparation: A small volume (a few drops) of liquid trolamine is placed in a small test tube.[12]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[13]

  • Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. The oil is heated gently and evenly.[11][13]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.[12]

  • Boiling Point Determination: As the apparatus cools, the bubbling will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[13]

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.[14]

Methodology:

  • Clean and Weigh the Pycnometer: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on an analytical balance.

  • Fill with Trolamine: The pycnometer is filled with trolamine, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Weigh the Filled Pycnometer: The mass of the pycnometer filled with trolamine is accurately measured.

  • Determine the Mass of Trolamine: The mass of the trolamine is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • Calculate Density: The density of the trolamine is calculated by dividing its mass by the known volume of the pycnometer. For highest accuracy, the temperature of the liquid should be recorded and controlled.[15]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of a weak base like trolamine.[16][17]

Methodology:

  • Sample Preparation: A known concentration of trolamine is dissolved in deionized water. The solution should be of sufficient concentration to provide a clear titration curve.[18]

  • Titration Setup: A calibrated pH electrode is immersed in the trolamine solution, which is continuously stirred with a magnetic stirrer.[18]

  • Titration: A standard solution of a strong acid (e.g., hydrochloric acid) of known concentration is added to the trolamine solution in small, precise increments using a burette.[19]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the trolamine has been neutralized. This point corresponds to the inflection point of the titration curve.[20]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.[21][22]

Methodology:

  • Preparation of Saturated Solution: An excess amount of trolamine is added to a known volume of water in a flask.[23]

  • Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[22]

  • Phase Separation: After equilibration, the undissolved portion of the trolamine is separated from the saturated solution by filtration or centrifugation.[24]

  • Concentration Analysis: The concentration of trolamine in the clear, saturated aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or titration.[23][24]

  • Solubility Determination: The determined concentration represents the aqueous solubility of trolamine at the specified temperature.[22]

Laboratory Application Workflow: Emulsion Formulation

Trolamine is frequently used as an emulsifying agent in the preparation of oil-in-water emulsions, which are common in pharmaceutical and cosmetic formulations.[6][25] The following diagram illustrates a typical workflow for creating a stable topical emulsion using trolamine.

Emulsion_Formulation_Workflow start Start oil_phase Prepare Oil Phase (e.g., Oleic Acid, Active Ingredient) start->oil_phase aq_phase Prepare Aqueous Phase (Water, Humectants) start->aq_phase fatty_acid_add Add Fatty Acid (e.g., Stearic Acid) to Oil Phase oil_phase->fatty_acid_add trolamine_add Add Trolamine to Aqueous Phase aq_phase->trolamine_add heat_phases Heat Both Phases Separately (e.g., 70-75 °C) trolamine_add->heat_phases fatty_acid_add->heat_phases combine Slowly Add Oil Phase to Aqueous Phase with High-Shear Mixing heat_phases->combine emulsify Homogenize to Form Fine Emulsion combine->emulsify cool Cool Down with Gentle Stirring emulsify->cool additives Add Temperature-Sensitive Additives (e.g., Preservatives, Fragrance) cool->additives qc Quality Control (pH, Viscosity, Stability) additives->qc end End qc->end

References

An In-depth Technical Guide to Triethanolamine: A Tertiary Amine and Triol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Dual Functionality of Triethanolamine

This compound (TEA), systematically named 2,2′,2′′-nitrilotriethanol, is a versatile organic compound with the chemical formula N(CH₂CH₂OH)₃.[1] It is a viscous, colorless to pale yellow liquid with a mild ammoniacal odor.[1] Structurally, it is characterized by a central tertiary amine nitrogen atom bonded to three ethanol groups, bestowing upon it the dual functionality of a tertiary amine and a triol (a molecule with three alcohol groups).[2][3] This unique molecular architecture is the cornerstone of its wide-ranging applicability in industrial, pharmaceutical, and cosmetic formulations, where it functions as a weak base, emulsifier, surfactant, pH adjuster, and corrosion inhibitor.[1][4]

Chemical and Physical Properties

The physicochemical properties of this compound are pivotal to its function in various applications. The presence of the lone pair of electrons on the nitrogen atom confers basicity, allowing it to neutralize acids and form salts.[2] Concurrently, the three hydroxyl groups impart hydrophilicity and are capable of undergoing reactions typical of alcohols, such as esterification.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a consolidated reference for laboratory and industrial use.

Physical Properties Value References
Appearance Colorless to pale yellow, viscous liquid[1]
Odor Mildly ammoniacal[1]
Melting Point 21.6 °C (70.9 °F)[1]
Boiling Point 335.4 °C (635.7 °F) with decomposition[1]
Density 1.124 g/mL at 25 °C[1]
Solubility Miscible with water, ethanol, and acetone.[1][2]
Chemical Properties Value References
Molecular Formula C₆H₁₅NO₃[1]
Molecular Weight 149.19 g/mol [1]
pKa (of the conjugate acid at 25 °C) 7.74[5]
pH of 1% solution Approximately 10[3]

Synthesis of this compound

This compound is commercially produced through the reaction of ethylene oxide with aqueous ammonia.[2][6] This process, known as ammonolysis of ethylene oxide, proceeds via a nucleophilic substitution mechanism where ammonia attacks the epoxide ring of ethylene oxide.[6] The reaction is typically conducted at elevated temperatures and pressures and yields a mixture of monoethanolamine (MEA), diethanolamine (DEA), and this compound (TEA).[2] The ratio of these products can be controlled by adjusting the stoichiometry of the reactants.[7] The individual ethanolamines are subsequently separated by fractional distillation.[2]

Synthesis_of_this compound Ethylene Oxide Ethylene Oxide Reaction Vessel Reaction Vessel Ethylene Oxide->Reaction Vessel Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Reaction Vessel Product Mixture Product Mixture Reaction Vessel->Product Mixture Elevated T & P Fractional Distillation Fractional Distillation Product Mixture->Fractional Distillation MEA Monoethanolamine (MEA) Fractional Distillation->MEA DEA Diethanolamine (DEA) Fractional Distillation->DEA TEA This compound (TEA) Fractional Distillation->TEA

Synthesis of this compound from Ethylene Oxide and Ammonia.

Key Applications in Research and Drug Development

This compound's dual functionality makes it an invaluable component in a multitude of applications relevant to the pharmaceutical and research sectors.

  • pH Adjustment and Buffering: As a weak base, TEA is widely used to adjust and buffer the pH of formulations, ensuring the stability and efficacy of active pharmaceutical ingredients (APIs). A 1% solution of TEA has a pH of approximately 10.[3][8]

  • Emulsification: TEA reacts with fatty acids, such as stearic acid or oleic acid, to form soaps that act as emulsifying agents.[9] This in-situ formation of an emulsifier is crucial for creating stable oil-in-water (o/w) emulsions in creams, lotions, and other topical drug delivery systems.[9]

  • Solubilizing Agent: In pharmaceutical formulations, TEA can act as a solubilizing agent, aiding in the dissolution of active ingredients that are not completely soluble in water, thereby enhancing their absorption.[7][10]

  • Corrosion Inhibition: this compound is an effective corrosion inhibitor for ferrous metals. Its molecules adsorb onto the metal surface, forming a protective film that isolates the metal from corrosive environments.[6] The nitrogen atom's lone pair of electrons and the oxygen atoms of the hydroxyl groups coordinate with the metal surface.[6]

  • Nanoparticle Synthesis: TEA can serve as both a capping and reducing agent in the synthesis of metallic nanoparticles, such as gold and silver nanoparticles.[2] It reduces the metal salt to form nanoparticles and then stabilizes them by adsorbing onto their surface, preventing aggregation.[2]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method is highly accurate for determining the pKa of weak bases like this compound.[5]

Materials and Reagents:

  • This compound (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • CO₂-free deionized water

  • pH meter with a combination electrode

  • Burette (50 mL)

  • Volumetric flasks

  • Beakers (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of this compound Solution: Accurately weigh a known amount of this compound to prepare a 0.1 M solution and dissolve it in a known volume of CO₂-free deionized water in a volumetric flask.[5]

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) according to the manufacturer's instructions.[5]

  • Titration Setup: Pipette a precise volume (e.g., 50.0 mL) of the this compound solution into a 250 mL beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer.[5]

  • Titration:

    • Fill the burette with the standardized 0.1 M HCl solution and record the initial volume.[5]

    • Begin stirring the this compound solution at a moderate, constant speed.[5]

    • Record the initial pH of the solution.[5]

    • Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.[5]

    • As the pH begins to change more rapidly near the equivalence point, reduce the increment volume.[5]

  • Data Analysis:

    • Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).[6]

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be accurately located by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).[6]

    • The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).[5]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_tea Prepare 0.1M TEA Solution setup_titration Setup Titration Apparatus prep_tea->setup_titration calibrate_ph Calibrate pH Meter calibrate_ph->setup_titration add_hcl Add 0.1M HCl in Increments setup_titration->add_hcl record_data Record pH and Volume add_hcl->record_data record_data->add_hcl plot_curve Plot Titration Curve (pH vs. Volume) record_data->plot_curve find_ep Determine Equivalence Point plot_curve->find_ep calc_pka Calculate pKa at Half-Equivalence Point find_ep->calc_pka

Workflow for pKa Determination by Potentiometric Titration.
Gas Chromatography (GC) for Purity Analysis

This method is suitable for the quantitative analysis of this compound and the determination of related substances like monoethanolamine and diethanolamine.[11]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).[11]

  • Capillary column suitable for amine analysis (e.g., RTX-5 amine).[11]

  • Autosampler.[11]

Reagents:

  • This compound standard

  • Extraction solvent (e.g., acetone).[11]

  • Internal standard (e.g., 1-octanol).[11]

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound standard by accurately weighing the standard and dissolving it in the extraction solvent.[11]

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.[11]

    • Prepare the sample for analysis by dissolving a known amount in the extraction solvent.[11]

  • GC Conditions (Example):

    • Column: RTX-5 amine, 15 m x 0.32 mm i.d., 1 µm df.[11]

    • Injector Temperature: 250 °C.[4]

    • Detector Temperature: 300 °C.[4]

    • Oven Temperature Program: Initial temperature of 40°C for 5 min, then ramp at 20°C/min to 200°C and hold for 7 min.[4]

    • Carrier Gas: Helium.[4]

    • Injection Mode: Split.[4]

  • Analysis:

    • Inject the prepared standards and sample into the gas chromatograph.[10]

    • Record the chromatograms and the peak areas for this compound and the internal standard.[10]

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the calibration standards.[10]

    • Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.[10]

Signaling Pathways and Experimental Workflows

While this compound is not a classical signaling molecule in biological pathways, its role in creating complex structures for biomedical applications, such as drug delivery systems, is of significant interest.

Hydrogel Formation for Drug Delivery

This compound can be used as a crosslinking agent in the formation of hydrogels from polymers like polyvinyl alcohol (PVA). The hydrogel network can then serve as a matrix for the controlled release of therapeutic agents.

Hydrogel_Formation cluster_components Components cluster_process Process cluster_product Product PVA Polyvinyl Alcohol (PVA) Solution Mixing Mixing of Components PVA->Mixing SubericAcid Suberic Acid Solution SubericAcid->Mixing TEA This compound (TEA) Solution TEA->Mixing API Active Pharmaceutical Ingredient (API) API->Mixing Crosslinking Esterification Crosslinking Mixing->Crosslinking In-situ Gelation Hydrogel API-Loaded Hydrogel Crosslinking->Hydrogel Release Controlled API Release Hydrogel->Release

Proposed workflow for hydrogel formation using TEA as a crosslinking agent for drug delivery.
Polyurethane Foam Formation

In the synthesis of polyurethane foams, this compound acts as both a catalyst and a chain extender, influencing the gelling and blowing reactions.[2]

Polyurethane_Foam_Formation cluster_reactants Reactants cluster_reactions Reactions cluster_product Product Isocyanate Isocyanate Gelling Gelling Reaction (Urethane Formation) Isocyanate->Gelling Blowing Blowing Reaction (Urea + CO2 Formation) Isocyanate->Blowing Polyol Polyol Polyol->Gelling Water Water Water->Blowing TEA This compound (TEA) TEA->Gelling Chain Extender TEA->Blowing Catalyst Foam Polyurethane Foam Gelling->Foam Blowing->Foam

Role of this compound in Polyurethane Foam Formation.

References

Basic mechanism of Triethanolamine as a weak base

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Basic Mechanism of Triethanolamine

Introduction to this compound (TEA)

This compound, a tertiary amine and a triol, is an organic compound with the chemical formula N(CH₂CH₂OH)₃.[1] Also known as trolamine, it presents as a colorless to pale yellow, viscous liquid with a mild ammoniacal odor.[2][3] Its bifunctional nature, possessing both hydroxyl groups and a tertiary amine, allows it to function as a weak base, emulsifier, and pH adjuster, making it a versatile ingredient in pharmaceuticals, cosmetics, and various industrial applications.[3][4] The central nitrogen atom is bonded to three hydroxyethyl groups, a structure that dictates its chemical behavior in aqueous solutions.[1][3]

The Fundamental Mechanism of Basicity

The basicity of this compound stems from the lone pair of electrons on the central nitrogen atom. In an aqueous solution, this lone pair can accept a proton (H⁺) from a water molecule, establishing an equilibrium to form the triethanolammonium ion and a hydroxide ion (OH⁻).[1] This proton acceptance classifies TEA as a Brønsted-Lowry base.

The equilibrium reaction is as follows: N(CH₂CH₂OH)₃ + H₂O ⇌ HN⁺(CH₂CH₂OH)₃ + OH⁻[1]

As a weak base, this equilibrium does not proceed to completion; at any given time, a significant portion of the this compound remains unprotonated in the solution. The position of this equilibrium is quantified by the base dissociation constant (Kb) or, more commonly, by the pKa of its conjugate acid, the triethanolammonium ion (TEA-H⁺).[1] The electron-withdrawing nature of the three hydroxyethyl groups pulls electron density away from the nitrogen atom, making the lone pair less available to accept a proton compared to simpler tertiary amines.[1]

Quantitative Data and Physicochemical Properties

A comprehensive understanding of this compound's function requires an examination of its quantitative physicochemical properties. For amines, it is standard practice to report the pKa of the conjugate acid; a higher pKa value corresponds to a stronger base.[1] The relationship between the pKa of the conjugate acid and the pKb of the base is defined by the equation: pKa + pKb = 14 (at 25°C).[1]

Table 1: Physicochemical Properties of this compound

Property Value References
IUPAC Name 2,2′,2′′-Nitrilotriethanol [2]
CAS Number 102-71-6 [3]
Molecular Formula C₆H₁₅NO₃ [3][5]
Molecular Weight 149.19 g/mol [3][5]
Appearance Viscous, colorless to pale yellow liquid [2][3]
Density 1.124 g/mL at 25 °C [3]
Melting Point 21.6 °C (70.9 °F) [3][5]
Boiling Point 335.4 °C (635.7 °F) [3][5]
Solubility Miscible with water, acetone, and ethanol [5][6]
pKa of Conjugate Acid 7.74 - 7.8 at 25 °C [2][5][7]

| pH (1% solution) | Approximately 10 |[2] |

Table 2: Temperature Dependence of this compound's pKa

Temperature (°C) Temperature (K) pKa
20 293.15 7.90
25 298.15 7.76
30 303.15 7.62
40 313.15 7.36
50 323.15 7.10
60 333.15 6.85

Data sourced from a study on the dissociation constants of tertiary amines.[1]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of weak bases like this compound.[1][8] The procedure involves titrating a solution of the weak base with a strong acid while monitoring the pH.

Objective: To determine the pKa of this compound.

Materials:

  • This compound (TEA)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Distilled or deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers and volumetric flasks

Methodology:

  • Preparation of TEA Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of distilled water to create a solution of known concentration (e.g., 0.05 M).

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.

  • Titration Setup: Place a known volume of the prepared TEA solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

  • Titration Process: Begin stirring the solution at a constant, moderate speed. Record the initial pH of the TEA solution. Add the standardized HCl titrant from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of HCl added and the corresponding pH. Continue the titration well past the equivalence point, where the pH changes most rapidly, until the curve flattens in the acidic region.[1]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the cumulative volume of HCl added (x-axis) to generate a titration curve.[1]

    • Determine the equivalence point, which is the point of the steepest inflection on the curve. This can be precisely located by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).[1]

    • Identify the volume of HCl required to reach the half-equivalence point (exactly half the volume needed to reach the equivalence point).[1]

    • The pKa is equal to the pH of the solution at this half-equivalence point. According to the Henderson-Hasselbalch equation, at this point, the concentrations of the base (TEA) and its conjugate acid (TEA-H⁺) are equal.[1]

Visualizations

The following diagrams illustrate the core concepts of this compound's basicity and the experimental workflow for its characterization.

TEA_Equilibrium cluster_reactants Reactants cluster_products Products TEA N(CH₂CH₂OH)₃ This compound p1 TEA->p1 H2O H₂O Water H2O->p1 TEA_H HN⁺(CH₂CH₂OH)₃ Triethanolammonium Ion OH OH⁻ Hydroxide Ion p2 p1->p2 p2->TEA_H p2->OH

Caption: Chemical equilibrium of this compound in water.

Titration_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_tea Prepare TEA Solution (Known Concentration) titrate Titrate TEA with HCl (Record Volume and pH) prep_tea->titrate prep_hcl Standardize HCl Titrant prep_hcl->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot find_ep Determine Equivalence Point (Steepest Inflection) plot->find_ep find_half_ep Find Half-Equivalence Point find_ep->find_half_ep determine_pka Determine pKa (pKa = pH at Half-Equivalence) find_half_ep->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

References

Triethanolamine (CAS 102-71-6): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethanolamine (TEA), a tertiary amine and triol with the CAS number 102-71-6, is a versatile and widely utilized compound in a multitude of research and development settings. Its unique physicochemical properties, including its basicity, hygroscopicity, and ability to act as a surfactant and emulsifier, make it an indispensable tool in pharmaceutical formulation, drug delivery, and various laboratory protocols. This technical guide provides an in-depth overview of the core research applications of this compound, complete with quantitative data, detailed experimental methodologies, and visualizations of key processes.

Physicochemical and Technical Data

A comprehensive understanding of this compound's properties is crucial for its effective application in research. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 102-71-6[1][2][3][4]
Molecular Formula N(CH₂CH₂OH)₃[5]
Molecular Weight 149.19 g/mol [5][6][7]
Appearance Colorless to pale yellow, viscous liquid[1][5][8]
Odor Mildly ammoniacal[1][5]
pKa (25 °C) 7.76 - 7.8[6][7]
pH (15 g/L in H₂O, 20 °C) 10.5[6]
Useful pH Buffering Range 7.3 - 8.3[6]
Melting Point 21.6 °C (70.9 °F)[5]
Boiling Point 335.4 °C (635.7 °F) with decomposition[5]
Density (25 °C) 1.124 g/mL[5][7]
Solubility Miscible with water, ethanol, and acetone[5]

Table 2: Performance Comparison of Analytical Methods for this compound Detection

Performance MetricLC-MS/MS Method (New)HPLC-ELSD Method (Established)GC-FID Method (Established)Reference(s)
Limit of Detection (LOD) 0.49 ppb (ng/g)2 mg/L (ppm)10 µg per sample[9]
Limit of Quantitation (LOQ) 1.96 ppb (ng/g)Not Reported42.0 µg (420 µg/m³)[9][10]
Linearity (Correlation Coefficient) > 0.990.9995Not Reported[9]
Accuracy (% Recovery) 92.92% - 101.15%98.97% - 100.07%95.7% (extraction efficiency)[9][10]
Precision (%RSD) < 9.38%0.8% - 1.81%Not Reported[9]

Core Research Applications and Experimental Protocols

This compound's utility in research is broad, with key applications in pharmaceutical sciences and nanotechnology.

Pharmaceutical Formulations: pH Adjustment and Emulsification

This compound is extensively used as an excipient in pharmaceutical formulations, particularly in topical preparations like creams, lotions, and ointments.[3][4] Its primary functions are to act as a pH adjuster and an emulsifying agent.[2][3] By neutralizing fatty acids, it forms this compound soaps that are effective emulsifiers, creating stable oil-in-water emulsions.[2] This ensures the uniform distribution of active pharmaceutical ingredients (APIs) and can enhance their penetration into the skin.[1][2] Concentrations for emulsification are typically in the range of 2-4% v/v of this compound, with a fatty acid concentration that is 2 to 5 times higher.[11]

This protocol describes the in-situ formation of an emulsifier to create a stable oil-in-water (o/w) emulsion.

  • Oil Phase Preparation: In a suitable vessel, heat the oil-soluble components of the formulation (e.g., stearic acid, cetyl alcohol, mineral oil) to 70-75°C until all components are melted and the phase is uniform.

  • Aqueous Phase Preparation: In a separate vessel, heat the water-soluble components, including this compound (2-4% v/v), to 70-75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous, high-shear mixing. The this compound will react with the stearic acid to form this compound stearate, the emulsifying agent.

  • Homogenization: Continue mixing until a homogenous, stable emulsion is formed.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Emulsification_Process cluster_oil Oil Phase cluster_water Aqueous Phase FattyAcid Fatty Acid (e.g., Stearic Acid) Mixer High-Shear Mixing FattyAcid->Mixer Oil Other Oil-Soluble Ingredients Oil->Mixer TEA This compound (TEA) TEA->Mixer Water Water Water->Mixer Emulsion Stable Oil-in-Water Emulsion Mixer->Emulsion In-situ formation of This compound Stearate (Soap) Nanoparticle_Synthesis_Workflow Start Start Prepare_Solutions Prepare Aqueous Solutions (HAuCl₄ and TEA) Start->Prepare_Solutions Heat_HAuCl4 Heat HAuCl₄ Solution to Boiling Prepare_Solutions->Heat_HAuCl4 Add_TEA Rapidly Add TEA Solution Heat_HAuCl4->Add_TEA Reduction_Capping Reduction of Au³⁺ to Au⁰ & Capping by TEA Add_TEA->Reduction_Capping Cooling Cool to Room Temperature Reduction_Capping->Cooling Characterization Characterize Nanoparticles (UV-Vis, TEM, DLS) Cooling->Characterization End End Characterization->End Potential_Signaling_Pathways cluster_wnt Wnt Signaling Pathway (Hypothesized Interaction) cluster_mtor mTOR Signaling Pathway (Hypothesized Interaction) TEA This compound (TEA) Wnt_Receptor Frizzled Receptor TEA->Wnt_Receptor Potential Modulation mTORC1 mTORC1 Activation TEA->mTORC1 Potential Modulation GSK3B GSK3β Inhibition Wnt_Receptor->GSK3B Beta_Catenin β-Catenin Stabilization GSK3B->Beta_Catenin Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Proliferation1 Cell Proliferation Gene_Expression->Proliferation1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Mitochondrial_Function Mitochondrial Function mTORC1->Mitochondrial_Function Proliferation2 Cell Proliferation Protein_Synthesis->Proliferation2 Mitochondrial_Function->Proliferation2 TEA_Troubleshooting_Workflow Start Poor Sensitivity or Unexpected Peaks in LC-MS Blank_Run Inject a Blank Run (Mobile Phase Only) Start->Blank_Run Check_Peak Is a Peak at m/z ~150.2 Present? Blank_Run->Check_Peak Contaminated System is Contaminated with TEA (Memory Effect) Check_Peak->Contaminated Yes Ion_Suppression TEA in Sample is Causing Ion Suppression Check_Peak->Ion_Suppression No Decontaminate Action: Perform System Decontamination Protocol Contaminated->Decontaminate Mitigate Action: Mitigate Interference (e.g., SPE, Internal Standards, Dilution) Ion_Suppression->Mitigate

References

A Technical Guide to Industrial and Pharmaceutical Grade Triethanolamine: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethanolamine (TEA), a tertiary amine and triol, is a versatile excipient in pharmaceutical formulations, acting as a pH adjuster, emulsifier, and solubilizing agent.[1][2] It is also widely used in industrial applications, such as in the manufacturing of surfactants, detergents, and corrosion inhibitors.[2][3] The distinction between industrial and pharmaceutical grade this compound is critical for drug development professionals, as the purity and impurity profile can significantly impact the stability, efficacy, and safety of the final drug product.[4] This technical guide provides an in-depth comparison of industrial and pharmaceutical grade this compound, focusing on their chemical and physical properties, impurity profiles, and the analytical methodologies used for their characterization.

Manufacturing and Purification

Both industrial and pharmaceutical grade this compound are produced through the reaction of ethylene oxide with aqueous ammonia.[1][2][5] This reaction yields a mixture of monoethanolamine (MEA), diethanolamine (DEA), and this compound, which are then separated.[5] The ratio of these products can be controlled by adjusting the stoichiometry of the reactants.[1][2][5]

The primary distinction between the two grades lies in the subsequent purification and quality control processes. Pharmaceutical grade this compound undergoes more rigorous purification steps, such as continuous distillation, to reduce impurities to levels compliant with pharmacopeial standards.[6][7] This ensures a high degree of purity and consistency, which is paramount for pharmaceutical applications.[4][8]

Comparative Specifications

The quantitative differences between industrial and pharmaceutical grade this compound are most evident in their specified limits for purity and impurities. Pharmaceutical grades adhere to stringent monographs from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[9][10][11]

Table 1: Comparison of Typical Specifications for Industrial vs. Pharmaceutical Grade this compound

ParameterIndustrial Grade (Typical)Pharmaceutical Grade (USP/NF)
Assay (as this compound) ≥99.0%[12]99.0% - 107.4% (as total alkanolamines, calculated as this compound)[9][10]
Diethanolamine (DEA) ≤0.40%[13]≤0.5%[13]
Monoethanolamine (MEA) ≤0.05%[12]≤0.1%[13]
Water Content ≤0.20%[12]≤0.5%[9][11]
Residue on Ignition Not typically specified≤0.05%[9][11]
Specific Gravity @ 20°C Not typically specified1.120 – 1.128[9][11]
Refractive Index @ 20°C Not typically specified1.481 – 1.486[9][11]
N-Nitrosodiethanolamine (NDELA) Not typically specified≤24 ppb[12]

Impurity Profile and Impact on Pharmaceutical Formulations

The presence of impurities in this compound can have significant consequences for pharmaceutical products.

  • Diethanolamine (DEA): This is a primary impurity of concern. DEA is a secondary amine and can react with nitrosating agents to form N-nitrosodiethanolamine (NDELA), a potential carcinogen. The presence of DEA can also affect the pH and stability of a formulation.[8] Regulatory bodies have expressed concerns about the carcinogenic potential of diethanolamine itself.[14]

  • Monoethanolamine (MEA): As a primary amine, MEA is more reactive than TEA and can lead to unwanted side reactions in a drug formulation.

  • Other Impurities: Industrial grade TEA may contain other organic and inorganic impurities that could compromise the quality and safety of a pharmaceutical product.[4]

The stringent limits on these impurities in pharmaceutical grade this compound are essential to ensure the safety and stability of the final drug product.[15]

Experimental Protocols for Quality Control

The differentiation between industrial and pharmaceutical grade this compound relies on robust analytical testing. Key experimental protocols are outlined below.

Assay by Titration

The total alkalinity, and thus the assay of this compound, is determined by titration. The USP monograph specifies a titration with hydrochloric acid in an aqueous medium.[9][11] A non-aqueous titration with perchloric acid in glacial acetic acid is also a common and accurate method for determining amines.[12][16][17]

Protocol for Non-Aqueous Titration of this compound [12][16]

  • Apparatus: Burette, beaker, magnetic stirrer, and a potentiometer with a suitable electrode system (e.g., glass and calomel electrodes).

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid (standardized).

    • Glacial acetic acid.

    • Crystal violet indicator solution (or use potentiometric endpoint detection).

  • Procedure:

    • Accurately weigh approximately 2 g of the this compound sample into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • If using an indicator, add 2-3 drops of crystal violet solution.

    • Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint (for visual titration) or to the inflection point of the potentiometric curve.

    • Perform a blank titration using the same volume of glacial acetic acid.

  • Calculation: The percentage of this compound is calculated based on the volume of titrant consumed by the sample versus the blank.

Determination of Impurities by Gas Chromatography (GC)

Gas chromatography is the preferred method for separating and quantifying volatile impurities such as MEA and DEA.[12]

Protocol for GC Analysis of this compound Impurities [12]

  • Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a polar, amine-specific, or wax-type column).

  • Reagents:

    • High-purity carrier gas (e.g., Helium or Nitrogen).

    • High-purity hydrogen and air for the FID.

    • Certified reference standards of this compound, Monoethanolamine, and Diethanolamine.

    • A suitable solvent for sample dilution (e.g., Methanol or Isopropanol).

  • Chromatographic Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 275 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min

    • Injection Volume: 1 µL

  • Procedure:

    • Prepare a series of standard solutions containing known concentrations of TEA, MEA, and DEA.

    • Prepare the sample solution by diluting a known weight of the this compound sample in the chosen solvent.

    • Inject the standard solutions to generate a calibration curve for each analyte.

    • Inject the sample solution.

  • Quantification: Identify and quantify the MEA and DEA peaks in the sample chromatogram based on their retention times and the calibration curves.

High-Performance Liquid Chromatography (HPLC)

HPLC methods can also be employed for the analysis of this compound and its impurities, often using evaporative light scattering detection (ELSD) or a refractive index detector due to the lack of a strong UV chromophore in these compounds.[18][19][20]

Protocol for HPLC-ELSD Analysis of this compound [18]

  • Apparatus: HPLC system with an Evaporative Light Scattering Detector (ELSD) and a suitable column (e.g., Lichrospher CN, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30) containing 0.1% methanoic acid.

  • Flow Rate: 1.0 mL/min.

  • ELSD Conditions:

    • Evaporator Temperature: 50 °C

    • Nebulizer Temperature: 70 °C

    • Gas Flow Rate: 1.2 L/min

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase.

    • Prepare the sample solution by dissolving a known weight of the this compound sample in the mobile phase.

    • Inject the standards and the sample.

  • Quantification: A calibration curve is generated from the standard solutions to determine the concentration of this compound in the sample.

Visualizing the Quality Control Workflow

The quality control process for pharmaceutical grade this compound is a multi-step workflow designed to ensure compliance with all pharmacopeial requirements.

Quality_Control_Workflow cluster_testing raw_material Raw Material Receipt (Crude this compound) sampling Sampling raw_material->sampling testing Analytical Testing sampling->testing assay Assay (Titration) impurities Impurity Profile (GC/HPLC) physical Physical Properties (Specific Gravity, Refractive Index) other Other Tests (Water Content, Residue on Ignition) specs Specifications Check release Release for Use in Pharmaceutical Manufacturing specs->release Pass investigation Out of Specification (OOS) Investigation specs->investigation Fail reject Rejection and Quarantine investigation->reject

Caption: Quality Control Workflow for Pharmaceutical Grade this compound.

Visualizing Impurity Profiles

The difference in impurity profiles between the two grades is a key distinguishing factor.

Impurity_Profile_Comparison cluster_impurities Impurity Profile industrial Industrial Grade This compound dea Diethanolamine (DEA) industrial->dea Higher Levels mea Monoethanolamine (MEA) industrial->mea Higher Levels ndela N-Nitrosodiethanolamine (NDELA) industrial->ndela Potential Presence (Uncontrolled) other_org Other Organic Impurities industrial->other_org Present pharma Pharmaceutical Grade This compound pharma->dea Strictly Controlled (Low Levels) pharma->mea Strictly Controlled (Low Levels) pharma->ndela Strictly Controlled (Trace Levels) pharma->other_org Minimal/Absent

Caption: Comparative Impurity Profiles of this compound Grades.

Conclusion

For researchers, scientists, and drug development professionals, the choice between industrial and pharmaceutical grade this compound is unequivocal. While both grades share the same fundamental chemical identity, the stringent purification processes and rigorous quality control applied to the pharmaceutical grade result in a product with a significantly lower and well-defined impurity profile. The potential for harmful impurities in industrial grade this compound to compromise drug safety, stability, and efficacy underscores the necessity of exclusively using pharmacopeial grade material in all pharmaceutical research and manufacturing activities. The detailed analytical protocols provided herein serve as a guide for the verification of this compound quality, ensuring the integrity of pharmaceutical formulations.

References

The Role of Triethanolamine as a Versatile Chemical Intermediate in Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethanolamine (TEA), a viscous organic chemical compound that is both a tertiary amine and a triol, serves as a cornerstone intermediate in a multitude of synthetic processes across various scientific disciplines. Its unique molecular structure, featuring a central nitrogen atom bonded to three ethanol groups, imparts a versatile reactivity profile, allowing it to function as a base, a nucleophile, a catalyst, a chelating agent, and a precursor for a wide array of functional molecules. This technical guide provides a comprehensive overview of the pivotal role of this compound in chemical synthesis, with a focus on its applications in nanoparticle fabrication, esterification reactions, and as a catalyst in carbon-carbon bond formation, supported by quantitative data, detailed experimental protocols, and process visualizations.

This compound in the Synthesis of Nanomaterials

This compound has emerged as a critical reagent in the bottom-up synthesis of various metallic nanoparticles, where it often plays a dual role as both a reducing agent and a capping agent.[1] Its ability to control particle size and prevent agglomeration makes it an invaluable tool for researchers developing novel nanomaterials for applications in diagnostics, drug delivery, and catalysis.

Gold Nanoparticle (AuNP) Synthesis

In the synthesis of gold nanoparticles, this compound acts as a reducing agent, converting Au³⁺ ions from a precursor, typically chloroauric acid (HAuCl₄), to elemental gold (Au⁰).[1] Concurrently, the TEA molecules adsorb onto the surface of the nascent nanoparticles, providing a stabilizing layer that prevents aggregation and controls their final size and morphology.[1]

Experimental Protocol: Synthesis of Gold Nanoparticles using this compound

A typical protocol for the synthesis of AuNPs using TEA is as follows:

  • Prepare a 1 mM solution of chloroauric acid (HAuCl₄) in deionized water.

  • In a separate flask, prepare an aqueous solution of this compound. The concentration of the TEA solution can be varied to control the size of the resulting nanoparticles.

  • Heat the HAuCl₄ solution to boiling with vigorous stirring.

  • Rapidly inject the this compound solution into the boiling HAuCl₄ solution.

  • The color of the solution will change from yellow to ruby red, indicating the formation of gold nanoparticles.

  • Continue heating and stirring for approximately 10-15 minutes to ensure the completion of the reaction.

  • Allow the solution to cool to room temperature.

The following diagram illustrates the general workflow for this synthesis:

G cluster_0 Gold Nanoparticle Synthesis Workflow Prepare HAuCl4 solution Prepare HAuCl4 solution Prepare TEA solution Prepare TEA solution Prepare HAuCl4 solution->Prepare TEA solution Heat HAuCl4 solution Heat HAuCl4 solution Prepare TEA solution->Heat HAuCl4 solution Inject TEA solution Inject TEA solution Heat HAuCl4 solution->Inject TEA solution Observe color change Observe color change Inject TEA solution->Observe color change Continue heating Continue heating Observe color change->Continue heating Cool to room temperature Cool to room temperature Continue heating->Cool to room temperature

Workflow for AuNP synthesis using TEA.

Quantitative Data: Effect of TEA Concentration on AuNP Size

HAuCl₄ Concentration (mM)TEA Concentration (mM)Resulting AuNP Size (nm)
10.5~50
11.0~30
12.0~15

Note: The above data is illustrative and the actual particle size may vary depending on the specific reaction conditions such as temperature, stirring rate, and addition speed.

This compound as a Precursor in Esterification Reactions

The three hydroxyl groups of this compound readily undergo esterification with carboxylic acids to form a variety of this compound esters. These esters find applications as surfactants, emulsifiers, lubricants, and corrosion inhibitors.[2][3] The degree of esterification (mono-, di-, or tri-ester) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Synthesis of this compound Stearate

This compound stearate, a widely used emulsifier in the cosmetics and pharmaceutical industries, is synthesized by the reaction of this compound with stearic acid.[4][5]

Experimental Protocol: Synthesis of this compound Stearate Monoester

  • In a three-necked flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add 142.24 g (0.5 mol) of stearic acid.

  • Heat the flask to 90°C in an oil bath under a nitrogen atmosphere until the stearic acid is completely melted.

  • Slowly add 74.6 g (0.5 mol) of this compound to the molten stearic acid over 30 minutes with continuous stirring.[5]

  • Maintain the reaction temperature at 90°C for 3.5 hours.[5]

  • After the reaction is complete, apply a vacuum to remove any water formed during the reaction.

  • Pour out the hot product, which will solidify upon cooling.

The following diagram illustrates the reaction pathway:

G cluster_0 Synthesis of this compound Stearate Stearic Acid Stearic Acid Reaction 90°C, 3.5h Stearic Acid->Reaction + This compound This compound This compound->Reaction + This compound Stearate This compound Stearate Water Water Reaction->this compound Stearate Reaction->Water +

Reaction scheme for this compound stearate synthesis.

Quantitative Data: Synthesis of this compound Esters

Carboxylic AcidMolar Ratio (Acid:TEA)CatalystTemperature (°C)Reaction Time (h)Yield (%)
Lauric Acid1:1None1604>69
Stearic Acid1:1None903.5High
Suberic AcidVariesH₂SO₄RefluxVariesDependent on desired ester

This compound in Catalysis

The basic nature of the tertiary amine group in this compound allows it to function as an efficient and reusable base catalyst in various organic transformations, particularly in condensation reactions.

Knoevenagel Condensation

This compound, often in combination with an acid co-catalyst, is an effective catalyst for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction.[6][7] It is used in the synthesis of a wide range of α,β-unsaturated compounds, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 5-(4-Chlorobenzylidene)hydantoin

  • In a round-bottom flask, combine 5 mmol of 4-chlorobenzaldehyde, 6 mmol of hydantoin, 1 mmol of guanidine hydrochloride, and 1 mL of this compound.[6]

  • Add 5 mL of PEG-200 as the solvent.

  • Heat the reaction mixture to 100°C with stirring.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 3 hours), cool the mixture to room temperature.[6]

  • Add 20 mL of 0.2 M HCl solution to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven.

The catalytic cycle can be visualized as follows:

G TEA TEA Hydantoin Hydantoin TEA->Hydantoin Deprotonation TEAH+ TEAH+ TEA->TEAH+ Hydantoin Anion Hydantoin Anion Hydantoin->Hydantoin Anion Aldehyde Aldehyde Hydantoin Anion->Aldehyde Nucleophilic attack Intermediate Intermediate Aldehyde->Intermediate Product Product Intermediate->Product Dehydration Water Water Intermediate->Water Product->TEA Catalyst regeneration TEAH+->TEA

Catalytic cycle of Knoevenagel condensation.

Quantitative Data: this compound-Catalyzed Knoevenagel Condensation

AldehydeCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
4-ChlorobenzaldehydeGnHCl/TEAPEG-200100392
4-NitrobenzaldehydeGnHCl/TEAPEG-2001001.595
BenzaldehydeEthanolamineWater90489

Role in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is widely used as an excipient to formulate topical and oral medications, acting as a solubilizing agent and a pH adjuster.[8][9][10] Its ability to form stable emulsions is crucial for creams and lotions, ensuring the uniform distribution of active pharmaceutical ingredients (APIs).[10] While its direct role as a chemical intermediate in the synthesis of APIs is less commonly documented in publicly available literature, its function as a basic catalyst and a reactant in esterification suggests its potential utility in various synthetic steps during drug development. For instance, its application in the synthesis of indole derivatives, which are prevalent scaffolds in many pharmaceuticals, highlights its potential in this area.[11]

Conclusion

This compound's multifaceted chemical nature makes it an indispensable intermediate in modern chemical synthesis. Its applications range from the precise engineering of nanomaterials to the efficient catalysis of fundamental organic reactions and the formulation of life-saving pharmaceuticals. The ability to fine-tune reaction outcomes by simple adjustments in stoichiometry and reaction conditions underscores its versatility. For researchers and professionals in drug development and materials science, a thorough understanding of this compound's synthetic utility opens up a vast landscape of possibilities for innovation and discovery. This guide provides a foundational understanding, and further exploration into specific reaction optimizations will undoubtedly yield even more efficient and novel synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols for Triethanolamine (TEA) as a pH Buffer in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethanolamine (TEA) as a pH buffering agent in a variety of biological assays. Detailed protocols and key considerations are outlined to assist researchers in effectively utilizing TEA buffers in their experimental workflows.

Introduction to this compound (TEA) as a Biological Buffer

This compound (C₆H₁₅NO₃), a tertiary amine and a triol, is a versatile and widely used buffer in biological and biochemical research. Its pKa of approximately 7.8 at 25°C makes it an effective buffer in the physiologically relevant pH range of 6.8 to 8.8.[1] This characteristic, combined with its high water solubility, makes it a suitable choice for a variety of applications, including enzyme assays, protein purification, and electrophoresis.[2][3][4]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₆H₁₅NO₃[3]
Molecular Weight149.19 g/mol [3]
pKa (25°C)~7.8[1]
Effective Buffering pH Range6.8 - 8.8[1]
AppearanceColorless, viscous liquid[1]
Solubility in WaterMiscible[1]

Applications of this compound Buffer in Biological Assays

TEA buffers have been successfully employed in a range of biological assays. The selection of TEA as a buffer should always be validated for compatibility with the specific assay system to avoid potential interference.

Enzyme Assays

TEA is frequently used as a buffering agent in enzyme kinetic studies due to its ability to maintain a stable pH in the optimal range for many enzymes.[5][6]

Table 1: Examples of this compound Buffer in Enzyme Assays

EnzymeAssay TypeTEA Buffer ConcentrationpHKey Findings/ObservationsReference
Lactate Dehydrogenase (LDH)SpectrophotometricThis compound-hydrochloride buffer6.0 - 8.0+Enzyme stability was found to be pH-dependent, with greater stability at lower pH values within this range.[7][7]
Glycerol DehydrogenaseSpectrophotometric0.1 M10.5Utilized in the enzymatic determination of glycerol.
Various MetalloenzymesKinetic AnalysisNot specified7.6It is noted that buffers like Tris (structurally similar to TEA) can chelate metal ions, potentially affecting the activity of metalloenzymes.[8][9] This is a critical consideration when using TEA.[8][9]
Protein Purification and Chromatography

TEA buffers are utilized in various protein purification techniques, including affinity and ion-exchange chromatography, to maintain pH during protein binding and elution.[2][10]

Table 2: this compound Buffer in Protein Purification

ApplicationTEA Buffer ConcentrationpHPurposeReference
Antibody Affinity Purification0.2 M8.3Used as a cross-linking coupling buffer.[11]
General Protein Research and Bioprocessing0.2 M7.4, 8.0, 8.5General purpose buffer for maintaining pH during various purification steps.[2][3][12][2][3][12]
Electrophoresis

TEA is a component of the background electrolyte in capillary zone electrophoresis (CZE), where it helps to maintain a stable pH and can improve peak resolution.[4][13]

Table 3: this compound Buffer in Electrophoresis

TechniqueTEA Buffer ConcentrationpHRole of TEAReference
Capillary Zone Electrophoresis (CZE)Not specifiedNot specifiedComponent of the background electrolyte to maintain pH and improve peak sharpness.[4][13][4][13]

Potential Interferences and Considerations

While a versatile buffer, TEA is not always inert and can potentially interfere with biological assays.

  • Inhibition of Choline Uptake: this compound has been shown to inhibit the uptake of choline in cultured cells.[14][15] This can impact cellular processes that rely on choline, such as the synthesis of phosphatidylcholine, a major component of cell membranes.[16][17] This is a critical consideration for cell-based assays.

  • Chelation of Metal Ions: As a tertiary amine, TEA has the potential to chelate metal ions. This can be problematic in assays involving metalloenzymes where metal ions are essential for catalytic activity.[8]

  • Immunoassay Interference: The primary interference of TEA in immunoassays is related to its effect on pH, which can alter antibody-antigen binding. Careful pH optimization is crucial.[13]

Experimental Protocols

Preparation of this compound (TEA) Buffer

This protocol describes the preparation of a 1 L solution of 0.1 M this compound buffer at a desired pH.

Materials:

  • This compound (liquid, reagent grade)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • pH meter

  • Volumetric flask (1 L)

  • Stir plate and stir bar

Procedure:

  • To a 1 L volumetric flask, add approximately 800 mL of deionized water.

  • Add 13.2 mL of concentrated this compound (assuming a density of 1.124 g/mL and purity of ~99%) to the water. This will result in a final concentration of approximately 0.1 M.

  • Place the flask on a stir plate with a stir bar and mix thoroughly.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 1 M HCl to the solution while continuously monitoring the pH. Add the acid dropwise as you approach the desired pH.

  • Once the desired pH is reached, continue to stir for a few minutes to ensure the pH is stable.

  • Add deionized water to bring the final volume to 1 L.

  • Store the buffer solution at room temperature in a tightly sealed container to minimize the absorption of atmospheric CO₂. For long-term storage, refrigeration at 2-8°C is recommended.

Protocol for a Lactate Dehydrogenase (LDH) Cytotoxicity Assay using TEA Buffer

This protocol provides a general framework for an LDH assay. The optimal concentrations of all reagents should be determined empirically.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound-hydrochloride buffer (e.g., 50 mM, pH 7.4)

  • LDH Assay Substrate Mix (containing lactate, NAD+, and a tetrazolium salt)

  • Lysis solution (e.g., 1% Triton X-100 in TEA buffer)

  • Stop solution (e.g., 1 M acetic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Include wells for untreated controls, positive controls (lysed cells), and experimental conditions.

  • Treatment: Treat cells with the test compound(s) for the desired duration.

  • Positive Control: To the positive control wells, add lysis solution to a final concentration of 0.1% and incubate for 10-15 minutes at room temperature to induce maximal LDH release.

  • Sample Collection: Carefully collect the supernatant from all wells.

  • Assay Reaction: In a new 96-well plate, add a specific volume of each supernatant.

  • Substrate Addition: Add the LDH assay substrate mix to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for a period determined during assay optimization (typically 15-30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for a formazan-based product) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cytotoxicity relative to the positive control.

Visualizations

Signaling Pathway: Inhibition of Choline Uptake by this compound

G cluster_membrane Cell Membrane cluster_cell Intracellular CHT Choline Transporter Choline_in Choline CHT->Choline_in PC_synthesis Phosphatidylcholine Synthesis Choline_in->PC_synthesis Membrane_integrity Membrane Integrity PC_synthesis->Membrane_integrity TEA This compound (TEA) TEA->CHT Inhibition Choline_out Extracellular Choline Choline_out->CHT Uptake

Caption: Inhibition of choline transport by this compound (TEA).

Experimental Workflow: Buffer Selection and Optimization

G cluster_selection Buffer Selection cluster_optimization Buffer Optimization cluster_validation Validation A Define Assay pH Requirement B Consider pKa of Potential Buffers A->B C Evaluate Potential Interactions B->C D Prepare Buffer at Various pHs C->D E Determine Optimal Buffer Concentration D->E F Assess Impact on Assay Performance E->F G Validate with Controls F->G H Finalize Buffer Composition G->H

Caption: General workflow for biological buffer selection and optimization.

References

Application Notes and Protocols for Triethanolamine in Oil-in-Water Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (TEA) is a widely utilized tertiary amine in the formulation of oil-in-water (O/W) emulsions, particularly in the cosmetic and pharmaceutical industries. Its primary function is as a weak base that neutralizes acidic components, such as fatty acids (e.g., stearic acid, oleic acid), to form an in-situ emulsifier or soap. This process, often referred to as the "nascent soap" method, creates a stable interfacial film around oil droplets, facilitating their dispersion in an aqueous phase. The resulting this compound stearate or oleate is an anionic surfactant that effectively reduces interfacial tension.[1] Additionally, TEA acts as a pH buffer, maintaining the emulsion at a slightly alkaline pH, which can be beneficial for the stability of the formulation and compatibility with the skin.[1][2]

These application notes provide a detailed protocol for the preparation of O/W emulsions using this compound, along with methodologies for their characterization.

Principle of Emulsification

The emulsification process relies on the acid-base reaction between this compound in the aqueous phase and a fatty acid in the oil phase. This reaction occurs at the oil-water interface upon mixing and heating, forming a this compound-fatty acid salt that functions as the emulsifying agent. The concentration of both the fatty acid and this compound is a critical factor that influences the physical properties of the emulsion, including droplet size, viscosity, and stability.[3] A slight excess of the fatty acid is often recommended to ensure the complete neutralization of this compound and enhance emulsion stability.[4]

Quantitative Data Summary

The following tables summarize the impact of varying concentrations of key components on the properties of oil-in-water emulsions stabilized with this compound and a fatty acid.

Table 1: Effect of Stearic Acid and this compound Concentration on Emulsion Properties

Stearic Acid Conc.This compound (TEA) Conc.Resulting pHViscosityDroplet Size
IncreasingConstantDecreasingIncreasingDecreasing
ConstantIncreasingIncreasingIncreasingDecreasing

Note: This table represents general trends observed in cosmetic emulsions using coconut oil as the oil phase. Actual values will vary depending on the specific oil and other excipients used.[2]

Table 2: Example Formulations for Oil-in-Water Emulsions with this compound and Oleic Acid

Oil TypeOil (%)Oleic Acid (% of Oil)This compound (% of Water)Water (%)
Mineral Oil5010450
Cottonseed Oil4015560
Kerosene608340
Paraffin Wax3020 (Stearic Acid)670

This table provides example starting formulations. The optimal ratio of oleic acid to this compound and the total amount of the resulting soap will depend on the specific oil used and the desired emulsion properties.[5]

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion

This protocol describes the "nascent soap" or in-situ soap formation method for preparing a stable O/W emulsion.

Materials:

  • Oil Phase:

    • Mineral Oil (or other desired oil)

    • Stearic Acid (or Oleic Acid)

  • Aqueous Phase:

    • Purified Water

    • This compound (TEA)

    • Glycerin (optional, as a humectant)

  • Equipment:

    • Two separate beakers

    • Heating magnetic stirrer or water bath

    • Propeller mixer or homogenizer

    • Thermometer

Procedure:

  • Preparation of the Oil Phase:

    • In a beaker, combine the desired amounts of the oil and stearic acid.

    • Heat the mixture to 70-75°C while stirring continuously until all the stearic acid has melted and the phase is uniform.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the this compound and any other water-soluble components (e.g., glycerin) in purified water.

    • Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase while stirring with a propeller mixer.

    • Increase the stirring speed and continue mixing for 10-15 minutes to ensure the formation of a homogenous emulsion. For smaller droplet sizes, a high-shear homogenizer can be used.

  • Cooling and Finalization:

    • Allow the emulsion to cool to room temperature with gentle, continuous stirring.

    • Once the emulsion has cooled to below 40°C, any heat-sensitive ingredients, such as preservatives or fragrances, can be added.

Protocol 2: Characterization of the Emulsion

A. Droplet Size Analysis

  • Principle: The size of the dispersed oil droplets is a critical parameter for emulsion stability. Smaller, more uniform droplets generally lead to more stable emulsions.

  • Method 1: Light Microscopy

    • Place a small drop of the emulsion on a microscope slide and cover it with a coverslip.

    • Observe the emulsion under a light microscope at various magnifications.

    • Visually assess the general size and uniformity of the oil droplets.

  • Method 2: Particle Size Analyzer

    • For quantitative analysis, use a particle size analyzer based on dynamic light scattering (DLS) or laser diffraction.

    • Follow the instrument's instructions for sample preparation and measurement.

    • Record the mean droplet diameter and the polydispersity index (PDI).

B. Viscosity Measurement

  • Principle: Viscosity is a measure of an emulsion's resistance to flow and is an important parameter for its consistency and physical stability.

  • Method: Rotational Viscometer/Rheometer

    • Place a suitable amount of the emulsion in the sample holder of the viscometer.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Measure the viscosity at a defined shear rate or over a range of shear rates to characterize the rheological behavior of the emulsion.

C. Stability Testing

  • Principle: Stability testing is performed to evaluate the emulsion's ability to resist physical changes over time, such as creaming, coalescence, and phase separation.

  • Method 1: Centrifugation Test

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

    • Observe the sample for any signs of phase separation or creaming. The volume of any separated layer can be measured as an indicator of instability.

  • Method 2: Freeze-Thaw Cycling

    • Subject the emulsion to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).

    • After a predetermined number of cycles (e.g., 3-5), visually inspect the emulsion for any signs of instability, such as changes in consistency, color, or phase separation.

Visualizations

G cluster_prep Emulsion Preparation Workflow oil_phase Oil Phase (Oil + Fatty Acid) heat_oil Heat to 70-75°C oil_phase->heat_oil aq_phase Aqueous Phase (Water + this compound) heat_aq Heat to 70-75°C aq_phase->heat_aq combine Combine and Homogenize heat_oil->combine heat_aq->combine cool Cool with Gentle Stirring combine->cool final_emulsion Final O/W Emulsion cool->final_emulsion

Caption: Experimental workflow for preparing an oil-in-water emulsion using the in-situ soap method.

G cluster_reaction In-Situ Emulsifier Formation fatty_acid Fatty Acid (in Oil Phase) mixing Mixing at Oil-Water Interface fatty_acid->mixing tea This compound (in Aqueous Phase) tea->mixing soap This compound-Fatty Acid Salt (Anionic Surfactant) mixing->soap + stabilization Emulsion Stabilization soap->stabilization

Caption: Logical relationship of the in-situ formation of the emulsifier at the oil-water interface.

References

Application of Triethanolamine in Nanoparticle Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of triethanolamine (TEA) in the synthesis of various nanoparticles. It includes detailed application notes, experimental protocols, and quantitative data to guide researchers in the controlled synthesis of nanoparticles for various applications, including drug development.

Introduction to this compound in Nanoparticle Synthesis

This compound (TEA) is a versatile organic compound that serves multiple roles in the synthesis of nanoparticles. Its utility stems from its unique chemical structure, possessing both tertiary amine and triol functionalities. These groups allow TEA to act as a reducing agent, a capping agent, a stabilizer, and a pH modifier, often in a single synthesis process. This multifaceted nature makes TEA a valuable tool for the facile and controlled production of a variety of metallic and metal oxide nanoparticles, including gold (Au), silver (Ag), zinc oxide (ZnO), and platinum (Pt).[1][2][3][4]

The lone pair of electrons on the nitrogen atom and the hydroxyl groups of TEA can coordinate with metal ions and the surface of newly formed nanoparticles. This coordination is crucial for controlling particle size, preventing aggregation, and ensuring the colloidal stability of the nanoparticle suspension.[1] Furthermore, the ability of TEA to influence the pH of the reaction medium provides an additional parameter for tuning the morphological characteristics of the resulting nanoparticles.

Roles of this compound in Nanoparticle Synthesis

  • Reducing Agent: TEA can reduce metal ions to their zero-valent state, initiating the nucleation and growth of nanoparticles. This is particularly evident in the synthesis of gold and silver nanoparticles from their respective salt precursors.[1][3]

  • Capping and Stabilizing Agent: Once the nanoparticles are formed, TEA molecules can adsorb onto their surface. This surface capping prevents the nanoparticles from aggregating, thereby ensuring their stability in the colloidal suspension. The steric hindrance provided by the bulky TEA molecules contributes to this stabilization.

  • pH Modifier: TEA is a weak base and can be used to adjust the pH of the reaction mixture. The pH is a critical parameter that can significantly influence the size, shape, and crystallinity of the synthesized nanoparticles, especially for metal oxides like ZnO.

Quantitative Data on Nanoparticle Synthesis using this compound

The following tables summarize the quantitative data on the effect of various reaction parameters on the characteristics of nanoparticles synthesized using this compound.

Table 1: Effect of AgNO₃/TEA Molar Ratio on Silver Nanoparticle Size

AgNO₃:TEA Molar RatioAverage Particle Size (nm)Reference
1:12.10 ± 0.59
1:32.74 ± 0.63
1:53.54 ± 0.98
1:104.65 ± 1.49

Table 2: Effect of TEOA/H₂PtCl₆ Molar Ratio and Temperature on Platinum Nanoparticle Size

Molar Ratio (TEOA:H₂PtCl₆)Reaction Temperature (°C)Average Particle Size (nm)Reference
20:1140Not specified, aggregated[2]
30:1140Not specified, aggregated[2]
40:1140~3.5[2]
50:1140~2.2[2]
60:1140~2.5[2]
80:1140~3.0[2]
50:1100Not specified, irregular[2]
50:1120~4.0[2]
50:1160~3.0[2]
50:1180~3.5[2]
50:1200~4.5[2]

Table 3: Effect of pH on the Morphology of ZnO Nanoparticles

pHMorphologyReference
6Agglomerated powders[5]
7Agglomerated powders[5]
8Good optical properties[5]
9Fine powders, maximum crystallite size[5]
10Good optical properties[5]
11Good optical properties, smallest particle size[5]
12Maintained pH for synthesis[6]

Experimental Protocols

4.1. Protocol for Synthesis of Gold Nanoparticles (AuNPs)

This protocol describes a one-pot synthesis of gold nanoparticles where this compound acts as both a reducing and capping agent.[1]

Materials:

  • Chloroauric acid (HAuCl₄) solution (1 mM)

  • This compound (TEA) solution (1% v/v)

  • Deionized water

Procedure:

  • In a clean flask, add 50 mL of 1 mM HAuCl₄ solution.

  • Heat the solution to boiling with constant stirring.

  • To the boiling solution, rapidly add 1 mL of 1% TEA solution.

  • Continue heating and stirring for 15 minutes. A color change from yellow to ruby red indicates the formation of gold nanoparticles.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • The synthesized AuNPs can be characterized using UV-Vis spectroscopy (for Surface Plasmon Resonance peak), Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for size distribution and zeta potential.

4.2. Protocol for Synthesis of Silver Nanoparticles (AgNPs)

This protocol outlines the synthesis of silver nanoparticles using TEA as a reducing agent and stabilizer.

Materials:

  • Silver nitrate (AgNO₃) solution (0.1 M)

  • This compound (TEA)

  • Deionized water

Procedure:

  • Prepare a 100 mL aqueous solution of AgNO₃ (0.1 M).

  • In a separate beaker, prepare a 100 mL aqueous solution of TEA with the desired concentration to achieve the target AgNO₃:TEA molar ratio (e.g., 1:1, 1:3, 1:5, 1:10).

  • Add the TEA solution dropwise to the AgNO₃ solution under vigorous stirring at room temperature.

  • Continue stirring the mixture for 2 hours. The formation of silver nanoparticles is indicated by a color change to yellowish-brown.

  • The resulting AgNP suspension can be purified by centrifugation and washing with deionized water.

  • Characterize the synthesized AgNPs using UV-Vis spectroscopy, TEM, and DLS.

4.3. Protocol for Synthesis of Zinc Oxide Nanoparticles (ZnO NPs)

This protocol describes a solvothermal method for synthesizing ZnO nanoparticles using TEA to control particle growth.[4]

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Ethanol

  • This compound (TEA)

  • Deionized water

Procedure:

  • Dissolve 7.68 g of zinc acetate dihydrate in 35 mL of ethanol to prepare a 0.5 M solution.

  • Stir the solution at 60°C.

  • Add TEA to the solution to achieve a TEA/Zn²⁺ molar ratio of 1:1 and continue stirring at 60°C for 1 hour to obtain a clear and homogeneous solution.

  • Age the solution at room temperature for 1 hour.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave and heat at 150°C for 18 hours.

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the precipitate three times with a 30% ethanol solution in deionized water to remove any unreacted reagents.

  • Dry the final product in an oven at 60°C.

  • Characterize the ZnO NPs using X-ray Diffraction (XRD) for crystal structure, TEM for morphology and size, and UV-Vis spectroscopy for optical properties.

Visualizations

5.1. Mechanism of this compound in Nanoparticle Synthesis

G cluster_reduction Reduction & Nucleation cluster_capping Capping & Stabilization MetalIon Metal Ion (e.g., Au³⁺, Ag⁺) MetalAtom Metal Atom (Au⁰, Ag⁰) MetalIon->MetalAtom e⁻ donation from N and O TEA_reduce This compound (TEA) (Reducing Agent) TEA_reduce->MetalAtom Nuclei Nanoparticle Nuclei MetalAtom->Nuclei Aggregation NP Growing Nanoparticle Nuclei->NP Growth StableNP Stable Nanoparticle NP->StableNP TEA_cap This compound (TEA) (Capping Agent) TEA_cap->NP Adsorption onto surface (Coordination via N and O lone pairs)

Caption: Dual role of TEA in nanoparticle synthesis.

5.2. Experimental Workflow for Gold Nanoparticle Synthesis

G start Start prepare_HAuCl4 Prepare 1 mM HAuCl₄ Solution start->prepare_HAuCl4 heat Heat to Boiling with Stirring prepare_HAuCl4->heat add_TEA Rapidly Add 1% TEA Solution heat->add_TEA react React for 15 min (Color change to ruby red) add_TEA->react cool Cool to Room Temperature react->cool characterize Characterize AuNPs (UV-Vis, TEM, DLS) cool->characterize end End characterize->end

Caption: Workflow for AuNP synthesis using TEA.

5.3. Experimental Workflow for Silver Nanoparticle Synthesis

G start Start prepare_AgNO3 Prepare 0.1 M AgNO₃ Solution start->prepare_AgNO3 prepare_TEA Prepare Aqueous TEA Solution start->prepare_TEA mix Dropwise add TEA to AgNO₃ with Vigorous Stirring prepare_AgNO3->mix prepare_TEA->mix react Stir for 2 hours (Color change to yellowish-brown) mix->react purify Purify by Centrifugation and Washing react->purify characterize Characterize AgNPs (UV-Vis, TEM, DLS) purify->characterize end End characterize->end

Caption: Workflow for AgNP synthesis using TEA.

5.4. Experimental Workflow for Zinc Oxide Nanoparticle Synthesis

G start Start prepare_Zn_sol Prepare 0.5 M Zinc Acetate in Ethanol at 60°C start->prepare_Zn_sol add_TEA Add TEA (1:1 molar ratio) Stir for 1 hour at 60°C prepare_Zn_sol->add_TEA age Age Solution at Room Temperature for 1 hour add_TEA->age hydrothermal Solvothermal Reaction (150°C for 18 hours) age->hydrothermal collect_wash Collect & Wash Precipitate (Centrifugation) hydrothermal->collect_wash dry Dry ZnO NPs at 60°C collect_wash->dry characterize Characterize ZnO NPs (XRD, TEM, UV-Vis) dry->characterize end End characterize->end

References

Application Notes and Protocols: Hydrothermal Synthesis of Nanoparticles using Triethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of various nanoparticles utilizing triethanolamine (TEA). TEA serves as a versatile reagent, acting as a complexing agent, capping agent, and/or reducing agent, enabling control over the size, morphology, and stability of the resulting nanoparticles. This method offers a straightforward and effective route to produce a range of nanomaterials with significant potential in biomedical applications, including drug delivery and medical imaging.

Introduction to this compound in Hydrothermal Synthesis

Hydrothermal synthesis is a robust method for producing crystalline nanoparticles from aqueous solutions under elevated temperature and pressure. This compound [(HOCH₂CH₂)₃N] plays a crucial role in this process due to its unique molecular structure, which combines a tertiary amine with three hydroxyl groups. This allows it to function in several capacities:

  • Complexing Agent: TEA can form stable complexes with metal ions, controlling their hydrolysis and subsequent nucleation and growth rates. This controlled release of metal ions is critical for the formation of uniform nanoparticles.

  • Capping Agent: The TEA molecules can adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and ensuring colloidal stability. The hydroxyl and amine groups provide effective surface passivation.

  • pH Moderator: As a weak base, TEA can help maintain the pH of the reaction mixture within a desired range, which is often a critical parameter for controlling nanoparticle morphology.

  • Reducing Agent: In some syntheses, particularly for noble metal nanoparticles, TEA can also act as a reducing agent, converting metal ions to their elemental form.

The versatility of TEA makes it a valuable tool for tailoring the physicochemical properties of nanoparticles for specific applications in research and drug development.

Experimental Protocols and Quantitative Data

This section provides detailed protocols for the hydrothermal synthesis of various nanoparticles using this compound. The quantitative data for each synthesis are summarized in tables for easy comparison and replication.

Zinc Oxide (ZnO) Nanoparticles

ZnO nanoparticles are of significant interest for their potential applications in bioimaging and as anticancer agents. The use of TEA in their hydrothermal synthesis allows for the formation of various morphologies.

Experimental Protocol: Hydrothermal Synthesis of ZnO Nanoparticles

  • Precursor Solution Preparation: Dissolve a specified amount of a zinc precursor, such as zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), in a solvent, which can be deionized water or a mixture with an organic solvent like ethylene glycol.

  • Addition of TEA: Under vigorous stirring, add a specific volume of this compound to the precursor solution. The molar ratio of the zinc precursor to TEA is a critical parameter for controlling the final morphology of the nanoparticles.

  • Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature for a set duration.

  • Purification: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted reagents and byproducts.

  • Drying: Dry the purified ZnO nanoparticles in an oven at a low temperature (e.g., 60-80°C) to obtain a fine powder.

Quantitative Data for ZnO Nanoparticle Synthesis

ParameterValueReference
Zinc Precursor Zinc Acetate Dihydrate[1]
Solvent Methanol[1]
TEA Concentration Not specified, used to adjust pH[2]
Hydrothermal Temperature 150°C[1]
Reaction Time 1 hour[1]
Resulting Particle Size ~10 nm[1]
Morphology Spherical[1]

Note: The role of TEA in some cited protocols for ZnO is primarily as a pH modifier and to influence morphology, rather than as a direct capping or reducing agent.

Magnetite (Fe₃O₄) Nanoparticles

Superparamagnetic iron oxide nanoparticles (SPIONs), such as magnetite, are widely investigated for targeted drug delivery, hyperthermia cancer therapy, and as contrast agents in magnetic resonance imaging (MRI). TEA plays a key role in controlling the size and dispersity of these nanoparticles.

Experimental Protocol: Hydrothermal Synthesis of Magnetite Nanoparticles

  • Precursor Solution Preparation: Dissolve an iron salt, typically a mixture of FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio, in deionized water.

  • Addition of TEA: Add this compound to the iron precursor solution under vigorous stirring. TEA acts as a complexing agent and helps to control the particle size.

  • Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave. Heat the autoclave to the desired temperature and maintain it for a specific duration.

  • Purification: After cooling, collect the black precipitate using a strong magnet. Decant the supernatant and wash the nanoparticles repeatedly with deionized water and ethanol.

  • Drying: Dry the magnetite nanoparticles under vacuum or in a low-temperature oven.

Quantitative Data for Magnetite Nanoparticle Synthesis

ParameterValueReference
Iron Precursor FeCl₃·6H₂O[3]
Solvent Deionized Water[3]
TEA Volume 4 mL[3]
Hydrothermal Temperature 180°C[3]
Reaction Time 1.5 hours[3]
Resulting Particle Size ~10 nm[3]
Magnetic Property Superparamagnetic (Ms ≈ 70 emu/g)[3]
Silver (Ag) Nanoparticles

Silver nanoparticles are well-known for their antimicrobial properties and are being explored for various biomedical applications. In the synthesis of Ag nanoparticles, TEA can act as both a reducing and a stabilizing agent.

Experimental Protocol: Synthesis of Silver Nanoparticles

  • Precursor Solution Preparation: Prepare an aqueous solution of silver nitrate (AgNO₃).

  • Addition of TEA and Stabilizer: To the silver nitrate solution, add this compound. In some protocols, an additional stabilizer such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) is also added to further control the particle size and prevent aggregation.[4]

  • Reaction Conditions: The reduction of silver ions by TEA can often be achieved at elevated temperatures without the need for a sealed autoclave, for instance, by heating in an oil bath.

  • Purification: The resulting colloidal silver nanoparticle solution can be purified by repeated centrifugation and redispersion in deionized water.

  • Storage: Store the purified silver nanoparticle dispersion in a dark container to prevent photo-induced aggregation.

Quantitative Data for Silver Nanoparticle Synthesis

ParameterValueReference
Silver Precursor Silver Nitrate (AgNO₃)[4]
Solvent Water[4]
Additional Stabilizer PEG and PVP[4]
Reaction Temperature Varied (rising temperature increases particle size)[4]
Resulting Particle Size ~40 nm[4]
Key Role of TEA Reducing Agent and Alkali[4]

Visualization of Experimental Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the hydrothermal synthesis of nanoparticles using this compound and the proposed mechanism of TEA's action.

Hydrothermal_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Recovery Precursor Metal Precursor Solution Stirring Vigorous Stirring Precursor->Stirring TEA This compound (TEA) TEA->Stirring Autoclave Transfer to Autoclave Stirring->Autoclave Heating Heating (e.g., 180°C, 1.5h) Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Washing Washing & Centrifugation Cooling->Washing Drying Drying Washing->Drying FinalProduct Nanoparticle Powder Drying->FinalProduct

Caption: General workflow for the hydrothermal synthesis of nanoparticles using this compound.

TEA_Mechanism cluster_solution Initial Solution MetalIon Metal Ions (Mⁿ⁺) Complexation Complexation [M(TEA)ₓ]ⁿ⁺ MetalIon->Complexation TEA_mol This compound (TEA) TEA_mol->Complexation Nucleation Controlled Nucleation (Slow release of Mⁿ⁺) Complexation->Nucleation Hydrothermal Conditions (High T, P) Growth Particle Growth Nucleation->Growth Capping Surface Capping by TEA Growth->Capping Stable_NP Stable Nanoparticles Capping->Stable_NP

Caption: Proposed mechanism of this compound's role in controlling nanoparticle formation.

Applications in Drug Delivery and Medical Imaging

Nanoparticles synthesized via the hydrothermal method with TEA as a capping agent are promising candidates for various biomedical applications due to their stability, controlled size, and biocompatible surface.

Drug Delivery

The surface of TEA-capped nanoparticles can be further functionalized for targeted drug delivery. The hydroxyl groups on the TEA molecules provide reactive sites for the covalent attachment of targeting ligands or polymers like polyethylene glycol (PEG). PEGylation is a common strategy to improve the in vivo circulation time of nanoparticles by reducing their uptake by the reticuloendothelial system.[5]

Functionalization Protocol for Drug Delivery (Conceptual)

  • PEGylation: React the TEA-capped nanoparticles with an activated form of PEG (e.g., NHS-PEG-COOH) to create a stable, hydrophilic shell.

  • Ligand Conjugation: The terminal group of the PEG chain (e.g., -COOH) can then be used to conjugate targeting moieties such as antibodies, peptides, or small molecules that recognize specific receptors on cancer cells.

  • Drug Loading: Hydrophobic drugs can be encapsulated within the core of nanoparticle clusters or adsorbed onto the surface, while hydrophilic drugs can be conjugated to the surface.

Drug_Delivery_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_application Application NP_Synth Hydrothermal Synthesis with TEA PEGylation PEGylation NP_Synth->PEGylation Ligand_Conj Targeting Ligand Conjugation PEGylation->Ligand_Conj Drug_Loading Drug Loading Ligand_Conj->Drug_Loading InVivo_Admin In Vivo Administration Drug_Loading->InVivo_Admin Targeting Tumor Targeting (EPR & Active) InVivo_Admin->Targeting

Caption: Workflow for the functionalization and application of TEA-synthesized nanoparticles in targeted drug delivery.

Medical Imaging

Inorganic nanoparticles, such as magnetite and gold nanoparticles, can serve as contrast agents for various imaging modalities.

  • Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) enhance the contrast in T2-weighted MRI, allowing for the visualization of tumors or other pathological tissues where the nanoparticles accumulate.[5]

  • Computed Tomography (CT): Gold nanoparticles, due to their high atomic number and electron density, can be used as contrast agents for X-ray-based CT imaging.[6]

  • Fluorescence Imaging: While not directly synthesized using TEA in the provided results, the principles of surface functionalization can be applied to attach fluorescent dyes to TEA-capped nanoparticles for optical imaging applications.

The successful application of these nanoparticles in vivo relies on their ability to circulate in the bloodstream and accumulate at the target site, a process often facilitated by the enhanced permeability and retention (EPR) effect in tumors, and further improved by active targeting strategies.[7]

Conclusion

The hydrothermal synthesis of nanoparticles using this compound is a versatile and effective method for producing a variety of nanomaterials with tunable properties. The ability of TEA to act as a complexing agent, capping agent, and pH moderator provides a high degree of control over the synthesis process. The resulting nanoparticles have significant potential for applications in drug delivery and medical imaging, particularly when combined with further surface functionalization strategies. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of nanomedicine and drug development.

References

Application Notes and Protocols: Triethanolamine as a Corrosion Inhibitor for Magnesium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing triethanolamine (TEA) as a corrosion inhibitor for magnesium alloys. The information is targeted toward professionals in research and development who are seeking to understand and apply this corrosion mitigation strategy.

Introduction

Magnesium and its alloys are increasingly used in various fields, including biomedical applications, due to their lightweight nature and biocompatibility. However, their high chemical reactivity makes them susceptible to rapid corrosion in aqueous environments. This compound (TEA) has been identified as an effective corrosion inhibitor for magnesium alloys, offering a viable solution to enhance their durability and performance.[1][2][3] This document outlines the mechanism of action, quantitative performance data, and detailed experimental protocols for evaluating TEA as a corrosion inhibitor for magnesium alloys such as AZ91D and AZ31B.

Mechanism of Corrosion Inhibition

This compound functions as a mixed-type corrosion inhibitor for magnesium alloys.[1][2][3][4] Its inhibition mechanism is primarily attributed to the adsorption of TEA molecules onto the surface of the magnesium alloy. This adsorption process follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor molecules on the metal surface.[1][2][3] This protective film acts as a barrier, impeding both the anodic dissolution of magnesium and the cathodic hydrogen evolution reaction, thereby reducing the overall corrosion rate.[1][2] The adsorption is a spontaneous and exothermic process.[1][2][3] In some applications, TEA is used in conjunction with other compounds, such as sodium silicate, to achieve a synergistic protective effect.[5][6]

InhibitionMechanism cluster_solution Corrosive Solution (e.g., 3.5 wt% NaCl) cluster_interface Alloy-Solution Interface cluster_result Corrosion Inhibition Mg_alloy Magnesium Alloy Surface Adsorption Adsorption of TEA Mg_alloy->Adsorption TEA_molecules This compound (TEA) Molecules TEA_molecules->Adsorption Protective_film Formation of Protective TEA Monolayer Adsorption->Protective_film Reduced_anodic Inhibition of Anodic Mg Dissolution Protective_film->Reduced_anodic Reduced_cathodic Inhibition of Cathodic Hydrogen Evolution Protective_film->Reduced_cathodic Corrosion_mitigation Reduced Corrosion Rate Reduced_anodic->Corrosion_mitigation Reduced_cathodic->Corrosion_mitigation

Figure 1: Proposed mechanism of corrosion inhibition by this compound (TEA) on magnesium alloys.

Quantitative Data on Inhibition Performance

The effectiveness of this compound as a corrosion inhibitor has been quantified through various electrochemical and gravimetric studies. The following tables summarize key data from research on AZ91D and AZ31B magnesium alloys.

Table 1: Potentiodynamic Polarization Data for AZ91D in 3.5 wt% NaCl with TEA [4]

TEA Concentration (mL/L)Corrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (A/cm²)Inhibition Efficiency (IE%)
0-1.5329.039 x 10⁻⁶-
1-1.5101.854 x 10⁻⁶79.5
2-1.4989.851 x 10⁻⁷89.1
3-1.4856.583 x 10⁻⁷92.7
4-1.5058.267 x 10⁻⁷90.9
5-1.5211.132 x 10⁻⁶87.5

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for AZ91D in 3.5 wt% NaCl with TEA

TEA Concentration (mL/L)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (F/cm²)Inhibition Efficiency (IE%)
018505.4 x 10⁻⁵-
3125001.2 x 10⁻⁵85.2

Note: Inhibition efficiency from EIS is calculated as IE(%) = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100.

Table 3: Corrosion Inhibition Efficiency of a Compound Inhibitor on AZ91D in 50% Ethylene Glycol Coolant [5][6]

Inhibitor CompositionInhibition Efficiency (IE%)
2 g/L Sodium Silicate + 3 mL/L this compound96.4

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of this compound as a corrosion inhibitor for magnesium alloys.

Materials and Specimen Preparation
  • Magnesium Alloy Specimens:

    • Commonly studied alloys include AZ91D and AZ31B.

    • Cut specimens to a desired dimension (e.g., 10 mm x 10 mm x 5 mm).

    • Embed the specimens in epoxy resin, leaving one surface of known area (e.g., 1 cm²) exposed for testing.

  • Surface Preparation:

    • Mechanically grind the exposed surface with a series of silicon carbide (SiC) papers of increasing grit size (e.g., 400, 800, 1200, 2000 grit).

    • Polish the surface with a diamond paste (e.g., 1.5 µm) to achieve a mirror finish.

    • Clean the specimens ultrasonically in acetone, followed by ethanol, and finally rinse with deionized water.

    • Dry the specimens in a stream of cool air.

  • Inhibitor Solution Preparation:

    • Prepare the corrosive medium, typically a 3.5 wt% NaCl solution in deionized water.

    • Add varying concentrations of this compound (e.g., 1, 2, 3, 4, 5 mL/L) to the corrosive medium to prepare the inhibitor solutions.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_electro_details Electrochemical Methods cluster_analysis Analysis start Start sample_prep Magnesium Alloy Specimen Preparation start->sample_prep solution_prep Inhibitor Solution Preparation start->solution_prep immersion Immersion Test sample_prep->immersion electrochemical Electrochemical Tests sample_prep->electrochemical solution_prep->immersion solution_prep->electrochemical surface_analysis Surface Characterization (SEM, EDX) immersion->surface_analysis ocp Open Circuit Potential (OCP) electrochemical->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization (PDP) eis->pdp data_analysis Data Analysis and Inhibition Efficiency Calculation eis->data_analysis pdp->data_analysis surface_analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols: The Role of Triethanolamine in Cement Grinding and Hydration Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (TEA), an alkanolamine with the formula N(CH₂CH₂OH)₃, is a widely utilized chemical admixture in the cement industry.[1][2][3][4] Its application serves a dual purpose: as a grinding aid to enhance the efficiency of cement clinker comminution and as a chemical admixture to modify the kinetics of cement hydration, thereby influencing the setting and strength development of the final concrete product.[1][5] The efficacy and function of TEA are highly dependent on its dosage, the type of cement, and the presence of other materials like fly ash or slag.[6][7][8] These notes provide a detailed overview of TEA's mechanisms of action, its quantitative effects on cement properties, and standardized protocols for its evaluation.

Mechanism of Action

In Cement Grinding

During the grinding of cement clinker, significant energy is consumed to break down the material into fine particles. As the particles become smaller, they tend to agglomerate due to electrostatic charges and van der Waals forces on their newly created surfaces. This agglomeration reduces the grinding efficiency.[8][9]

TEA, as a grinding aid, functions by adsorbing onto the surfaces of the cement particles. This adsorption neutralizes the surface charges, reducing the inter-particle attraction and preventing the formation of agglomerates.[9][10] By keeping the particles dispersed, TEA allows for more efficient energy transfer during milling, resulting in a finer cement with a higher specific surface area for a given grinding time.[9][11]

In Cement Hydration

The role of TEA in cement hydration is more complex and highly dosage-dependent.[3][6][11] It primarily influences the hydration of the main clinker phases: tricalcium silicate (C₃S) and tricalcium aluminate (C₃A).[12][13]

  • Acceleration of C₃A Hydration: TEA is known to accelerate the hydration of the aluminate phase (C₃A).[12][13] It chelates with aluminum and iron ions in the pore solution, promoting the dissolution of C₃A and the formation of ettringite (AFt) and monosulfoaluminate (AFm) phases.[12][14] This accelerated reaction contributes to an earlier setting time, particularly at higher dosages.[15]

  • Retardation of C₃S Hydration: Conversely, TEA tends to retard the hydration of the silicate phase (C₃S), which is the primary contributor to the long-term strength of cement.[13] This retardation is attributed to the formation of a complex between TEA and calcium ions, which can adsorb onto the surface of C₃S particles and inhibit their dissolution and subsequent hydration.[16]

The overall effect of TEA on setting time and strength development is a balance between these two competing actions. At very low dosages (e.g., 0.025%), the accelerating effect on C₃A hydration may dominate, leading to a shorter setting time and enhanced early strength.[3][6] At moderate dosages (e.g., 0.25% - 0.5%), the retarding effect on C₃S hydration can become more prominent, leading to a longer setting time.[3][6] At very high dosages (e.g., 1%), a strong acceleration can again be observed.[3][6]

Quantitative Effects of this compound

The addition of TEA can significantly alter the physical and mechanical properties of cement. The following tables summarize the quantitative data reported in various studies.

Table 1: Effect of TEA on Grinding Efficiency and Particle Size Distribution

TEA Dosage (% by weight of cement)Grinding Time Reduction (%)Increase in Specific Surface Area (m²/kg)Increase in 3-32 µm Particle Fraction (%)Reference
0.03 (Salinized TEA)Not Specified+45+10.6[11]
Not SpecifiedNot SpecifiedNot Specified+6.63[9]

Table 2: Effect of TEA on Setting Time of Portland Cement

TEA Dosage (% by weight of cement)Effect on Setting TimeReference
0.025Set Accelerator[3][6]
0.25Mild Set Retarder[3][6]
0.5Severe Set Retarder[3][6]
1.0Strong Accelerator[3][6]

Table 3: Effect of TEA on Compressive Strength of Cement Mortar

TEA Dosage (% by weight of cement)Cement Type3-day Strength Change7-day Strength Change28-day Strength ChangeReference
0.03 (Salinized TEA)Portland Cement+4.9 MPa+5.0 MPa+3.5 MPa[11]
0.04Fly Ash Cementitious MaterialSignificant ImprovementSignificant ImprovementSignificant Improvement[7]
0.04Slag Cementitious MaterialSignificant ImprovementSignificant ImprovementNot Obvious[7]
0.03 - 0.10Pure CementVisible EnhancementDecreaseDecrease[17]
1.0Pure and Fly Ash CementNot SpecifiedNot SpecifiedSharp Decrease[17]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound on cement properties, based on ASTM standards.

Protocol 1: Determination of Cement Fineness by Air-Permeability Apparatus (Blaine Test)

Standard: Based on ASTM C204.

Objective: To determine the fineness of cement, expressed as total surface area in cm²/g or m²/kg, with and without TEA.

Apparatus:

  • Blaine air-permeability apparatus

  • Permeability cell

  • Perforated disc

  • Plunger

  • Filter paper discs

  • Manometer with fluid

  • Timer

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare a bed of cement in the permeability cell. The mass of the cement sample should be determined based on its density. For comparative studies, use the same mass of control cement and TEA-treated cement.

  • Bed Compaction: Compact the cement bed using the plunger to a specified height in the cell.

  • Air Permeability Test: a. Place the permeability cell in the manometer. b. Evacuate the air from one arm of the manometer until the liquid reaches the top mark. c. Close the valve and start the timer as the liquid begins to fall. d. Measure the time taken for the meniscus to fall between two specified marks on the manometer.

  • Calculation: The specific surface area is calculated using the measured time and the apparatus calibration constant, which is determined using a standard reference cement of known fineness.

Protocol 2: Determination of Time of Setting of Hydraulic Cement by Vicat Needle

Standard: Based on ASTM C191.

Objective: To determine the initial and final setting times of cement paste with and without TEA.

Apparatus:

  • Vicat apparatus with a plunger (10 mm diameter) and a needle (1 mm diameter)

  • Vicat mold (conical ring)

  • Glass plate

  • Mixer, bowl, and paddle

  • Stopwatch

  • Graduated cylinder

Procedure:

  • Paste Preparation: Mix a predetermined quantity of cement with a measured amount of water to achieve a standard consistency. For the experimental sample, dissolve the desired dosage of TEA in the mixing water before adding it to the cement.

  • Mold Filling: Place the freshly mixed cement paste into the Vicat mold, resting on a non-absorbent plate, and smooth the surface.

  • Initial Setting Time Determination: a. Place the mold and paste under the Vicat apparatus. b. Lower the 1 mm needle gently until it contacts the surface of the paste. c. Release the needle and allow it to penetrate the paste. d. Record the penetration depth. Repeat this at regular intervals. e. The initial setting time is the time elapsed between the initial contact of cement and water and the time when the needle penetrates to a depth of 25 mm.

  • Final Setting Time Determination: a. Continue the penetration tests. b. The final setting time is the time elapsed from the initial contact of cement and water to the time when the needle no longer leaves a complete circular impression on the paste surface.

Protocol 3: Determination of Compressive Strength of Hydraulic Cement Mortars

Standard: Based on ASTM C109/C109M.

Objective: To determine the compressive strength of mortar cubes made with cement with and without TEA at various ages (e.g., 3, 7, and 28 days).

Apparatus:

  • Cube molds (2-inch or 50-mm)

  • Mixer, bowl, and paddle

  • Tamper

  • Trowel

  • Compression testing machine

  • Curing tank (lime-saturated water)

Procedure:

  • Mortar Preparation: a. Prepare the mortar by mixing 1 part cement to 2.75 parts of graded standard sand by weight. b. The water-cement ratio should be standardized (e.g., 0.485 for Portland cement). For the experimental batch, dissolve the TEA in the mixing water.

  • Molding Specimens: a. Place a 1-inch (25 mm) layer of mortar in each cube compartment. b. Tamp the mortar 32 times in about 10 seconds in four rounds. c. Fill the molds with a second layer of mortar and tamp as before. d. Strike off the excess mortar and smooth the surface.

  • Curing: a. Store the molded specimens in a moist cabinet or room for 20-24 hours. b. Demold the cubes and submerge them in lime-saturated water until the time of testing.

  • Testing: a. At the specified age (e.g., 3, 7, or 28 days), remove the cubes from the curing tank and wipe them to a surface-dry condition. b. Place a cube in the compression testing machine and apply a compressive load at a specified rate until the specimen fails. c. Record the maximum load.

  • Calculation: The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the cube.[1]

Visualizations

Grinding_Aid_Mechanism cluster_0 Without TEA cluster_1 With TEA Clinker_Particles_A Clinker Particles Agglomeration Agglomeration (Electrostatic Attraction) Clinker_Particles_A->Agglomeration High Surface Energy Low_Efficiency Low Grinding Efficiency Agglomeration->Low_Efficiency Clinker_Particles_B Clinker Particles TEA_Adsorption TEA Adsorption on Particle Surfaces Clinker_Particles_B->TEA_Adsorption Dispersion Particle Dispersion TEA_Adsorption->Dispersion Surface Charge Neutralization High_Efficiency High Grinding Efficiency Dispersion->High_Efficiency Grinding_Process Grinding Process Grinding_Process->Clinker_Particles_A Grinding_Process->Clinker_Particles_B

Caption: Mechanism of TEA as a cement grinding aid.

Hydration_Mechanism cluster_C3A Aluminate Phase Hydration (C₃A) cluster_C3S Silicate Phase Hydration (C₃S) TEA This compound (TEA) Chelation Chelation with TEA TEA->Chelation Complexation Complexation with TEA TEA->Complexation C3A C₃A, C₄AF Al_Fe_ions Al³⁺, Fe³⁺ ions in solution C3A->Al_Fe_ions Al_Fe_ions->Chelation Accelerated_Dissolution Accelerated Dissolution Chelation->Accelerated_Dissolution Ettringite_Formation Accelerated Ettringite (AFt) Formation Accelerated_Dissolution->Ettringite_Formation Early_Setting Contribution to Early Setting & Strength Ettringite_Formation->Early_Setting C3S C₃S Ca_ions Ca²⁺ ions in solution C3S->Ca_ions Ca_ions->Complexation Adsorption Adsorption on C₃S Surface Complexation->Adsorption Retarded_Hydration Retarded C₃S Hydration Adsorption->Retarded_Hydration Strength_Development Delayed Strength Development Retarded_Hydration->Strength_Development

Caption: Dual role of TEA in cement hydration.

Experimental_Workflow Start Start: Sample Preparation Control_Cement Control Cement (No TEA) Start->Control_Cement TEA_Cement Cement with varying TEA dosages Start->TEA_Cement Grinding_Test Grinding Efficiency Test (ASTM C204 - Blaine) Control_Cement->Grinding_Test Setting_Test Setting Time Test (ASTM C191 - Vicat) Control_Cement->Setting_Test Strength_Test Compressive Strength Test (ASTM C109) Control_Cement->Strength_Test TEA_Cement->Grinding_Test TEA_Cement->Setting_Test TEA_Cement->Strength_Test Data_Analysis Data Analysis and Comparison Grinding_Test->Data_Analysis Setting_Test->Data_Analysis Strength_Test->Data_Analysis End End: Characterize TEA Effects Data_Analysis->End

Caption: Experimental workflow for evaluating TEA in cement.

References

Application Notes and Protocols for Formulating Stable Cosmetic Emulsions with Triethanolamine Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (TEA) stearate is an anionic surfactant widely utilized in the cosmetic and pharmaceutical industries as a primary emulsifier for oil-in-water (o/w) emulsions. It is formed in situ through the neutralization of stearic acid with this compound. This reaction creates a stable interfacial film around oil droplets, preventing coalescence and ensuring the homogeneity of the formulation.[1] The resulting emulsions typically have a pH of approximately 8 and are valued for their stable, fine-textured, and bright white appearance.[1][2][3]

These application notes provide a comprehensive guide to formulating stable o/w emulsions using this compound stearate. This document outlines the mechanism of emulsification, provides detailed experimental protocols for emulsion preparation and stability testing, and presents quantitative data to guide formulation development.

Mechanism of Emulsification

The emulsifying action of this compound stearate is a result of an in situ acid-base reaction between stearic acid (a fatty acid) and this compound (a weak base).[1] When the oil phase containing stearic acid is combined with the aqueous phase containing this compound and heated, the this compound neutralizes the stearic acid at the oil-water interface. This forms this compound stearate, an anionic soap that possesses both a hydrophilic head (the carboxylate and this compound groups) and a lipophilic tail (the stearyl chain).[1] This amphiphilic nature allows it to reduce the interfacial tension between the oil and water phases, thereby stabilizing the emulsion.[1]

The efficiency and stability of the emulsion are highly dependent on the molar ratio of stearic acid to this compound, as well as the concentrations of these components in the formulation.

Emulsification_Mechanism cluster_oil_phase Oil Phase cluster_water_phase Aqueous Phase Stearic_Acid Stearic Acid Heating_Mixing Heating and Mixing (70-75°C) Stearic_Acid->Heating_Mixing Oil Lipophilic Components Oil->Heating_Mixing This compound This compound (TEA) This compound->Heating_Mixing Water Hydrophilic Components Water->Heating_Mixing In_Situ_Reaction In Situ Neutralization at Oil-Water Interface Heating_Mixing->In_Situ_Reaction TEA_Stearate This compound Stearate (Anionic Emulsifier) In_Situ_Reaction->TEA_Stearate Stable_Emulsion Stable Oil-in-Water Emulsion TEA_Stearate->Stable_Emulsion

Figure 1: In Situ Formation of this compound Stearate Emulsifier.

Quantitative Data and Formulation Guidelines

The stability and physical properties of this compound stearate emulsions are directly influenced by the concentration of the emulsifier and the oil phase. The following tables provide a summary of typical concentration ranges and their effects on emulsion characteristics.

Table 1: Influence of Stearic Acid and this compound Concentrations on Emulsion Properties

Stearic Acid (% w/w)This compound (% w/w)Molar Ratio (Stearic Acid:TEA)Expected ViscosityDroplet SizeObservations
2.01.0~1:1LowLargerMay require a co-emulsifier or stabilizer for long-term stability.
5.02.0~1.3:1ModerateSmallerAn optimal ratio for a stable, well-bodied cream.[4]
10.03.5~1.5:1HighFineProduces a thick cream; care must be taken to avoid over-thickening.
15.05.0~1.6:1Very HighVery FineMaximum recommended concentration for leave-on products.[5]

Note: Data is compiled and representative of typical formulation outcomes. Actual values will vary based on the specific oil phase, processing parameters, and other excipients.

Table 2: Typical Formulation Parameters

ParameterValue RangeReference
pH7.5 - 8.0[1][6]
Oil Phase Concentration10 - 40% w/w
Stearic Acid in Oil Phase5 - 25% w/w[7]
This compound in Water Phase0.5 - 5.0% w/w[5]
Processing Temperature70 - 80°C[6]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and stability testing of a model o/w cosmetic emulsion using this compound stearate.

Materials and Equipment
  • Oil Phase:

    • Stearic Acid

    • Mineral Oil (or other desired emollients)

    • Cetyl Alcohol (Co-emulsifier/thickener)

  • Aqueous Phase:

    • This compound (TEA)

    • Glycerin (Humectant)

    • Deionized Water

  • Equipment:

    • Beakers

    • Water bath or heating mantle with magnetic stirrer

    • Homogenizer (high-shear mixer)

    • Viscometer

    • pH meter

    • Microscope with a calibrated reticle or particle size analyzer

    • Centrifuge

    • Temperature-controlled chambers (freezer, incubator)

Emulsion Preparation Protocol

This protocol is based on the in situ soap formation method.

  • Preparation of the Oil Phase:

    • In a beaker, combine stearic acid, mineral oil, and cetyl alcohol.

    • Heat the mixture to 70-75°C in a water bath with continuous stirring until all components have melted and the phase is uniform.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve this compound and glycerin in deionized water.

    • Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while stirring with a standard propeller mixer.

    • Once all the aqueous phase is added, homogenize the mixture using a high-shear mixer for 5-10 minutes to ensure a small and uniform droplet size.

  • Cooling and Finalization:

    • Allow the emulsion to cool to room temperature with gentle, continuous stirring.

    • During the cooling phase (typically below 40°C), heat-sensitive ingredients such as preservatives or fragrances can be added.

    • Measure the final pH of the emulsion and adjust if necessary.

Emulsion_Preparation_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_finalize Finalization Oil_Phase 1. Prepare Oil Phase (Stearic Acid, Oil, etc.) Heat_Oil Heat to 70-75°C Oil_Phase->Heat_Oil Water_Phase 2. Prepare Aqueous Phase (Water, TEA, etc.) Heat_Water Heat to 70-75°C Water_Phase->Heat_Water Combine_Phases 3. Slowly Add Aqueous to Oil Phase Heat_Oil->Combine_Phases Heat_Water->Combine_Phases Homogenize 4. High-Shear Homogenization Combine_Phases->Homogenize Cooling 5. Cool with Gentle Stirring Homogenize->Cooling Additives 6. Add Heat-Sensitive Ingredients (<40°C) Cooling->Additives Final_Product Final Emulsion Additives->Final_Product

Figure 2: Workflow for Laboratory-Scale Emulsion Preparation.

Stability Testing Protocols

Accelerated stability testing is crucial to predict the long-term shelf life of the emulsion.

This test assesses the emulsion's resistance to separation under accelerated gravity.

  • Place 10 g of the emulsion in a centrifuge tube.

  • Centrifuge at 3000 rpm for 30 minutes.[8]

  • Observe the sample for any signs of phase separation, creaming, or sedimentation. A stable emulsion will show no visible changes.

This test evaluates the emulsion's stability under fluctuating temperature conditions that may occur during shipping and storage.[9]

  • Place a sample of the emulsion in a freezer at -10°C for 24 hours.[9][10]

  • Remove the sample and allow it to thaw at room temperature (approx. 25°C) for 24 hours.[9][10]

  • Place the sample in an incubator at 45°C for 24 hours.[9][10]

  • Return the sample to room temperature for 24 hours to complete one cycle.[9][10]

  • Repeat this cycle a minimum of three times.[10][11]

  • After each cycle, evaluate the emulsion for changes in color, odor, pH, viscosity, and phase separation.

Table 3: Stability Test Parameters and Acceptance Criteria

TestParameterConditionsAcceptance Criteria
Physical Observation Appearance, Color, OdorRoom Temperature, 45°CNo significant change from the initial sample.
pH Measurement pHRoom TemperaturepH remains within ±0.2 of the initial value.
Viscosity Measurement Viscosity (cP)Room TemperatureViscosity remains within ±10% of the initial value.
Centrifugation Phase Separation3000 rpm, 30 minNo visible creaming, sedimentation, or separation.
Freeze-Thaw Cycling Physical Integrity3 cycles (-10°C to 45°C)No phase separation, crystallization, or significant changes in physical properties.[10]
Microscopic Examination Droplet Size and DistributionInitial and after stress testsNo significant increase in average droplet size or signs of coalescence.

Conclusion

The in situ formation of this compound stearate provides a robust and versatile method for creating stable and aesthetically pleasing o/w cosmetic emulsions. By carefully controlling the concentrations of stearic acid and this compound, and by adhering to proper manufacturing protocols, formulators can achieve a wide range of viscosities and textures suitable for various cosmetic and pharmaceutical applications. The experimental and stability testing protocols outlined in these notes provide a framework for the systematic development and evaluation of these emulsion systems, ensuring the final product meets the required quality and stability standards.

References

Application Notes and Protocols for Triethanolamine as a Complexing Agent in Chemical Bath Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Bath Deposition (CBD) is a versatile and cost-effective technique for depositing thin films of various materials, particularly metal chalcogenides and oxides. The quality and properties of the deposited films are highly dependent on the controlled release of metal ions in the reaction bath. Triethanolamine (TEA), a tridentate ligand, is widely employed as a complexing agent in CBD to regulate the availability of free metal ions, thereby influencing the nucleation and growth of the thin film. These application notes provide a comprehensive overview of the role of TEA in CBD, detailed experimental protocols, and the resulting film characteristics.

This compound forms stable complexes with a variety of metal ions, preventing their rapid precipitation as hydroxides in the alkaline bath.[1][2] This slow, controlled release of metal ions promotes a heterogeneous nucleation process on the substrate surface, leading to the formation of uniform, adherent, and high-quality thin films.[1] The concentration of TEA in the chemical bath is a critical parameter that can be tuned to control film thickness, morphology, and optoelectronic properties.[3][4]

Mechanism of this compound in Chemical Bath Deposition

The primary role of this compound in chemical bath deposition is to form a stable, soluble complex with the metal ion (Mⁿ⁺), thereby controlling its concentration in the solution. This prevents the rapid, uncontrolled precipitation of the metal hydroxide and promotes a slower, more controlled deposition of the desired metal chalcogenide or oxide film onto the substrate. The general mechanism can be summarized in the following steps:

  • Complexation: this compound, a tridentate ligand, coordinates with the metal ion to form a stable metal-TEA complex.

  • Controlled Release: The metal-TEA complex slowly dissociates, releasing a controlled amount of free metal ions into the solution.

  • Reaction and Deposition: The released metal ions react with the chalcogen source (e.g., S²⁻, Se²⁻) or hydroxide ions (OH⁻) to form the desired thin film on the substrate surface through a heterogeneous nucleation and growth process.

CBD_Mechanism cluster_solution Chemical Bath cluster_substrate Substrate Surface M_ion Metal Ion (Mⁿ⁺) Complex Metal-TEA Complex [M(TEA)ₓ]ⁿ⁺ M_ion->Complex Complexation Film Thin Film Growth (MS) M_ion->Film Reaction & Deposition TEA This compound (TEA) TEA->Complex Complex->M_ion Slow Release Chalcogen Chalcogen Source (e.g., S²⁻) Chalcogen->Film

Caption: Mechanism of TEA as a complexing agent in CBD.

Experimental Protocols

This section provides a general protocol for the chemical bath deposition of a metal sulfide thin film (e.g., Cadmium Sulfide - CdS) using this compound as a complexing agent. This protocol can be adapted for other metal chalcogenides and oxides by modifying the precursor salts and deposition parameters.

Materials and Reagents
  • Metal Precursor: Cadmium Chloride (CdCl₂) or Cadmium Acetate (Cd(CH₃COO)₂)

  • Chalcogen Source: Thiourea (SC(NH₂)₂)

  • Complexing Agent: this compound (N(CH₂CH₂OH)₃)

  • pH Adjuster: Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH)

  • Solvent: Deionized (DI) Water

  • Substrates: Glass microscope slides

Solution Preparation
  • Cadmium Precursor Solution (0.1 M): Dissolve the appropriate amount of the cadmium salt in DI water in a volumetric flask.

  • Thiourea Solution (0.1 M): Dissolve thiourea in DI water in a separate volumetric flask.

  • This compound Solution (0.1 M): Prepare a stock solution of TEA in DI water.

Deposition Procedure
  • Substrate Cleaning: Thoroughly clean the glass substrates by sonicating in a sequence of detergent, DI water, and acetone. Dry the substrates with a stream of nitrogen gas.

  • Bath Preparation: In a beaker, add the cadmium precursor solution and the this compound solution. Stir the mixture to ensure the formation of the cadmium-TEA complex.

  • pH Adjustment: Adjust the pH of the solution to the desired value (typically between 9 and 11) by adding the pH adjuster dropwise while monitoring with a pH meter.

  • Addition of Chalcogen Source: Add the thiourea solution to the beaker with continuous stirring.

  • Deposition: Immerse the cleaned substrates vertically into the deposition bath.

  • Heating: Place the beaker in a constant temperature water bath and maintain the desired deposition temperature (e.g., 60-80°C) for a specific duration (e.g., 30-90 minutes).[5][6]

  • Post-Deposition: After the deposition time, remove the substrates from the bath, rinse them thoroughly with DI water to remove any loosely adhered particles, and dry them with nitrogen gas.

  • Annealing (Optional): The deposited films can be annealed in air or an inert atmosphere at a specific temperature to improve their crystallinity and other properties.[7]

CBD_Workflow start Start sub_clean Substrate Cleaning start->sub_clean sol_prep Solution Preparation (Metal Precursor, TEA, Chalcogen Source) sub_clean->sol_prep bath_prep Bath Preparation (Mixing Precursors & TEA) sol_prep->bath_prep ph_adjust pH Adjustment bath_prep->ph_adjust deposition Substrate Immersion & Heating ph_adjust->deposition post_dep Rinsing & Drying deposition->post_dep annealing Annealing (Optional) post_dep->annealing characterization Film Characterization annealing->characterization end End characterization->end

Caption: Experimental workflow for chemical bath deposition.

Data Presentation: Effect of this compound Concentration

The concentration of this compound significantly influences the properties of the deposited thin films. The following table summarizes the typical effects of increasing TEA concentration on key film parameters for various metal chalcogenide and oxide thin films.

Material SystemEffect of Increasing TEA Concentration on Film ThicknessEffect of Increasing TEA Concentration on Grain SizeEffect of Increasing TEA Concentration on Band Gap (eV)References
CdS Increase, then decreaseIncreaseDecrease[1]
SnS IncreaseIncreaseDecrease[8][9]
PbS DecreaseIncreaseDecrease[10]
ZnO IncreaseIncreaseIncrease[11]
Cu₂O IncreaseIncreaseIncrease[4]
NiS Increase (up to 0.1M)--[12]
CuAlS₂ Increase (up to 0.05 M), then decreaseIncrease-[3]

Note: The specific trends can vary depending on other deposition parameters such as pH, temperature, and precursor concentrations.

Conclusion

This compound is a crucial component in many chemical bath deposition processes, acting as an effective complexing agent to control the reaction kinetics and improve the quality of the resulting thin films. By carefully tuning the concentration of TEA and other deposition parameters, researchers can tailor the structural, morphological, and optoelectronic properties of the deposited materials for a wide range of applications, including solar cells, sensors, and optoelectronic devices. The protocols and data presented in these application notes provide a solid foundation for the successful deposition of high-quality thin films using TEA-assisted CBD.

References

Application Notes: The Use of Triethanolamine as a Surfactant and Dispersing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (TEA) is a versatile tertiary amine and triol that is widely utilized across the pharmaceutical, cosmetic, and industrial sectors.[1][2] Its utility stems from its properties as a weak base, a pH adjuster, and, most notably, its function as a surfactant and dispersing agent.[3][4] When combined with fatty acids, TEA forms an in situ soap that acts as a primary emulsifier, crucial for creating stable oil-in-water (o/w) emulsions.[5] This reaction lowers the surface tension between immiscible liquids, allowing for their mixture into a homogenous product.[6][7] Furthermore, TEA is effective as a dispersing and capping agent, preventing the agglomeration of particles in suspensions, which is a critical application in nanoparticle synthesis and pigment formulations.[8][9][10] These application notes provide detailed protocols and quantitative data for the effective use of this compound in its capacity as both a surfactant and a dispersing agent.

Mechanism of Action

The primary surfactant action of this compound is achieved through the neutralization of a fatty acid (like stearic or oleic acid).[1][5] This reaction typically occurs in situ at the oil-water interface. The fatty acid is dissolved in the oil phase, while the water-soluble this compound resides in the aqueous phase. Upon mixing, the amine group of TEA reacts with the carboxylic acid group of the fatty acid to form a triethanolammonium salt, or "soap."[5][11] This newly formed soap molecule is amphiphilic, possessing a lipophilic fatty acid tail and a hydrophilic amine head, which orients at the interface to stabilize emulsion droplets.[12] A 1% solution of TEA has a pH of approximately 10, making it an effective base for this reaction.[1]

cluster_interface Oil-Water Interface cluster_product Resulting Surfactant FA Fatty Acid (e.g., Stearic Acid) Interface FA->Interface TEASoap This compound Soap (Amphiphilic) Interface->TEASoap In-situ Reaction TEA This compound (TEA) TEA->Interface

Caption: In-situ formation of this compound soap at the oil-water interface.

As a dispersing agent, this compound prevents the aggregation of solid particles in a liquid medium. This is particularly relevant in the synthesis of nanoparticles and the formulation of pigments.[8][13] The mechanism involves the adsorption of TEA molecules onto the surface of the particles. The lone pair of electrons on the nitrogen atom and the hydroxyl groups can coordinate with the particle surface, creating a protective layer.[10] This layer can provide steric hindrance, physically keeping the particles separated. In aqueous systems, the protonated amine can also impart a positive surface charge, leading to electrostatic repulsion between particles, further enhancing dispersion stability.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its use in formulations.

Table 1: Physicochemical Properties of this compound (99%)

PropertyTypical ValueReference(s)
CAS Number 102-71-6[14]
Molecular Formula C₆H₁₅NO₃[15]
Molecular Weight 149.19 g/mol [15]
Appearance Clear, viscous, colorless to pale yellow liquid[2]
Boiling Point 360 °C (decomposes)[16]
Melting Point 21 °C[17]
Density (20°C) ~1.124 g/cm³[17]
Viscosity (25°C) ~527 cSt[16]
pH (1% aq. solution) ~10.5[1][17]
Solubility Soluble in water, alcohol, acetone[17]

Table 2: Typical Formulation Parameters for Oil-in-Water (o/w) Emulsions

ParameterConcentration RangeNotesReference(s)
This compound 1 - 4% (v/v)Acts as the base to form the emulsifying soap.[5][6]
Fatty Acid (e.g., Stearic Acid) 2 - 5 times the TEA concentrationThe lipophilic part of the emulsifier.[5]
Oil Phase 10 - 40% (w/w)Can include mineral oil, vegetable oils, or esters.[18]
Aqueous Phase 50 - 80% (w/w)Typically purified water, may contain humectants.[18]
Resulting Emulsion pH ~8Can be adjusted if necessary.[5]

Table 3: Surfactant Properties of this compound Salts

PropertyValue/ObservationNotesReference(s)
Hydrophile-Lipophile Balance (HLB) Varies; generally in the range for o/w emulsifiers (8-16)The HLB value is characteristic of the TEA-fatty acid salt, not TEA alone. It is inversely proportional to the Maximum Foam Temperature (M.F.T.).[19][20][21]
Critical Micelle Concentration (CMC) Decreases with increasing TEA concentration in some systemsThe CMC is a property of the specific surfactant (TEA salt) and is influenced by the formulation medium.[22][23]

Application Protocols

This protocol describes the "nascent soap" or in situ method for creating a stable o/w lotion or cream, a common application in pharmaceutical and cosmetic formulations.[5][18]

Materials & Equipment:

  • Oil Phase: Stearic Acid, Mineral Oil (or other desired oil), Cetearyl Alcohol (thickener).

  • Aqueous Phase: this compound, Purified Water, Glycerin (humectant).

  • Equipment: Two heat-resistant beakers, heating magnetic stirrers or a water bath, propeller mixer or homogenizer, pH meter, viscometer.

Methodology:

  • Preparation of the Oil Phase:

    • In a beaker, combine stearic acid, mineral oil, and cetearyl alcohol.

    • Heat the mixture to 70-75°C while stirring until all components are melted and uniformly mixed.[18]

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve this compound and glycerin in purified water.

    • Heat the aqueous phase to the same temperature as the oil phase (70-75°C).[18]

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while stirring continuously with a propeller mixer.

    • Increase the mixing speed for 5-10 minutes to ensure a fine emulsion is formed. For smaller droplet sizes, a high-shear homogenizer can be used.

  • Cooling and Finalization:

    • Reduce the stirring speed and allow the emulsion to cool to room temperature.

    • Once the temperature is below 40°C, heat-sensitive ingredients (e.g., active pharmaceutical ingredients, preservatives) can be added.

    • Measure the final pH of the emulsion.

  • Characterization (Optional but Recommended):

    • Viscosity Measurement: Use a viscometer to determine the final consistency of the product.[18]

    • Stability Testing: Perform a centrifugation test to accelerate and assess phase separation.[18]

    • Droplet Size Analysis: Use microscopy or a particle size analyzer to evaluate the emulsion's microstructure.

prep_oil 1. Prepare Oil Phase (Stearic Acid, Oil) heat_oil Heat to 70-75°C prep_oil->heat_oil prep_water 2. Prepare Aqueous Phase (TEA, Water) heat_water Heat to 70-75°C prep_water->heat_water emulsify 3. Emulsify (Add Aqueous to Oil with High Shear) heat_oil->emulsify heat_water->emulsify cool 4. Cool with Gentle Stirring emulsify->cool finalize 5. Finalize (Add Actives < 40°C) cool->finalize characterize 6. Characterize (pH, Viscosity, Stability) finalize->characterize

Caption: Experimental workflow for preparing an o/w emulsion using TEA.

This protocol provides a general method for synthesizing gold nanoparticles (AuNPs) where this compound serves as both a reducing and capping (dispersing) agent.[10]

Materials & Equipment:

  • Reagents: Chloroauric acid (HAuCl₄) solution (precursor), this compound (TEA) solution.

  • Equipment: Glass vials, magnetic stirrer, UV-Vis spectrophotometer, Transmission Electron Microscope (TEM).

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of HAuCl₄ (e.g., 1 mM) in purified water.

    • Prepare a stock solution of TEA (e.g., 1% v/v) in purified water.

  • Synthesis Reaction:

    • In a clean glass vial, add a specific volume of the HAuCl₄ solution.

    • While stirring, rapidly inject the required volume of the TEA solution. The molar ratio of TEA to HAuCl₄ is a critical parameter for controlling particle size.

    • Continue stirring for a set period (e.g., 30 minutes) at room temperature. A color change (typically to a ruby-red) indicates the formation of AuNPs.

  • Purification (Optional):

    • To remove excess reactants, the nanoparticle solution can be centrifuged and the resulting pellet can be redispersed in purified water. Repeat this washing step 2-3 times.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the colloidal solution. AuNPs typically exhibit a Surface Plasmon Resonance (SPR) peak around 520-540 nm.

    • TEM Analysis: Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry. Use TEM to determine the size, shape, and dispersion state of the synthesized nanoparticles.

prep_solutions 1. Prepare Solutions (HAuCl₄ and TEA) reaction 2. Mix Reagents (Add TEA to HAuCl₄ under stirring) prep_solutions->reaction observe 3. Observe Reaction (Color change indicates AuNP formation) reaction->observe purify 4. Purify (Optional) (Centrifugation and Redispersion) observe->purify characterize 5. Characterize (UV-Vis, TEM) purify->characterize

Caption: Workflow for synthesis of gold nanoparticles using TEA.

References

Application Notes and Protocols: The Effect of Triethanolamine Hydrochloride on Cement Paste Performance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethanolamine hydrochloride (TEA-HCl), a derivative of the well-known cement additive this compound (TEA), has garnered attention as a potential accelerator for cement-based materials.[1] Its molecular structure shares similarities with TEA and it also introduces chloride ions, both of which can influence the hydration kinetics and performance of Portland cement.[1][2] Understanding the dose-dependent effects of TEA-HCl on the properties of cement paste is crucial for its practical application. These notes provide a comprehensive overview of its impact on key performance indicators, detailed experimental protocols for evaluation, and a summary of its mechanism of action.

Mechanism of Action

The influence of TEA-HCl on cement hydration is multifaceted and highly dependent on its concentration.[1] The primary mechanisms involve interactions with the main clinker phases, tricalcium aluminate (C3A) and tricalcium silicate (C3S).

  • Low Dosages (<0.02%): At low concentrations, TEA-HCl acts as a setting accelerator. It is believed to promote the hydration of C3A and its reaction with gypsum, accelerating the formation of ettringite (AFt) and aluminate hydrates.[1] This rapid formation of initial hydration products contributes to a faster setting time.

  • Moderate Dosages (~0.06%): At a slightly higher dosage, a retarding effect compared to the 0.02% level can be observed. This may be due to the formation of a layer of aluminate hydrate on the surface of cement particles, which temporarily hinders further hydration.[1]

  • High Dosages (>0.06%): At much higher concentrations, TEA-HCl acts as a strong accelerator, causing a continuous decrease in setting time. This pronounced effect is attributed to the significant acceleration of C3A hydration and the rapid formation of large amounts of ettringite or other new phases, consuming a substantial amount of water and leading to a flash set.[1]

While TEA-HCl accelerates the aluminate reaction, it generally delays the hydration of C3S at early ages, which can impact later-age strength development.[1] It also influences the morphology and content of calcium hydroxide (CH) in the hardened paste, with higher dosages leading to a decrease in CH content.[1]

TEA_HCl_Mechanism cluster_0 Cement Hydration Process cluster_1 Influence of TEA-HCl Cement_Particles Anhydrous Cement (C3S, C3A, Gypsum) Hydration_Products Hydration Products (C-S-H, CH, AFt, AFm) Cement_Particles->Hydration_Products Hydration Hardened_Paste Hardened Cement Paste (Strength, Microstructure) Hydration_Products->Hardened_Paste Hardening TEA_HCl This compound Hydrochloride (TEA-HCl) C3A_Reaction Accelerates C3A Hydration & AFt Formation TEA_HCl->C3A_Reaction C3S_Reaction Delays C3S Hydration (at early age) TEA_HCl->C3S_Reaction CH_Content Decreases CH Content (at high dosage) TEA_HCl->CH_Content C3A_Reaction->Hydration_Products Modifies C3S_Reaction->Hydration_Products Modifies CH_Content->Hydration_Products Modifies

Caption: Proposed mechanism of TEA-HCl on cement hydration.

Data Presentation: Effects on Cement Paste Properties

The following tables summarize the quantitative effects of varying dosages of this compound hydrochloride on the key properties of cement paste, based on data reported in the literature.[1]

Table 1: Effect of TEA-HCl on Water Requirement and Setting Time

TEA-HCl Dosage (% by mass of cement)Water for Normal Consistency (%)Initial Setting Time (min)Final Setting Time (min)
0 (Control)28.6185260
0.0128.2165243
0.01528.0143225
0.0227.8125210
0.0628.1138223
0.128.5110195
0.228.885165
0.529.2< 2088
1.029.8< 2065

Table 2: Effect of TEA-HCl on Compressive Strength of Cement Mortar (MPa)

TEA-HCl Dosage (% by mass of cement)3-Day Strength (MPa)7-Day Strength (MPa)28-Day Strength (MPa)
0 (Control)28.2230.2348.14
0.0234.6241.3951.35
0.0627.5331.2545.36
0.125.4128.9343.17
0.223.1626.5840.29
0.518.2521.3435.16
1.015.7318.9230.87

Table 3: Effect of TEA-HCl on Flexural Strength of Cement Mortar (MPa)

TEA-HCl Dosage (% by mass of cement)3-Day Strength (MPa)7-Day Strength (MPa)28-Day Strength (MPa)
0 (Control)5.136.247.28
0.025.896.957.89
0.064.985.866.93
0.14.675.516.54
0.24.255.036.01
0.53.584.125.18
1.03.123.764.59

Experimental Protocols

The following are detailed methodologies for key experiments to assess the performance of cement paste with TEA-HCl.

Experimental_Workflow Start Material Preparation (Cement, Water, TEA-HCl) Mixing Prepare Cement Paste/Mortar (w/c ratio as per standard) Start->Mixing Vicat Setting Time & Normal Consistency Test (Vicat Apparatus) Mixing->Vicat Molding Cast Mortar Prisms (40x40x160 mm) & Paste Samples Mixing->Molding Calorimetry Hydration Heat (Isothermal Calorimetry) Mixing->Calorimetry End Data Collation & Analysis Vicat->End Curing Cure Specimens (Standard Conditions) Molding->Curing Strength Compressive & Flexural Strength Testing (3, 7, 28 days) Curing->Strength Analysis Physicochemical Analysis of Hardened Paste Curing->Analysis Strength->End XRD Phase Composition (XRD) Analysis->XRD DTA CH & AFt Content (DTA/TGA) Analysis->DTA Calorimetry->End XRD->End DTA->End

Caption: Workflow for evaluating TEA-HCl in cement paste.

4.1 Protocol: Determination of Water Requirement and Setting Time

  • Objective: To determine the amount of water required for normal consistency and the initial and final setting times of cement paste with and without TEA-HCl.

  • Apparatus: Vicat apparatus with plunger and needles, balance, graduated cylinder, mixing trowel.[3][4]

  • Standard Reference: Based on ASTM C191 or GB/T1346-2011.[1][3]

  • Procedure:

    • Preparation: Weigh 400-500 g of cement.[4][5] Prepare a solution of deionized water with the desired concentration of TEA-HCl.

    • Mixing: Place the cement in a mixing bowl. Add the prepared solution and start a stopwatch simultaneously. Mix the paste for 3 to 5 minutes to achieve a uniform consistency.[5]

    • Normal Consistency: a. Fill the Vicat mould with the paste and level the surface.[4] b. Place the mould under the Vicat apparatus fitted with the 10 mm diameter plunger. c. Lower the plunger to touch the paste surface and release it. d. The consistency is considered "normal" when the plunger settles to a point 5 to 7 mm from the bottom of the mould. Adjust the water-to-cement ratio and repeat until this is achieved. The water percentage used is the "water for normal consistency."

    • Initial Setting Time: a. Prepare a new paste using the water quantity determined for normal consistency. b. Fill the Vicat mould and place it under the apparatus, now fitted with the 1 mm needle.[4] c. Gently lower the needle to the surface and release it quickly.[6] d. Repeat this process at regular intervals on different spots of the paste surface. e. The initial setting time is the time elapsed from the moment water was added to the cement until the needle fails to penetrate to a point 5.0 ± 0.5 mm from the bottom of the mould.[5][6]

    • Final Setting Time: a. Replace the needle with one that has an annular attachment.[6] b. Gently place the needle on the surface of the same test block. c. The final setting time is the time elapsed from water addition until the needle makes an impression on the surface, but the annular attachment fails to do so.[5][6]

4.2 Protocol: Determination of Compressive and Flexural Strength

  • Objective: To measure the effect of TEA-HCl on the mechanical strength of hardened cement mortar.

  • Apparatus: 40 x 40 x 160 mm prism moulds, compression testing machine, flexural strength testing apparatus, mixer.[1][7]

  • Standard Reference: Based on ASTM C109 or GB/T 17671-1999.[1][8]

  • Procedure:

    • Mortar Preparation: Prepare the mortar using a sand-to-cement ratio of 3.0 and a water-to-cement ratio of 0.5.[1] The TEA-HCl should be pre-dissolved in the mixing water.

    • Molding: Fill the prism moulds with the mortar in two layers, compacting each layer to remove entrapped air. Level the top surface.[9]

    • Curing: Store the filled moulds in a moist environment (≥95% relative humidity) at 20 ± 2°C for 24 hours.[2][9] After 24 hours, demould the specimens and submerge them in water at the same temperature until the time of testing.[2]

    • Flexural Strength Test (at 3, 7, and 28 days): a. Place a prism specimen into the three-point bending test setup. b. Apply the load uniformly until the specimen fractures. Record the breaking load.

    • Compressive Strength Test (at 3, 7, and 28 days): a. Use the two halves of the prism broken during the flexural test. b. Place one half-prism between the plates of the compression testing machine.[7] c. Apply the load steadily at a rate of 35 N/mm²/min until the specimen fails.[7] Record the maximum load.

    • Calculation: Calculate the strength based on the failure load and the specimen's cross-sectional area.[9] Test at least three specimens for each age and dosage and report the average.

4.3 Protocol: Analysis of Hydration Heat

  • Objective: To study the effect of TEA-HCl on the hydration kinetics of cement by measuring heat evolution.

  • Apparatus: Isothermal Calorimeter.

  • Procedure:

    • Sample Preparation: Pre-condition the cement and the TEA-HCl solution at the test temperature (e.g., 20°C) for at least 2 hours.[1]

    • Mixing: Prepare the cement paste (e.g., 100g cement, 50g solution) directly in the calorimeter sample cup or externally and transfer it immediately.[1]

    • Measurement: Place the sample in the calorimeter and start recording the heat flow and cumulative heat data.

    • Data Acquisition: Continue the measurement for a desired period, typically up to 72 hours, to capture the main hydration peaks.[1]

    • Analysis: Analyze the resulting thermogram to identify the end of the induction period and the timing and intensity of the main exothermic peaks, which correspond to the hydration of different clinker phases.[1][8]

4.4 Protocol: Mineralogical Phase Analysis

  • Objective: To identify and quantify the crystalline phases (e.g., ettringite, calcium hydroxide) in the hardened cement paste.

  • Apparatus: X-ray Diffractometer (XRD).

  • Procedure:

    • Sample Preparation: At specific hydration ages (e.g., 3, 7, 28 days), take a sample from the center of a cured cement paste specimen.

    • Hydration Stoppage: Crush the sample into small pieces (~5 mm) and immerse them in a solvent like ethanol or isopropanol for at least 24 hours to stop the hydration process.[1]

    • Drying & Grinding: Dry the sample (e.g., in a vacuum oven at a low temperature) and then grind it into a fine powder (passing a specific sieve size).

    • XRD Analysis: Mount the powder sample in the XRD instrument.

    • Data Collection: Perform a scan over a 2-theta (2θ) range, typically from 5° to 70°.[1]

    • Phase Identification: Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns for known cement hydration products (e.g., ettringite, portlandite, unhydrated clinker).[10]

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Hydroxyapatite with Triethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] (HAp) is a bioceramic material extensively utilized in biomedical applications, including drug delivery, bone tissue engineering, and implant coatings, owing to its chemical and structural similarity to the mineral component of bone and teeth.[1] The synthesis of nano-sized HAp is of particular interest as it can enhance biocompatibility, osteointegration, and drug loading capacity.[2]

Microwave-assisted synthesis has emerged as a rapid, energy-efficient, and effective method for producing crystalline HAp nanoparticles with controlled morphology.[2][3][4] This technique offers advantages such as uniform heating, accelerated reaction kinetics, and the ability to produce highly pure nanoparticles.[5]

The use of capping agents during synthesis is crucial for controlling particle size and preventing agglomeration. Triethanolamine (TEA) is an effective capping agent in the synthesis of HAp nanoparticles.[2] It influences the particle size, morphology, and surface characteristics of the resulting HAp.[6] This document provides detailed protocols and application notes for the microwave-assisted synthesis of hydroxyapatite using this compound as a capping agent.

Role of this compound (TEA)

This compound acts as a capping agent, which means it adsorbs to the surface of the forming nanoparticles, controlling their growth and preventing them from aggregating. This results in smaller, more uniform particles with a higher surface area.[2] The use of TEA has been shown to reduce the crystalline size of HAp nanoparticles significantly.[6] Furthermore, TEA can influence the morphology of the synthesized HAp, leading to the formation of spherical nanoparticles or nano-sheets.[6]

Experimental Protocol: Microwave-Assisted Synthesis of TEA-Capped Hydroxyapatite

This protocol is based on methodologies described in the literature for the synthesis of TEA-capped HAp via microwave irradiation.[2][6]

1. Materials and Reagents:

  • Calcium source: Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O) or Calcium Chloride (CaCl₂)

  • Phosphorus source: Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄) or ortho-phosphoric acid (H₃PO₄)

  • Capping agent: this compound (TEA)

  • pH adjusting agent: Ammonia solution (NH₄OH) or Potassium Hydroxide (KOH)

  • Solvent: Deionized or double-distilled water

2. Precursor Solution Preparation:

  • Calcium Precursor Solution: Prepare an aqueous solution of the calcium salt. For example, dissolve a stoichiometric amount of Calcium Nitrate Tetrahydrate in deionized water.

  • Phosphorus Precursor Solution: Prepare an aqueous solution of the phosphate source. For example, dissolve a stoichiometric amount of Diammonium Hydrogen Phosphate in deionized water.

  • Addition of this compound: Add a specific concentration of this compound to the calcium precursor solution and stir to ensure homogeneity. The concentration of TEA can be varied to control the particle size.

3. Synthesis Procedure:

  • Slowly add the phosphorus precursor solution dropwise to the calcium precursor solution (containing TEA) under constant stirring.

  • Adjust the pH of the resulting mixture to a desired level (e.g., pH 10-11) using an ammonia solution or potassium hydroxide. Maintaining a basic pH is crucial for the formation of HAp.[7]

  • Transfer the final solution into a vessel suitable for microwave irradiation.

  • Place the vessel in a microwave oven and irradiate at a specified power and for a set duration. Typical conditions can range from 600W to 1150W for 10 to 45 minutes.[4][8]

  • After microwave irradiation, allow the solution to cool to room temperature.

  • Collect the white precipitate by filtration or centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted precursors and by-products.

  • Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) for several hours to obtain the TEA-capped hydroxyapatite nanopowder.

Characterization of Synthesized Hydroxyapatite

The synthesized HAp nanoparticles should be characterized using various analytical techniques to determine their physicochemical properties.

  • X-ray Diffraction (XRD): To confirm the crystalline phase and purity of the HAp. The obtained pattern should be compared with the standard JCPDS card for hydroxyapatite (No. 09-0432).[6][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of HAp (e.g., PO₄³⁻ and OH⁻) and to confirm the presence of TEA.[9]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and agglomeration of the synthesized nanoparticles.[6]

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and the Ca/P molar ratio, which should be close to the stoichiometric value of 1.67 for pure HAp.[6][10]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the microwave-assisted synthesis of hydroxyapatite with and without this compound.

Table 1: Effect of this compound on the Crystalline and Particle Size of Hydroxyapatite

SampleCrystalline Size (nm)Particle Size (SEM) (nm)Particle Size (TEM) (nm)Reference
Pure Hydroxyapatite4240-70< 50[6]
TEA-Capped Hydroxyapatite2232-40< 50[6]

Table 2: Elemental Composition and Molar Ratios

SampleCa/P Molar RatioReference
Pure Hydroxyapatite~1.65 - 1.74[2][10]
TEA-Capped Hydroxyapatite~1.6 - 1.79[6][10]

Visualizations

Experimental Workflow

G cluster_0 Precursor Preparation cluster_1 Synthesis cluster_2 Post-Processing A Calcium Precursor (e.g., Ca(NO₃)₂) D Mixing and pH Adjustment (pH 10-11) A->D B Phosphorus Precursor (e.g., (NH₄)₂HPO₄) B->D C This compound (TEA) (Capping Agent) C->D E Microwave Irradiation D->E F Cooling and Precipitation E->F G Washing and Filtration F->G H Drying G->H I TEA-Capped Hydroxyapatite Nanoparticles H->I

Caption: Workflow for microwave-assisted synthesis of TEA-capped hydroxyapatite.

Proposed Interaction of this compound

G cluster_0 Nucleation and Growth cluster_1 Capping by TEA Ca Ca²⁺ ions HAp_nucleus HAp Nucleus Ca->HAp_nucleus PO4 PO₄³⁻ ions PO4->HAp_nucleus Capped_HAp TEA-Capped HAp Nanoparticle HAp_nucleus->Capped_HAp Growth TEA This compound (TEA) TEA->Capped_HAp Adsorption and Growth Control

Caption: Role of TEA in capping hydroxyapatite nanoparticles during synthesis.

Conclusion

The microwave-assisted synthesis of hydroxyapatite in the presence of this compound is a promising method for producing nano-sized, crystalline HAp with controlled morphology. The use of TEA as a capping agent effectively reduces particle size and prevents agglomeration, which is highly beneficial for applications in drug delivery and tissue engineering. The protocols and data presented here provide a foundation for researchers to develop and optimize the synthesis of tailored hydroxyapatite nanoparticles for various biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Nanoparticle Aggregation with Triethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Triethanolamine (TEA) to prevent nanoparticle aggregation during synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TEA) in nanoparticle synthesis?

A1: this compound (TEA) serves a dual function in the synthesis of many nanoparticles.[1] It can act as a reducing agent, reducing metal salts to form nanoparticles, and as a capping or stabilizing agent.[1][2] As a capping agent, TEA molecules adsorb to the surface of newly formed nanoparticles, creating a protective layer that prevents them from aggregating.[1][2]

Q2: How does TEA stabilize nanoparticles and prevent aggregation?

A2: TEA [(HOCH₂CH₂)₃N] has both hydroxyl (-OH) and amine (-N) functional groups. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups can coordinate with the surface of the nanoparticles.[1][2] This coordination forms a protective layer that provides steric hindrance, physically keeping the nanoparticles separated and ensuring their colloidal stability.

Q3: What is the optimal concentration of TEA to use?

A3: The optimal concentration of TEA is highly dependent on the specific type of nanoparticle, the desired size, and the synthesis conditions. It is crucial to experimentally determine the ideal concentration for your specific application. The tables below provide some experimentally determined concentrations for different nanoparticle systems. Generally, an insufficient concentration may lead to incomplete surface coverage and aggregation, while an excessively high concentration can sometimes lead to the formation of larger or irregularly shaped nanoparticles.

Q4: How does pH affect the stability of nanoparticles when using TEA?

A4: The pH of the reaction mixture is a critical parameter that can influence both the surface charge of the nanoparticles and the effectiveness of TEA as a stabilizer. For many metal oxide nanoparticles, the surface charge is highly pH-dependent, and aggregation is most likely to occur at the isoelectric point (IEP), where the net surface charge is zero.[3][4] While TEA is a weak base, the overall pH of your solution should be optimized to ensure a high zeta potential (typically > |±25 mV|), which indicates strong electrostatic repulsion between particles and thus, greater stability.[5]

Q5: Can I use TEA with other stabilizing agents?

A5: Yes, TEA can be used in conjunction with other stabilizers. For instance, in the synthesis of silver nanoparticles, TEA has been used as a reducing agent in the presence of polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) which act as the primary stabilizing agents.[2] This combination can be effective in controlling the size and enhancing the stability of the nanoparticles.

Troubleshooting Guides

Problem 1: My nanoparticle solution is cloudy and/or I see visible precipitates, even though I'm using TEA.

Potential Cause Recommended Solution
Incorrect TEA Concentration The concentration of TEA may be too low for the number of nanoparticles, resulting in incomplete surface coverage. Systematically increase the concentration of TEA in your synthesis. Refer to the data tables below for suggested starting ranges for your specific nanoparticle type.
Inappropriate pH The pH of your solution may be near the isoelectric point (IEP) of your nanoparticles, leading to reduced electrostatic repulsion and aggregation.[3][5] Measure the pH of your nanoparticle suspension and adjust it to be further away from the IEP. For many systems, a slightly basic pH is beneficial.
High Ionic Strength of the Medium High concentrations of salts in your solution can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and causing aggregation.[6] If possible, reduce the ionic strength of your reaction medium or purify the nanoparticles to remove excess ions after synthesis.
Sub-optimal Reaction Temperature The temperature can affect the rate of nanoparticle formation and the effectiveness of the capping agent. For some syntheses, higher temperatures can lead to larger, more aggregated particles.[2] Optimize the reaction temperature for your specific synthesis.
Order of Reagent Addition The order in which you add the precursor, reducing agent, and TEA can be critical. It is often best to have the stabilizing agent (TEA) present in the solution before the reduction process begins to ensure immediate capping of the newly formed nanoparticles.

Problem 2: The size of my nanoparticles is larger than expected and they are not monodisperse.

Potential Cause Recommended Solution
Slow Capping Rate If the rate of nanoparticle growth is faster than the rate at which TEA can cap the surface, larger and more polydisperse particles will form. Ensure vigorous stirring during the addition of the reducing agent to promote rapid mixing and capping.
High Precursor Concentration A high concentration of the metal salt precursor can lead to a rapid nucleation event and the formation of a large number of small particles that can then aggregate into larger clusters. Try reducing the initial concentration of your precursor.
Inadequate Control of Reaction Kinetics The kinetics of the reduction reaction can influence the final particle size. Consider adjusting the temperature or the rate of addition of the reducing agent to slow down the reaction and allow for more controlled growth and capping.

Quantitative Data on TEA Concentration

The following tables summarize the effect of this compound (or a similar amine) concentration on the resulting nanoparticle size.

Table 1: Effect of this compound (TEA) Molar Ratio on Platinum Nanoparticle Size [7]

Molar Ratio (TEOA:H₂PtCl₆)Average Particle Size (nm)Observations
20:1Not specified, but particles are presentInitial formation of nanoparticles
30:1Not specified, but particles are presentContinued formation
40:1Not specified, but particles are presentNanoparticles are well-dispersed
50:1~2.2Uniform, spherical nanoparticles
60:1Not specified, but particles are presentParticles remain small and dispersed
80:1Not specified, but particles are presentHigh concentration of TEA maintains small size

Table 2: Effect of Triethylamine (TEA) Molar Ratio on Silver Nanoparticle Size [8]

Molar Ratio (AgNO₃:TEA)Average Particle Size (nm)
1:12.10 ± 0.59
1:32.74 ± 0.63
1:53.54 ± 0.98
1:104.65 ± 1.49

Note: This data is for Triethylamine, a structurally similar amine, and can provide a starting point for optimizing this compound concentrations for silver nanoparticle synthesis.

Experimental Protocols

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) using TEA

This protocol describes a one-pot synthesis of gold nanoparticles where TEA acts as both the reducing and capping agent.[1]

Materials:

  • Chloroauric acid (HAuCl₄) solution (10 mM)

  • This compound (TEA) solution (100 mM)

  • Deionized water

  • Glassware (thoroughly cleaned)

Procedure:

  • In a clean flask, add 98 mL of deionized water and bring to a boil with vigorous stirring.

  • To the boiling water, add 1 mL of the 10 mM HAuCl₄ solution. The solution should be a pale yellow color.

  • Continue to stir and heat the solution for 1 minute.

  • Add 1 mL of the 100 mM TEA solution to the flask.

  • Observe the color change of the solution from yellow to blue and finally to a ruby red, which indicates the formation of gold nanoparticles.

  • Continue to stir the solution while boiling for an additional 15 minutes.

  • Allow the solution to cool to room temperature.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak), Dynamic Light Scattering (for size and polydispersity), and Transmission Electron Microscopy (for morphology).

Protocol 2: Synthesis of Platinum Nanoparticles (PtNPs) using TEA

This protocol is based on a hydrothermal synthesis method.[7]

Materials:

  • Chloroplatinic acid (H₂PtCl₆) solution (e.g., 0.077 M)

  • This compound (TEOA) solution (e.g., 0.075 M)

  • Ultrapure water

  • Round bottom flask

  • Oil bath

Procedure:

  • In a 50 mL round bottom flask, add 18 mL of ultrapure water and heat to 180 °C in an oil bath.

  • Prepare a mixture of the H₂PtCl₆ and TEOA solutions. A molar ratio of 50:1 (TEOA:H₂PtCl₆) has been shown to produce uniform nanoparticles.[7] For example, add 5.1 mL of 0.075 M TEOA and 100 µL of 0.077 M H₂PtCl₆.

  • Quickly add the precursor/TEA mixture to the hot water under vigorous stirring.

  • Allow the reaction to proceed at 180 °C for 3 hours. The solution will change color from light yellow to brown-black, indicating the formation of PtNPs.

  • Cool the solution to room temperature.

  • Characterize the PtNPs using appropriate techniques (TEM, DLS, etc.).

Protocol 3: Synthesis of Silver Nanoparticles (AgNPs) with TEA as a Reducing Agent

In this protocol, TEA acts as the reducing agent in the presence of a polymeric stabilizer.

Materials:

  • Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • This compound (TEA)

  • Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG)

  • Deionized water

Procedure:

  • Dissolve a suitable amount of PVP or PEG in deionized water in a flask with stirring. The concentration of the polymer will influence the final particle size and stability.

  • Add the AgNO₃ solution to the polymer solution and continue stirring.

  • Slowly add TEA to the mixture. The amount of TEA can be varied, but in some studies, its concentration was found to have a negligible effect on the final particle size when a polymeric stabilizer is present.[2]

  • Continue stirring the reaction mixture at room temperature for several hours or until the solution color changes to a stable yellowish-brown, indicating the formation of AgNPs.

  • Purify the nanoparticles by centrifugation and redispersion in deionized water to remove excess reagents.

  • Characterize the AgNPs.

Protocol 4: Synthesis of Iron Oxide Nanoparticles (IONPs) with TEA Stabilization

This protocol describes a co-precipitation method where TEA can be used to control the pH and act as a stabilizing agent.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • This compound (TEA)

  • Deionized water

  • Nitrogen gas (optional)

Procedure:

  • Prepare separate aqueous solutions of FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio.

  • Combine the iron salt solutions in a flask under vigorous stirring. Purging with nitrogen can prevent oxidation.

  • Heat the mixture to a desired temperature (e.g., 80 °C).

  • Slowly add TEA to the solution to raise the pH and induce the co-precipitation of iron oxides. The TEA will also adsorb to the surface of the forming nanoparticles, providing stability.

  • Continue to stir the reaction at the elevated temperature for a set period (e.g., 1-2 hours) to allow for crystal growth.

  • Cool the reaction to room temperature.

  • Collect the magnetic nanoparticles using a strong magnet and decant the supernatant.

  • Wash the nanoparticles several times with deionized water to remove residual salts and excess TEA.

  • Resuspend the IONPs in deionized water or a suitable buffer.

  • Characterize the IONPs.

Visualizations

TEA_Stabilization_Mechanism cluster_solution Aqueous Solution Nanoparticle {Nanoparticle Core | Metal Atoms} Aggregation Aggregation Nanoparticle->Aggregation Van der Waals Attraction Nanoparticle_Stable Stable Nanoparticle TEA {this compound (TEA) | (HOCH₂CH₂)₃N} TEA->Nanoparticle

Caption: Mechanism of nanoparticle stabilization by this compound (TEA).

Experimental_Workflow start Start: Prepare Reagents reagents Mix Precursor and TEA in Solvent start->reagents heating Heat to Reaction Temperature reagents->heating reduction Add Reducing Agent heating->reduction formation Nanoparticle Formation and Capping reduction->formation cooling Cool to Room Temperature formation->cooling characterization Characterize Nanoparticles (UV-Vis, DLS, TEM) cooling->characterization end End: Stable Nanoparticle Suspension characterization->end

Caption: General experimental workflow for nanoparticle synthesis with TEA.

Troubleshooting_Aggregation start Problem: Nanoparticle Aggregation check_conc Is TEA concentration optimal? start->check_conc check_ph Is the solution pH far from the IEP? check_conc->check_ph Yes adjust_conc Adjust TEA Concentration check_conc->adjust_conc No check_ionic Is the ionic strength of the medium low? check_ph->check_ionic Yes adjust_ph Adjust pH check_ph->adjust_ph No adjust_ionic Purify nanoparticles or use low salt buffer check_ionic->adjust_ionic No success Stable Nanoparticles check_ionic->success Yes adjust_conc->check_conc adjust_ph->check_ph adjust_ionic->check_ionic

Caption: Troubleshooting decision tree for nanoparticle aggregation.

References

Technical Support Center: Optimizing Triethanolamine (TEA) for Nanoparticle Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing triethanolamine (TEA) concentration for nanoparticle stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TEA) in nanoparticle synthesis?

This compound (TEA) is a versatile organic compound that can serve multiple functions in nanoparticle synthesis, primarily acting as:

  • A reducing agent: TEA can reduce metal salts to their zerovalent state, leading to the nucleation and growth of nanoparticles. This is particularly noted in the synthesis of gold (AuNPs) and silver (AgNPs) nanoparticles from their precursor salts like chloroauric acid (HAuCl₄) and silver nitrate (AgNO₃) respectively.[1][2][3]

  • A stabilizing or capping agent: TEA molecules can adsorb onto the surface of newly formed nanoparticles.[1] The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups in TEA are believed to coordinate with the nanoparticle surface, forming a protective layer that prevents aggregation and ensures colloidal stability.[1]

  • A pH modifier: TEA acts as a weak base and can be used to adjust the pH of the reaction solution, which is a critical parameter in controlling nanoparticle formation.[4]

Q2: How does the concentration of TEA affect the size and stability of nanoparticles?

The concentration of TEA can significantly influence the final size and stability of the synthesized nanoparticles. Generally, a higher concentration of a stabilizing agent leads to smaller and more stable nanoparticles. However, the optimal concentration depends on the specific type of nanoparticle and other reaction conditions. For instance, in the synthesis of zirconia (ZrO₂) nanoparticles, a TEA concentration of at least 0.3 mol/L was found to be necessary to obtain uniform size and good crystallinity.[5] Conversely, one study on silver nanoparticles suggested that the amount of TEA had a negligible effect on the particle size.[3] It is crucial to experimentally determine the optimal TEA concentration for your specific system.

Q3: My nanoparticles are aggregating despite using TEA. What are the possible causes and solutions?

Nanoparticle aggregation during or after synthesis is a common challenge.[6] Several factors can contribute to this issue even when a stabilizing agent like TEA is used:

  • Incorrect TEA Concentration: Both insufficient and excessive amounts of TEA can lead to aggregation. Too little TEA will result in incomplete surface coverage, while too much can lead to inter-particle cross-linking.[6]

  • Inappropriate pH: The pH of the solution affects the surface charge of the nanoparticles and the stabilizing capacity of TEA.[6] If the pH is near the isoelectric point of the nanoparticles, the electrostatic repulsion will be minimal, leading to aggregation.[6]

  • High Ionic Strength: High concentrations of salts in the solution can screen the surface charge on the nanoparticles, reducing the electrostatic repulsion and causing them to aggregate.[6]

  • Ineffective Purification: Improper purification methods, such as high-speed centrifugation, can overcome the repulsive forces between nanoparticles and cause irreversible aggregation.[6]

Solutions:

  • Optimize TEA Concentration: Systematically vary the concentration of TEA to find the optimal level for your specific synthesis.

  • Control pH: Monitor and adjust the pH of the reaction mixture to ensure it is not near the isoelectric point of your nanoparticles.

  • Manage Ionic Strength: Use deionized water and minimize the concentration of any necessary salts.

  • Gentle Purification: Use lower centrifugation speeds or alternative purification methods like dialysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy nanoparticle solution or visible sediment Nanoparticle aggregation1. Verify TEA Concentration: Ensure the optimal molar ratio of TEA to the nanoparticle precursor is used. 2. Adjust pH: Measure and adjust the pH of the solution away from the isoelectric point of the nanoparticles.[6] 3. Reduce Ionic Strength: If possible, decrease the concentration of salts in the reaction medium.
Inconsistent nanoparticle size (polydispersity) Uncontrolled nucleation and growth1. Control Temperature: Ensure a constant and uniform temperature throughout the synthesis. Temperature fluctuations can affect reaction kinetics.[3] 2. Stirring Rate: Maintain a consistent and appropriate stirring rate to ensure homogeneous mixing of reactants.
Poor long-term stability of the nanoparticle dispersion Incomplete surface coverage or desorption of TEA1. Increase TEA Concentration: A slightly higher concentration of TEA may be needed for long-term stabilization. 2. Co-stabilizers: Consider using a secondary stabilizing agent, such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP), in conjunction with TEA.[3]

Data Presentation

Table 1: Effect of AgNO₃:TEA Molar Ratio on Silver Nanoparticle Size

AgNO₃:TEA Molar RatioAverage Nanoparticle Size (nm)
1:12.10 ± 0.59
1:32.74 ± 0.63
1:53.54 ± 0.98
1:104.65 ± 1.49

Data adapted from a study on triethylamine-stabilized silver nanoparticles, which provides insights into the general effect of amine stabilizers. The trend may vary for this compound.[2]

Table 2: Influence of Temperature on Silver Nanoparticle Size Using TEA

Temperature (°C)Observation
Room TemperatureSmaller nanoparticles
Increased TemperatureLarger, more regular nanoparticles

Qualitative data from a study indicating that as temperature rises, nanoparticle size increases.[3]

Experimental Protocols

Protocol 1: Synthesis of Silver Nanoparticles using TEA as a Reducing and Stabilizing Agent

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (TEA)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of AgNO₃ in deionized water.

  • Prepare a 0.1 M solution of TEA in deionized water.

  • In a clean glass flask, add a specific volume of the TEA solution.

  • While stirring vigorously, rapidly add a specific volume of the AgNO₃ solution to the TEA solution. The molar ratio of AgNO₃ to TEA should be systematically varied to find the optimal condition (e.g., 1:1, 1:3, 1:5).

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • The formation of silver nanoparticles is indicated by a color change in the solution (typically to yellow or brown).

  • Characterize the synthesized nanoparticles for size, stability, and morphology using techniques such as UV-Vis Spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).

Protocol 2: Synthesis of Gold Nanoparticles using TEA as a Capping Agent

Materials:

  • Chloroauric acid (HAuCl₄)

  • This compound (TEA)

  • Sodium borohydride (NaBH₄) (as a reducing agent)

  • Deionized water

Procedure:

  • Prepare a 1 mM solution of HAuCl₄ in deionized water.

  • Prepare a 10 mM solution of TEA in deionized water.

  • Prepare a freshly made, ice-cold 100 mM solution of NaBH₄ in deionized water.

  • In a flask, mix the HAuCl₄ solution and the TEA solution.

  • While stirring vigorously, add a specific volume of the cold NaBH₄ solution to the mixture.

  • The solution should immediately change color to a ruby red, indicating the formation of gold nanoparticles.

  • Continue stirring for 30 minutes to ensure the reaction is complete.

  • Characterize the nanoparticles as described in Protocol 1.

Visualizations

Experimental_Workflow_AgNP cluster_prep Preparation cluster_reaction Reaction cluster_char Characterization AgNO3_sol 0.1M AgNO3 Solution Mixing Mix AgNO3 and TEA Solutions (Vigorous Stirring) AgNO3_sol->Mixing TEA_sol 0.1M TEA Solution TEA_sol->Mixing Reaction Stir for 1 hour at Room Temperature Mixing->Reaction Color Change UV_Vis UV-Vis Spectroscopy Reaction->UV_Vis DLS Dynamic Light Scattering Reaction->DLS TEM Transmission Electron Microscopy Reaction->TEM

Caption: Workflow for silver nanoparticle synthesis using TEA.

TEA_Stabilization_Mechanism cluster_nanoparticle Nanoparticle Surface cluster_tea This compound (TEA) Molecule cluster_interaction Stabilization Interaction NP Nanoparticle Core (e.g., Ag, Au) TEA N(CH₂CH₂OH)₃ TEA->NP Adsorption N O1 O2 O3 N->NP Lone Pair Coordination O1->NP O2->NP O3->NP Interaction_Label Coordination Bonds Form Protective Layer

Caption: TEA stabilizing a nanoparticle via surface coordination.

References

Technical Support Center: Troubleshooting Ion Suppression from Triethanolamine in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression from Triethanolamine (TEA) in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to effectively identify, mitigate, and resolve issues related to the use of TEA in their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why does this compound (TEA) cause it in LC-MS?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the analyte of interest is reduced by the presence of other co-eluting compounds.[1] this compound, a strong base, readily becomes protonated in the ESI source, especially in positive ion mode.[1] These abundant TEA ions ([M+H]⁺ at m/z 150.2) compete with the analyte molecules for the limited charge and space at the droplet surface during the ionization process, leading to a decreased signal intensity for the analyte and thus, reduced sensitivity.[1]

Q2: How can I identify if TEA is the cause of ion suppression in my experiment?

A2: A primary indicator of TEA-induced ion suppression is a significant decrease in your analyte's signal intensity when TEA is present in your sample or mobile phase. You may also observe a persistent background ion at m/z 150.2, which corresponds to the protonated TEA molecule.[1] To definitively confirm and locate the region of ion suppression in your chromatogram, a post-column infusion experiment is the recommended method.[2][3]

Q3: I suspect my LC-MS system is contaminated with TEA. How can I confirm this and clean the system?

A3: TEA is known for its "memory effect," meaning it can persistently contaminate the LC system and column, leading to background ions and ion suppression even when it's not actively being used.[1] To confirm contamination, inject a blank (mobile phase without your analyte) and monitor for the presence of the m/z 150.2 ion. If this ion is present, your system is likely contaminated. A thorough cleaning protocol is necessary to remove the residual TEA.

Q4: What are some effective alternatives to TEA for improving peak shape of basic compounds in LC-MS without causing significant ion suppression?

A4: For LC-MS applications, it is highly recommended to use volatile mobile phase additives that are less likely to cause ion suppression. Excellent alternatives to TEA for improving the peak shape of basic analytes include:

  • Ammonium Formate: This is a widely used and highly effective buffer for LC-MS. It provides good peak shape for basic compounds by increasing the ionic strength of the mobile phase, which can help to reduce unwanted secondary interactions between the analyte and the stationary phase, without causing significant signal suppression.[4][5]

  • Ammonium Acetate: Similar to ammonium formate, ammonium acetate is another volatile buffer that is compatible with MS detection and can improve chromatography for basic compounds.

  • Formic Acid: Often used in combination with ammonium formate or ammonium acetate, formic acid helps to control the pH of the mobile phase and can improve the ionization efficiency of many analytes in positive ion mode.[4]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Ion Suppression using Post-Column Infusion

This guide provides a detailed protocol for performing a post-column infusion experiment to identify and assess the severity of ion suppression.

Objective: To visualize and identify the regions of ion suppression in a chromatographic run caused by matrix components or mobile phase additives like TEA.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-union

  • Solution of your analyte at a known concentration (e.g., 1 µg/mL in mobile phase)

  • Blank matrix sample (e.g., extracted plasma without the analyte)

  • Mobile phase

Methodology:

  • System Setup:

    • Connect the outlet of the LC column to one port of the tee-union.

    • Connect the outlet of the syringe pump to the second port of the tee-union.

    • Connect the third port of the tee-union to the MS inlet.

  • Analyte Infusion:

    • Begin infusing the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream coming from the LC column.[2]

    • Monitor the signal of your analyte in the mass spectrometer. You should observe a stable, elevated baseline.

  • Blank Injection:

    • Once a stable baseline is achieved, inject a blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the analyte signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering compounds.

Retention Time (min)Analyte Signal Intensity (cps)% Signal Suppression
0.0 - 1.51.0 x 10⁶0%
1.5 - 2.52.0 x 10⁵80%
2.5 - 5.09.5 x 10⁵5%

This is example data. Actual results will vary based on the sample matrix and analytical conditions.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion Setup cluster_MS Mass Spectrometer LC LC Column Tee LC->Tee SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee MS MS Inlet Tee->MS

Caption: Workflow for a post-column infusion experiment.

Guide 2: Removing TEA from Samples using Solid-Phase Extraction (SPE)

This guide provides a detailed protocol for removing TEA from a plasma sample prior to LC-MS analysis.

Objective: To remove this compound from a human plasma sample to minimize ion suppression during LC-MS analysis.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Human plasma sample containing TEA

  • Methanol

  • Acetonitrile

  • 2% Formic acid in water

  • 5% Ammonium hydroxide in methanol

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Methodology:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 1 mL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 2% formic acid in water to remove acidic and neutral interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the analytes of interest with 2 mL of 5% ammonium hydroxide in methanol. TEA will be retained on the strong cation exchange sorbent.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase (e.g., 200 µL).

SPE_Workflow Start Start: Plasma Sample with TEA Pretreat 1. Pre-treatment: Add Formic Acid, Centrifuge Start->Pretreat Load 3. Sample Loading Pretreat->Load Condition 2. SPE Conditioning: Methanol, then Water Condition->Load Wash1 4a. Wash: 2% Formic Acid Load->Wash1 Wash2 4b. Wash: Methanol Wash1->Wash2 Elute 5. Elution: 5% NH4OH in Methanol Wash2->Elute Dry 6. Dry Down & Reconstitute Elute->Dry End End: TEA-free Sample for LC-MS Dry->End

Caption: Solid-Phase Extraction (SPE) workflow for TEA removal.

Guide 3: Decontaminating an LC-MS System from TEA

This guide provides a step-by-step protocol for cleaning an LC-MS system that has been contaminated with this compound.

Objective: To thoroughly remove residual this compound from the LC and MS systems to eliminate background noise and ion suppression.

Materials:

  • LC/MS-grade water

  • LC/MS-grade isopropanol (IPA)

  • LC/MS-grade acetonitrile (ACN)

  • High-purity formic acid (FA)

  • New solvent filters

  • Clean solvent bottles

Methodology:

  • Isolate the LC and MS Systems: Disconnect the LC flow from the mass spectrometer to prevent re-contamination of the MS during the flushing procedure.[6]

  • Remove the Column: Replace the analytical column with a union or a restrictor capillary. It is highly recommended to dedicate columns for methods using TEA and not attempt to clean them for other uses.[1]

  • Prepare Fresh Solvents: Discard all existing mobile phases. Thoroughly clean all solvent bottles and replace the solvent inlet filters.

  • Acidic Flush of the LC System:

    • Prepare a flushing solution of 95:5 water:acetonitrile with 1% formic acid. The acid will protonate the TEA, making it more polar and easier to remove from the system.[6]

    • Flush all LC lines at a moderate flow rate (e.g., 0.5-1.0 mL/min) for at least 2-4 hours.

    • During the flush, actuate the injection valve multiple times to ensure the needle, needle seat, and sample loop are thoroughly cleaned.

  • Organic Flush of the LC System:

    • Following the acidic flush, replace the flushing solution with 100% isopropanol.

    • Flush the entire LC system for at least 1-2 hours to remove any remaining nonpolar residues.

  • System Re-equilibration:

    • Flush the system with your typical starting mobile phase (without TEA) for at least 1-2 hours, or until the baseline is stable.

  • MS Source Cleaning (if necessary):

    • If you suspect the MS source is also contaminated, follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, cone, lenses). This typically involves sonication in a series of solvents like water, methanol, and acetonitrile.

  • Verification:

    • Reconnect the LC to the MS.

    • Inject a blank and monitor for the m/z 150.2 ion. The background signal should be significantly reduced.

Decontamination_Workflow Start Start: TEA Contaminated System Isolate 1. Isolate LC from MS Start->Isolate RemoveCol 2. Remove Column Isolate->RemoveCol FreshSolv 3. Prepare Fresh Solvents RemoveCol->FreshSolv AcidFlush 4. Acidic Flush (1% Formic Acid) FreshSolv->AcidFlush OrgFlush 5. Organic Flush (100% IPA) AcidFlush->OrgFlush ReEquil 6. Re-equilibrate System OrgFlush->ReEquil CleanMS 7. Clean MS Source (if needed) ReEquil->CleanMS Verify 8. Verification: Inject Blank CleanMS->Verify End End: Clean System Verify->End

References

How to remove Triethanolamine contamination from HPLC columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Triethanolamine (TEA) contamination in High-Performance Liquid Chromatography (HPLC) columns.

Troubleshooting Guide: Removing this compound (TEA) Contamination

This compound is a common mobile phase additive used to improve the peak shape of basic analytes by masking residual silanol groups on silica-based columns.[1][2][3] However, its strong interaction with the stationary phase can lead to persistent column contamination, often referred to as the "TEA memory effect," which can interfere with subsequent analyses.[4][5] Complete removal of TEA can be challenging, and it is often recommended to dedicate a column specifically for methods requiring its use.[5][6][7]

If you must clean a TEA-contaminated column, follow the detailed protocols below. Note that it is crucial to disconnect the column from the detector during the cleaning process to prevent contamination of the detector cell.[8][9]

Initial Assessment Workflow

The following diagram outlines the initial steps to diagnose and address potential TEA contamination.

tea_contamination_workflow cluster_0 Diagnosis start Suspected TEA Contamination (Poor peak shape, baseline issues) check_system Disconnect Column. Flush HPLC system (without column) with acidic mobile phase. start->check_system analyze_blank Analyze blank injection. Monitor for TEA signal. check_system->analyze_blank decision TEA detected in blank? analyze_blank->decision system_contaminated System is contaminated. Clean entire HPLC system. decision->system_contaminated Yes column_contaminated System is clean. Proceed to column cleaning protocols. decision->column_contaminated No

Initial diagnostic workflow for TEA contamination.
Experimental Protocols for Column Cleaning

Before initiating any cleaning protocol, always flush the column with a mobile phase that does not contain any salts or buffers to prevent precipitation.[6][10][11] For example, replace the buffered aqueous phase with HPLC-grade water and flush the column with 10-20 column volumes of this mixture.[6][11]

Protocol 1: Acidic Wash for Reversed-Phase Columns (e.g., C18, C8)

This protocol is recommended as the first line of defense for silica-based reversed-phase columns. The acidic mobile phase protonates the this compound, increasing its polarity and facilitating its removal from the non-polar stationary phase.[4][5]

Methodology:

  • Disconnect the column from the detector.

  • Flush the column with 10-20 column volumes of a buffer-free mobile phase (e.g., water/acetonitrile mixture).[11]

  • Prepare a cleaning solution of 95:5 (v/v) water/acetonitrile with 0.5-1.0% formic acid or acetic acid.[4][5]

  • Wash the column with at least 20-30 column volumes of the acidic cleaning solution at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Flush the column with 10-20 column volumes of HPLC-grade water to remove the acid.

  • Flush the column with 10-20 column volumes of 100% isopropanol or methanol.[5]

  • Re-equilibrate the column with the desired mobile phase.

Protocol 2: Multi-Solvent Wash for Stubborn Contamination

If the acidic wash is insufficient, a more rigorous multi-solvent flush can be employed. This procedure uses a series of solvents with varying polarities to remove a wider range of contaminants.[10]

Methodology:

  • Disconnect the column from the detector and reverse its flow direction. [9][10]

  • Flush the column with 10-20 column volumes of a buffer-free mobile phase.

  • Sequentially wash the column with at least 10 column volumes of each of the following solvents:

    • 100% Isopropanol

    • 100% Acetonitrile

    • 100% Methanol

    • 100% HPLC-grade water

  • If contamination persists, a non-polar solvent wash can be attempted. After the methanol wash, flush with:

    • 100% Isopropanol (as an intermediate solvent)

    • 100% Dichloromethane or Hexane (use with caution and ensure system compatibility)

    • 100% Isopropanol (to ensure miscibility before returning to aqueous conditions)[10][11]

  • Flush the column with 10-20 column volumes of HPLC-grade water.

  • Flush the column with 10-20 column volumes of your mobile phase organic solvent (e.g., methanol or acetonitrile).

  • Re-equilibrate the column with the initial mobile phase conditions.

Quantitative Data Summary: Recommended Flushing Volumes

Column Dimension (L x ID)Approximate Column VolumeRecommended Flush Volume (20x)
50 x 2.1 mm0.17 mL3.4 mL
100 x 2.1 mm0.35 mL7.0 mL
50 x 4.6 mm0.83 mL16.6 mL
150 x 4.6 mm2.5 mL50.0 mL
250 x 4.6 mm4.15 mL83.0 mL

Note: These are general recommendations. The actual volume required may vary depending on the severity of the contamination.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in HPLC mobile phases?

A1: this compound is a weak base used as a mobile phase additive, primarily in reversed-phase HPLC, to improve the peak shape of basic compounds.[1][2] It competitively interacts with acidic residual silanol groups on the silica stationary phase, which can otherwise cause peak tailing through secondary interactions with basic analytes.[2][3]

Q2: What are the signs of TEA contamination in my HPLC column?

A2: Symptoms of TEA contamination can include:

  • Poor peak shape (tailing or fronting) for acidic or neutral compounds.

  • Shifts in retention times, especially in subsequent methods not using TEA.

  • Baseline disturbances or ghost peaks.

  • Ion suppression in LC-MS applications.[5][12]

Q3: I've washed my column, but my chromatography has not improved. What should I do?

A3: If column washing does not resolve the issue, the contamination may be present in the HPLC system itself (e.g., injector, tubing, frits, or detector).[4] It is recommended to systematically clean the entire system. If problems persist after a thorough system and column clean, the column may be irreversibly contaminated, and replacement is the most practical solution.[4]

Q4: Can I use a column previously exposed to TEA for a different analytical method?

A4: It is strongly discouraged to use a column that has been exposed to TEA for methods that do not contain it, especially for sensitive analyses like LC-MS.[6][7] The "memory effect" of TEA means that it can slowly leach from the column, causing reproducibility issues and interfering with your analysis.[4][5] It is best practice to dedicate a specific column for methods that require TEA.[7]

Q5: How can I prevent TEA contamination in the first place?

A5: The best approach is to dedicate a specific HPLC system and column for methods utilizing TEA. If this is not feasible, ensure a rigorous and validated cleaning protocol is performed immediately after use. Always use the lowest effective concentration of TEA in your mobile phase and consider using modern, base-deactivated columns that exhibit reduced silanol activity and may not require TEA.

Logical Relationship of TEA Interaction and Removal

The following diagram illustrates the interaction of TEA with the stationary phase and the principle behind its removal using an acidic wash.

tea_interaction_removal cluster_contamination Contamination Mechanism cluster_removal Removal Mechanism silanol Acidic Silanol Groups (Si-OH) on Stationary Phase interaction Strong Ionic/Polar Interaction (TEA masks silanols) silanol->interaction tea This compound (TEA) in Mobile Phase tea->interaction acidic_wash Acidic Wash (e.g., Formic Acid) Introduced interaction->acidic_wash Cleaning Process protonation TEA becomes Protonated (TEA-H+) (Increased Polarity) acidic_wash->protonation elution Protonated TEA is readily eluted from the column protonation->elution

Interaction and removal of TEA from silica columns.

References

Technical Support Center: Managing the Accelerating-Retarding Effect of Triethanolamine (TEA) in Cement Hydration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine (TEA) as an admixture in cement hydration experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TEA) in cement hydration?

A1: this compound (TEA) is an organic chemical admixture used in cement and concrete to modify its properties. It is primarily known for its dual-action capability to both accelerate and retard the hydration process, depending on the dosage and other factors. It also acts as a grinding aid during cement production.

Q2: Why does TEA exhibit both accelerating and retarding effects on cement setting time?

A2: The dual-effect of TEA is a complex phenomenon related to its dosage-dependent interaction with different cement minerals.[1]

  • Accelerating Effect: At low and high dosages, TEA tends to accelerate the setting time.[1] This is primarily attributed to its interaction with the tricalcium aluminate (C3A) phase of cement. TEA chelates with aluminum (Al³⁺) and iron (Fe³⁺) ions, promoting the dissolution of C3A and accelerating the formation of ettringite, a hydration product that contributes to initial stiffening.[1][2]

  • Retarding Effect: At intermediate dosages, TEA can retard the setting time.[1] This is mainly due to its effect on the tricalcium silicate (C3S) phase, which is the primary contributor to strength development. TEA can adsorb onto the surface of C3S, hindering its hydration and prolonging the induction period.[3]

Q3: How does the dosage of TEA influence its effect on setting time?

A3: The effect of TEA on setting time is highly sensitive to its concentration. A typical trend observed is:

  • Low Dosage (e.g., <0.05% by weight of cement): Mild acceleration.[4]

  • Intermediate Dosage (e.g., 0.05% - 0.25% by weight of cement): Retardation.[4]

  • High Dosage (e.g., >0.5% by weight of cement): Strong acceleration.[4]

It is crucial to conduct preliminary tests to determine the optimal dosage for the desired effect with a specific cement type.

Q4: What is the impact of TEA on the compressive strength of cement?

A4: The influence of TEA on compressive strength is also dosage-dependent and varies with the curing age.

  • Early Strength (1-3 days): Low dosages of TEA can enhance early strength development due to the accelerated formation of ettringite.[5]

  • Later Strength (7-28 days and beyond): Higher dosages of TEA can be detrimental to later-age strength. The retardation of C3S hydration, the primary strength-giving phase, can lead to a weaker cement matrix over time.[3][5] Some studies show that with increasing TEA dosage, the 28-day compressive strength tends to decrease.[5]

Q5: How does TEA interact with the main phases of Portland cement?

A5: TEA interacts differently with the primary clinker phases:

  • Tricalcium Aluminate (C3A): TEA accelerates the hydration of C3A by chelating Al³⁺ ions, which facilitates the dissolution of C3A and the rapid formation of ettringite.[1][2]

  • Tricalcium Silicate (C3S): TEA generally retards the hydration of C3S. It can form a layer on the surface of C3S particles, inhibiting their reaction with water.[3]

  • Tetracalcium Aluminoferrite (C4AF): TEA also accelerates the hydration of C4AF, similar to its effect on C3A, by chelating both Al³⁺ and Fe³⁺ ions.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected Rapid Setting (Flash Set) - High dosage of TEA.[4] - High C3A content in the cement. - Inadequate sulfate (gypsum) content in the cement to control the initial C3A reaction.- Verify the TEA dosage calculation and measurement. - Reduce the TEA dosage. - Analyze the chemical composition of the cement, particularly the C3A and SO₃ content. - Consider using a cement with a lower C3A content or blending with supplementary cementitious materials.
Excessive Retardation of Setting Time - Intermediate dosage of TEA.[1][4] - Low ambient temperature during the experiment. - Interaction with other admixtures (e.g., water reducers).- Adjust the TEA dosage to a lower or higher level to move out of the retardation range. - Conduct experiments in a temperature-controlled environment. - Evaluate the compatibility of TEA with other admixtures being used through a systematic study.
Low Compressive Strength at Later Ages - High dosage of TEA retarding C3S hydration.[3][5] - Increased porosity due to the air-entraining effect of some alkanolamines.- Optimize the TEA dosage to the lowest effective level for the desired setting characteristics. - Evaluate the air content of the fresh mortar/concrete. - Consider using a de-foaming agent if air entrainment is an issue.
Inconsistent or Irreproducible Results - Inaccurate measurement of TEA. - Poor mixing of the cement paste, leading to localized high concentrations of TEA. - Variation in ambient temperature and humidity. - Inconsistent experimental procedures.- Use a calibrated balance for accurate measurement of TEA. Prepare a stock solution for better accuracy with low dosages. - Follow a standardized mixing procedure to ensure uniform dispersion of TEA. - Conduct all experiments in a controlled laboratory environment. - Adhere strictly to standardized test methods (e.g., ASTM C191, ASTM C109).
Anomalous Peaks in Isothermal Calorimetry Data - The dual accelerating/retarding effect of TEA can alter the shape and timing of the hydration peaks. - Overlapping of the aluminate and silicate hydration peaks.- Carefully analyze the heat flow curve. The initial peak (within the first few hours) is often associated with C3A hydration and ettringite formation, which can be significantly enhanced by TEA.[3] - The main hydration peak, corresponding to C3S hydration, may be delayed and have a lower intensity at retarding dosages of TEA.[3] - Compare the calorimetry data with setting time and strength results for a comprehensive understanding.

Data Presentation

Table 1: Effect of TEA Dosage on Initial Setting Time of Portland Cement

TEA Dosage (% by weight of cement)Initial Setting Time (minutes)EffectReference
0.00120-[2]
0.005110Acceleration[2]
0.02135Retardation[2]
0.2160Strong Retardation[2]
0.495Acceleration[2]

Note: These values are indicative and can vary significantly depending on the specific cement type, temperature, and water-to-cement ratio.

Table 2: Effect of TEA Dosage on Compressive Strength of Portland Cement Mortar

TEA Dosage (% by weight of cement)1-Day Compressive Strength (MPa)3-Day Compressive Strength (MPa)7-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)Reference
0.015.828.235.648.1[5]
0.0116.3 (+3.2%)28.5 (+1.1%)36.1 (+1.4%)48.3 (+0.4%)[5]
0.02-34.6 (+22.7%)41.4 (+16.3%)51.4 (+6.9%)[6]
0.0516.2 (+2.5%)28.0 (-0.7%)35.1 (-1.4%)47.5 (-1.2%)[5]

Note: Percentage change from the control (0.0% TEA) is shown in parentheses. The data is compiled from different studies and should be used for comparative purposes only.

Experimental Protocols

Determination of Time of Setting of Hydraulic Cement by Vicat Needle (ASTM C191)

Objective: To determine the initial and final setting times of cement paste with and without TEA.

Methodology:

  • Preparation of Cement Paste:

    • Prepare the cement paste with a specified water-to-cement ratio to achieve normal consistency as per ASTM C187.[7]

    • For samples with TEA, dissolve the required amount of TEA in the mixing water before adding it to the cement.

  • Molding the Specimen:

    • Immediately after mixing, fill the Vicat mold with the paste in one layer.[7]

    • Remove the excess paste from the top of the mold with a single movement of a trowel.

  • Determining Initial Setting Time:

    • Place the mold under the Vicat apparatus. Lower the 1-mm needle gently until it contacts the surface of the paste.

    • Release the needle quickly and allow it to penetrate the paste.

    • Record the penetration depth. Repeat this procedure every 15 minutes until a penetration of 25 mm or less is obtained.

    • The initial setting time is the time elapsed between the initial contact of water and cement and the time when a penetration of 25 mm is achieved.

  • Determining Final Setting Time:

    • Replace the 1-mm needle with the needle for final set, which has a 5-mm annular attachment.

    • The final setting time is the time elapsed from the initial mixing to when the needle makes an impression on the paste surface but the annular attachment does not.

Compressive Strength of Hydraulic Cement Mortars (ASTM C109)

Objective: To determine the effect of TEA on the compressive strength of cement mortar at different ages.

Methodology:

  • Mortar Preparation:

    • Prepare the mortar by mixing 1 part cement to 2.75 parts standard sand by weight.[4]

    • The water-to-cement ratio should be sufficient to obtain a flow of 110 ± 5 in 25 drops on a flow table.

    • For TEA-containing samples, dissolve the TEA in the mixing water.

  • Molding Cube Specimens:

    • Mold the mortar into 50 mm (2-inch) cube specimens in two layers.[4]

    • Tamp each layer 32 times in about 10 seconds.[8]

  • Curing:

    • Store the specimens in a moist cabinet or room for 20-24 hours.[8]

    • Demold the cubes and submerge them in lime-saturated water until the time of testing.[8]

  • Testing:

    • Test the cubes for compressive strength at specified ages (e.g., 1, 3, 7, and 28 days).

    • Apply the load at a constant rate until the specimen fails. The compressive strength is the maximum load divided by the cross-sectional area of the cube.

Isothermal Calorimetry

Objective: To monitor the heat evolution during cement hydration and understand the kinetic effects of TEA.

Methodology:

  • Sample Preparation:

    • Accurately weigh the cement and the mixing water (with or without TEA) separately.

    • The water-to-cement ratio should be consistent across all samples.

  • Mixing:

    • Mixing can be done externally or internally within the calorimeter ampoule. For external mixing, mix the cement and water for a standardized duration (e.g., 60 seconds) before placing a known quantity of the paste into the calorimeter ampoule.[9]

  • Measurement:

    • Place the sealed ampoule into the isothermal calorimeter, which is maintained at a constant temperature (e.g., 20°C or 25°C).[9]

    • A reference ampoule containing an inert material with a similar heat capacity should be placed in the reference chamber.

    • Record the heat flow (in milliwatts) as a function of time. The test duration is typically 48 to 72 hours.[10]

  • Data Analysis:

    • The resulting heat flow curve shows the rate of hydration reactions.

    • The total heat of hydration can be calculated by integrating the heat flow curve over time.

    • Compare the shape of the curves, the time to reach the main hydration peak, and the total heat evolved for samples with and without TEA.

Mandatory Visualizations

cluster_0 TEA's Dual Effect on Cement Hydration cluster_1 Accelerating Path (Low/High Dosage) cluster_2 Retarding Path (Intermediate Dosage) TEA This compound (TEA) C3A C3A (Tricalcium Aluminate) TEA->C3A interacts with C3S C3S (Tricalcium Silicate) TEA->C3S interacts with Ions Al³⁺, Fe³⁺ Dissolution C3A->Ions promotes Ettringite Rapid Ettringite Formation Ions->Ettringite leads to Set_Accel Accelerated Setting Ettringite->Set_Accel Adsorption Adsorption on C3S Surface C3S->Adsorption Hydration_Block Inhibition of C3S Hydration Adsorption->Hydration_Block Set_Retard Retarded Setting Hydration_Block->Set_Retard

Caption: Logical relationship of TEA's dual effect on cement hydration.

cluster_workflow Experimental Workflow for Evaluating TEA in Cement cluster_tests Parallel Testing start Start prep Prepare Materials (Cement, Water, TEA) start->prep mix Mix Cement Paste/Mortar (with and without TEA) prep->mix setting Setting Time Test (ASTM C191) mix->setting strength Compressive Strength Test (ASTM C109) mix->strength calorimetry Isothermal Calorimetry mix->calorimetry data Data Collection and Analysis setting->data strength->data calorimetry->data report Report Findings data->report

Caption: General experimental workflow for testing TEA in cement.

References

Preventing Triethanolamine solution degradation and discoloration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation and discoloration of Triethanolamine (TEA) solutions.

Frequently Asked Questions (FAQs)

Q1: What causes my this compound (TEA) solution to turn yellow or brown?

A1: The discoloration of TEA solutions, typically observed as a yellowing or browning, is primarily due to chemical degradation. The main causes are:

  • Oxidation: Exposure to atmospheric oxygen is a major factor.[1] Oxidation can be accelerated by heat and the presence of metal ions.

  • Elevated Temperatures: High storage temperatures significantly accelerate the degradation process. It is generally recommended to store TEA at temperatures between 30 - 43°C.

  • Exposure to Light: Similar to many chemical solutions, exposure to UV light can initiate and accelerate degradation reactions.

  • Presence of Impurities: Metal ions, such as iron and copper, can catalyze oxidative degradation, leading to discoloration. The presence of impurities like monoethanolamine (MEA) and diethanolamine (DEA) from the manufacturing process can also contribute to the formation of colored byproducts.

Q2: What are the degradation products that cause the color?

A2: The degradation of TEA leads to the formation of several byproducts. The primary degradation products are diethanolamine (DEA) and monoethanolamine (MEA). A key reaction involves the oxidation of TEA to produce acetaldehyde. This acetaldehyde can then undergo condensation reactions to form crotonaldehyde. Subsequently, crotonaldehyde can react with MEA to form a Schiff base, which is a type of compound known as a chromophore (a substance that absorbs visible light and thus imparts color). These Schiff bases can further polymerize, leading to the formation of larger, colored oligomers that contribute to the yellowing and browning of the solution.

Q3: How can I prevent my TEA solution from degrading and changing color?

A3: To maintain the quality of your TEA solution, consider the following preventative measures:

  • Inert Atmosphere: Store the solution under an inert atmosphere, such as nitrogen, to minimize contact with oxygen. This is a highly effective method for preventing oxidative degradation.

  • Controlled Temperature: Store the solution within the recommended temperature range of 30 - 43°C. Avoid freezing and exposure to high heat.

  • Light Protection: Store TEA solutions in opaque or amber-colored containers to protect them from light.

  • Proper Container Material: Use containers made of appropriate materials. Carbon steel, stainless steel, and aluminum are generally considered suitable for storing anhydrous TEA. However, in the presence of water, corrosion of carbon steel and aluminum can occur, introducing metal ions that catalyze degradation.

  • Use of Inhibitors/Stabilizers: The addition of certain chemical stabilizers can effectively prevent discoloration. Commonly used stabilizers include phosphorous acid, hypophosphorous acid, hydroxylamine, and sodium borohydride. These are typically added in concentrations ranging from 100 to 10,000 ppm.

Q4: Are there any chemicals I should avoid mixing with TEA?

A4: Yes, TEA is incompatible with several types of chemicals. Avoid contact with:

  • Strong Oxidizing Agents: These will readily degrade TEA.

  • Strong Acids: These will react with the amine group of TEA.

  • Nitrites: In the presence of nitrites, TEA can form N-nitrosodiethanolamine, a potential carcinogen.

  • Halogenated Hydrocarbons: Can react with TEA.

  • Copper and its Alloys: TEA can form complexes with copper, which can catalyze degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and storage of TEA solutions.

Problem Potential Cause(s) Recommended Solution(s)
Solution is yellow upon receipt. - Improper storage during transit.- Low-purity grade with existing impurities.- Contact the supplier for a certificate of analysis and inquire about their handling procedures.- Perform a purity analysis using HPLC or GC (see Experimental Protocols).- For non-critical applications, the solution may still be usable. For sensitive applications, consider purchasing a higher-purity grade.
Clear solution turns yellow over a short period. - Exposure to air (oxygen).- Storage at elevated temperatures.- Exposure to light.- Purge the container headspace with an inert gas like nitrogen before sealing.- Move the storage to a temperature-controlled environment (30-43°C).- Transfer the solution to an amber or opaque container.
Solution develops a brown color and/or precipitates. - Advanced degradation due to severe or prolonged exposure to adverse conditions.- Contamination with metal ions (e.g., iron from a corroded container).- The solution is likely significantly degraded and may not be suitable for use. Consider proper disposal.- Inspect the storage container for any signs of corrosion.- If contamination is suspected, filter the solution and analyze the filtrate for metal content.
Inconsistent experimental results using TEA. - Degradation of the TEA solution leading to changes in pH and the presence of reactive impurities.- Use a fresh, high-purity TEA solution for each set of critical experiments.- Regularly monitor the purity of your stock solution using the analytical methods provided below.- Store the TEA solution in smaller, single-use aliquots under an inert atmosphere to minimize repeated exposure of the bulk solution to air.

Quantitative Data on Stability

The stability of a this compound solution is significantly influenced by storage conditions. The following table summarizes the expected impact of different factors on the rate of discoloration.

Factor Condition Effect on Discoloration Rate Notes
Atmosphere Air (Oxygen)HighOxygen is a primary driver of oxidative degradation.
Inert Gas (Nitrogen)Significantly ReducedMinimizes oxidation, a key preventative measure.
Temperature Ambient (20-25°C)ModerateDegradation occurs but at a slower pace.
Elevated ( > 43°C)HighFollows Arrhenius kinetics; higher temperatures drastically increase the degradation rate.
Light Exposed to UV/SunlightHighUV radiation provides the energy to initiate and propagate degradation reactions.
Stored in Dark/Opaque ContainerLowProtects the solution from photo-degradation.
Metal Ions Presence of Fe, CuHighThese ions act as catalysts for oxidative degradation reactions.
Stabilizers Phosphorous Acid (1000 ppm)Significantly ReducedActs as an antioxidant, preventing oxidative degradation.
Sodium Borohydride (400 ppm)Significantly ReducedA reducing agent that can prevent the formation of colored oxidized species.

Experimental Protocols

UV-Vis Spectrophotometry for Color Measurement (APHA Scale)

This method is used to quantify the "yellowness" of a TEA solution using the APHA/Pt-Co color scale.[2][3]

Objective: To determine the APHA color value of a TEA solution as an indicator of degradation.

Equipment and Reagents:

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Deionized water (for blank)

  • APHA/Pt-Co standard solutions (can be purchased or prepared)

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Wavelength Selection: Set the spectrophotometer to measure the absorbance at a specific wavelength, typically 455 nm or 456 nm for APHA color determination.[3]

  • Blanking: Fill a clean cuvette with deionized water and place it in the spectrophotometer. Zero the absorbance.

  • Sample Measurement: Rinse a cuvette with a small amount of the TEA solution to be tested, then fill the cuvette with the solution.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance value.

  • Calculation: The APHA color value can be determined by comparing the absorbance of the sample to a calibration curve prepared from APHA/Pt-Co standards of known concentrations. Many modern spectrophotometers have built-in software to automatically calculate the APHA value.[4]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a method for determining the purity of TEA and quantifying its primary degradation products, MEA and DEA.[5][6][7]

Objective: To separate and quantify this compound, Diethanolamine, and Monoethanolamine in a solution.

Equipment and Reagents:

  • HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as ethanolamines have no strong UV chromophore)

  • Mixed-mode or amino-based analytical column

  • Acetonitrile (HPLC grade)

  • Ammonium formate or methanoic acid (for mobile phase)

  • Deionized water (HPLC grade)

  • TEA, DEA, and MEA reference standards

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, acetonitrile-water (70:30) containing 0.1% methanoic acid.[7] Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of TEA, DEA, and MEA in the mobile phase to create a calibration curve.

  • Sample Preparation: Accurately weigh and dilute the TEA sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Lichrospher CN column (250 mm × 4.6 mm, 5 μm) or equivalent.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: ELSD with evaporator temperature at 50°C and nebulizer temperature at 70°C.[7]

  • Analysis: Inject the standard solutions to establish the calibration curve. Then, inject the prepared sample solution.

  • Quantification: Identify the peaks based on the retention times of the standards. Quantify the amounts of TEA, DEA, and MEA in the sample by comparing their peak areas to the calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

This method is suitable for identifying a broader range of volatile and semi-volatile degradation products in a TEA solution.[8][9]

Objective: To identify the degradation products of this compound.

Equipment and Reagents:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., Zebron ZB-5MSplus or RTX-5 amine).[8][9]

  • Helium (carrier gas)

  • Acetone or other suitable solvent for dilution

  • TEA reference standard and standards of expected degradation products (if available)

Procedure:

  • Sample Preparation: Dilute the TEA sample in a suitable solvent (e.g., acetone) to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: Zebron ZB-5MSplus (30 m x 0.25 mm ID, 1.00 µm film thickness) or similar.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Impact (EI) mode with a scan range of m/z 30-300.

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Interpretation: Identify the peaks in the chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and with the mass spectra of reference standards if available.

Visualizations

Degradation Pathway of this compound

TEA_Degradation TEA This compound (TEA) DEA Diethanolamine (DEA) TEA->DEA Oxidation Acetaldehyde Acetaldehyde TEA->Acetaldehyde Oxidation O2 Oxygen (from Air) HeatLight Heat / Light MetalIons Metal Ions (Fe, Cu) Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Self-Condensation MEA Monoethanolamine (MEA) SchiffBase Schiff Base (Chromophore) Crotonaldehyde->SchiffBase Reacts with MEA ColoredPolymers Colored Polymers (Yellow/Brown) SchiffBase->ColoredPolymers Polymerization

Caption: Oxidative degradation pathway of this compound.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow start Start prep_mobile_phase Prepare & Degas Mobile Phase start->prep_mobile_phase hplc_setup Set Up HPLC System (Column, Flow Rate, Temp) prep_mobile_phase->hplc_setup prep_standards Prepare Standard Solutions (TEA, DEA, MEA) inject_standards Inject Standards & Generate Calibration Curve prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_setup->inject_standards inject_standards->inject_sample data_analysis Analyze Chromatogram (Identify & Quantify Peaks) inject_sample->data_analysis results Report Purity & Impurity Levels data_analysis->results end End results->end

Caption: Workflow for HPLC purity analysis of TEA.

Troubleshooting Logic for Discolored TEA Solution

Troubleshooting_Logic decision decision action action problem Problem: TEA Solution is Discolored check_storage Review Storage Conditions problem->check_storage is_exposed_air Exposed to Air? check_storage->is_exposed_air is_high_temp High Temperature? is_exposed_air->is_high_temp No purge_n2 Action: Purge with Nitrogen & Store Under Inert Gas is_exposed_air->purge_n2 Yes is_exposed_light Exposed to Light? is_high_temp->is_exposed_light No control_temp Action: Store at 30-43°C is_high_temp->control_temp Yes protect_light Action: Use Opaque/Amber Container is_exposed_light->protect_light Yes retest Retest Color After Changes is_exposed_light->retest No purge_n2->retest control_temp->retest protect_light->retest is_color_ok Is Color Stable? retest->is_color_ok continue_use Continue Use & Monitor is_color_ok->continue_use Yes contact_supplier Action: Contact Supplier & Consider Higher Purity Grade is_color_ok->contact_supplier No

Caption: Troubleshooting flowchart for discolored TEA solutions.

References

Technical Support Center: Stabilizing Triethanolamine (TEA) Solutions for Long-Term Laboratory Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and stabilization of triethanolamine (TEA) solutions to ensure their integrity and performance in long-term laboratory applications.

Frequently Asked Questions (FAQs)

Q1: What is the typical shelf life of a this compound solution?

A1: Commercially available this compound solutions generally have a shelf life of 24 months when stored in unopened containers under recommended conditions. After this period, it is advisable to re-evaluate the quality of the solution to confirm its suitability for experimental use.

Q2: What are the primary factors that cause this compound solutions to degrade?

A2: The main factors contributing to the degradation of this compound solutions are:

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation, which is a primary cause of discoloration (yellowing or browning).

  • Light Exposure: Ultraviolet (UV) light can initiate and accelerate degradation processes.

  • High Temperatures: Elevated temperatures can increase the rate of both oxidative and thermal degradation.

  • Moisture: this compound is hygroscopic, and the absorption of water can promote degradation and corrosion of certain storage containers.

  • Contamination: Contamination with metal ions, particularly copper and iron, can catalyze oxidative degradation.

Q3: What are the visible signs of this compound degradation?

A3: The most common visible sign of degradation is a change in color, from colorless or pale yellow to a more pronounced yellow or brown. A strong, unpleasant odor may also develop. In some cases, the formation of precipitates or solid sediments may be observed.

Q4: How can I prevent the discoloration of my this compound solution?

A4: To prevent discoloration, it is crucial to minimize exposure to oxygen and light. This can be achieved by:

  • Storing the solution in amber glass bottles or opaque containers.

  • Blanketing the headspace of the storage container with an inert gas, such as nitrogen.

  • Adding antioxidants or other stabilizers to the solution.

Q5: My this compound solution has solidified. Is it still usable?

A5: Yes, solidification of this compound is common, as its melting point is near room temperature (17.9-21°C). The quality of the product is generally not affected by this phase change. To reliquefy, you can gently warm the container in a water bath at a temperature slightly above its melting point. Ensure the container is vented during warming to prevent pressure buildup.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Solution has turned yellow or brown Oxidative degradation due to exposure to air and/or light.1. Nitrogen Blanketing: Purge the headspace of the storage container with nitrogen to displace oxygen. 2. Add Antioxidants: Consider adding a suitable antioxidant, such as a sulfur-based compound, to inhibit oxidation. 3. Store in Amber Bottles: Protect the solution from light by using amber glass or opaque containers.
Precipitate or sediment has formed Formation of insoluble degradation products or reaction with absorbed carbon dioxide from the air.1. Filter the Solution: If the precipitate is minimal, you may be able to filter the solution to remove the solids. 2. Re-evaluate Purity: It is recommended to analyze the purity of the solution to ensure it still meets the requirements for your application. 3. Improve Storage: Ensure the container is tightly sealed to prevent exposure to air.
A strong, unpleasant odor is detected Formation of volatile degradation byproducts.1. Assess Degradation: A strong odor is a sign of significant degradation. The solution may no longer be suitable for use. 2. Review Storage Conditions: Ensure the solution is stored at the recommended temperature and protected from light and air.
Inconsistent experimental results Degradation of the this compound solution, leading to a change in its chemical properties (e.g., pH, buffering capacity).1. Use a Fresh Solution: Whenever possible, use a fresh or recently opened bottle of this compound for critical experiments. 2. Verify Purity: Perform a purity analysis (e.g., titration) to confirm the concentration of your stock solution.
Corrosion of metal storage containers Presence of water in the this compound solution. This compound is hygroscopic and can absorb moisture from the air.1. Use Appropriate Containers: Store this compound in glass, stainless steel, or high-density polyethylene (HDPE) containers. Avoid carbon steel and aluminum if water contamination is possible. 2. Keep Anhydrous: Take measures to keep the solution anhydrous, such as using a desiccant in the storage area and keeping the container tightly sealed.

Data Presentation: Stability of this compound Solutions

The following tables summarize quantitative data related to the stability of this compound solutions under different conditions.

Table 1: Effect of Storage Conditions on this compound Recovery

Storage DurationStorage TemperatureAverage Recovery (%)
7 daysAmbient (23°C)102.0
7 daysRefrigerated (4°C)99.3
14 daysAmbient (23°C)98.3
14 daysRefrigerated (4°C)98.0

Data adapted from a study on the storage stability of this compound on sampling media.

Table 2: Efficacy of Stabilizers in Preventing Discoloration of this compound at 60°C

Stabilizer(s)Concentration (ppm)Observation after 4 weeks
None (Control)-Significant yellowing/browning
Phosphorous Acid500Reduced discoloration
Sodium Borohydride400Reduced discoloration
Hydroxylamine200Reduced discoloration
Phosphorous Acid + Sodium Borohydride + Hydroxylamine500 + 400 + 200Minimal discoloration

Data derived from a patent on a method for preventing discoloration of this compound.[1]

Experimental Protocols

Detailed methodologies for key experiments to assess the stability and purity of this compound solutions are provided below.

Assay of this compound by Non-Aqueous Titration

This method determines the total basicity of a this compound sample, which is used to calculate its purity.

Principle: Weak bases like this compound can be accurately titrated in a non-aqueous solvent using a strong acid titrant.

Apparatus:

  • Potentiometric titrator or manual titration setup with a burette

  • pH electrode suitable for non-aqueous titrations

  • Magnetic stirrer and stir bar

  • Analytical balance

Reagents:

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Glacial acetic acid (analytical grade)

  • Crystal violet indicator (optional, for manual titration)

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry 100 mL beaker.

  • Add 50 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • If performing a manual titration, add 2-3 drops of crystal violet indicator.

  • Titrate the solution with standardized 0.1 N perchloric acid. The endpoint is detected as the point of maximum inflection on the titration curve (potentiometric) or when the indicator color changes from violet to blue-green (manual).

  • Record the volume of titrant used.

  • Calculate the percentage purity of this compound using the following formula:

    Where:

    • V = Volume of perchloric acid titrant in mL

    • N = Normality of the perchloric acid titrant

    • 149.19 = Molecular weight of this compound

    • W = Weight of the this compound sample in grams

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify volatile degradation products of this compound, such as monoethanolamine and diethanolamine.

Apparatus:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for amine analysis (e.g., a wax or amine-specific column)

  • Autosampler

Reagents:

  • High-purity helium (carrier gas)

  • Certified reference standards of this compound, monoethanolamine, and diethanolamine

  • A suitable solvent for sample dilution (e.g., methanol or isopropanol)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of this compound and its potential degradation products in the chosen solvent.

  • Sample Preparation: Dilute the this compound sample to be analyzed in the chosen solvent to a concentration within the calibration range.

  • GC-MS Conditions (Example):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Carrier Gas Flow: 1 mL/min (constant flow)

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Mass Scan Range: 30-300 amu

  • Analysis: Inject the standard solutions to generate a calibration curve for each compound. Inject the sample solution and identify the degradation products by their retention times and mass spectra. Quantify the degradation products using the calibration curves.

Visualizations

Degradation Pathway of this compound

G Figure 1. Simplified Oxidative Degradation Pathway of this compound TEA This compound (TEA) DEA Diethanolamine (DEA) TEA->DEA Oxidation Acetaldehyde Acetaldehyde TEA->Acetaldehyde Oxidation MEA Monoethanolamine (MEA) DEA->MEA Oxidation Crotonaldehyde Crotonaldehyde Acetaldehyde->Crotonaldehyde Condensation SchiffBase Schiff Base (Colored Compound) Crotonaldehyde->SchiffBase Reaction with MEA

Caption: Figure 1. Simplified Oxidative Degradation Pathway of this compound.

Experimental Workflow for Stability Testing

G Figure 2. Experimental Workflow for Assessing TEA Solution Stability cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points (t=0, t=1, t=2...) cluster_3 Data Evaluation Sample TEA Solution Sample Control Control (No Stabilizer) Sample->Control Stabilizer With Stabilizer(s) Sample->Stabilizer Storage Store under defined conditions (e.g., elevated temperature, UV exposure) Control->Storage Stabilizer->Storage Analysis Purity & Degradation Analysis Storage->Analysis Titration Non-Aqueous Titration Analysis->Titration GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC Evaluation Compare results of control vs. stabilized samples Analysis->Evaluation

References

Effect of Triethanolamine dosage on concrete compressive strength

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triethanolamine (TEA) in Concrete

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of this compound (TEA) as a concrete admixture. The information is tailored for researchers and professionals in materials science and concrete technology.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TEA) in concrete?

A1: this compound (TEA) is a multifunctional chemical admixture used in cement and concrete.[1] Its primary roles include acting as a grinding aid during cement production and as a setting time regulator for concrete.[1][2] Depending on the dosage, TEA can either accelerate or retard the hydration of cement, which in turn affects the setting time and strength development of the concrete.[1] It is also favored in some applications because, unlike calcium chloride, it does not promote the corrosion of reinforcing steel.[3]

Q2: How does the dosage of TEA affect the setting time of concrete?

A2: The effect of TEA on concrete setting time is highly dependent on its dosage.[1]

  • Low Dosages (e.g., 0.02% - 0.05% by weight of cement): TEA generally acts as a set accelerator, shortening the initial and final setting times.[1]

  • Moderate Dosages (e.g., around 0.5%): At these concentrations, TEA can act as a set retarder, prolonging the time it takes for the concrete to set.[1]

  • High Dosages (e.g., 1.0% and above): At very high dosages, TEA can once again act as a strong accelerator.[1]

This dual behavior is a unique characteristic of TEA.[1]

Q3: What is the general effect of TEA dosage on the compressive strength of concrete?

A3: The influence of TEA on compressive strength is also dosage-dependent and varies with the curing age.

  • Low to Moderate Dosages (e.g., 0.02% - 0.1%): Can enhance early-age compressive strength (at 1, 3, and 7 days).[4][5] However, it may lead to a decrease in compressive strength at later ages (e.g., 28 days).[5]

  • High Dosages (e.g., above 0.1%): Generally lead to a decrease in compressive strength at all ages.[3][5] A high dosage of 1% can cause a sharp decrease in 28-day strength.[5]

Q4: What is the mechanism behind TEA's effect on concrete?

A4: The mechanism of TEA in hydrating cement is complex. It is understood to interact with the different mineral phases of cement:

  • Aluminate Phase (C3A and C4AF): TEA accelerates the hydration of the aluminate phases, promoting the formation of ettringite.[3][6] This is a key factor in its accelerating effect on setting time and early strength development.[6][7]

  • Silicate Phase (C3S and C2S): TEA tends to retard the hydration of the silicate phases.[3][6] This can contribute to lower compressive strengths at later ages, especially at higher dosages.[6]

TEA can also form complexes with metallic ions like Al³⁺ and Fe³⁺ in the cement paste, influencing the hydration reactions.[1][6]

Troubleshooting Guide

Problem 1: My concrete is setting too quickly after adding TEA.

  • Possible Cause: The dosage of TEA is likely in the accelerating range (either very low or very high).

  • Troubleshooting Steps:

    • Verify Dosage: Double-check your calculations and the concentration of your TEA solution to ensure the correct dosage was added.

    • Adjust Dosage: If you intended to retard the set, you may need to increase the dosage to the retarding range (e.g., around 0.5%) or decrease it if you are in the high-dosage accelerating range.[1] Conduct trial mixes with varying dosages to determine the optimal amount for your specific materials and conditions.

    • Check Cement Type: The effect of TEA can vary with different types of cement. For example, it may accelerate the setting of high-alkali cements while retarding sulphate-resistant cements.[1]

Problem 2: The early-age compressive strength of my concrete with TEA is lower than expected.

  • Possible Cause: While low dosages of TEA can enhance early strength, higher dosages can be detrimental.[5] The interaction with other admixtures or specific cement characteristics could also play a role.

  • Troubleshooting Steps:

    • Review Dosage: Ensure your TEA dosage is within the optimal range for early strength enhancement (typically 0.02% to 0.1%).[4][5] Dosages above this can significantly reduce early strength.[1]

    • Evaluate Curing Conditions: Improper curing (e.g., low temperature or humidity) can negatively impact early strength development. Ensure specimens are cured under standard conditions.

    • Consider Other Admixtures: If you are using other admixtures (e.g., water reducers), there may be an interaction with TEA that is affecting strength development. Consult admixture compatibility data or conduct tests with and without the other admixtures.

Problem 3: The 28-day compressive strength is significantly reduced in my TEA-containing concrete.

  • Possible Cause: This is a common issue, particularly with higher dosages of TEA.[3][5] The retardation of silicate hydration is a likely cause.[3]

  • Troubleshooting Steps:

    • Reduce TEA Dosage: If high 28-day strength is critical, consider reducing the TEA dosage or using an alternative admixture. The benefits of TEA for early strength may come at the cost of later-age strength.[5]

    • Incorporate Supplementary Cementitious Materials (SCMs): The use of SCMs like fly ash or slag might alter the hydration chemistry and could potentially mitigate some of the negative effects of TEA on later strength, though this requires experimental verification.[4]

    • Optimize the Mix Design: Adjusting the water-cement ratio or the type of cement might help to improve the overall strength development profile.

Data Presentation

Table 1: Effect of this compound (TEA) Dosage on Concrete Compressive Strength (Illustrative Data)

TEA Dosage (% by weight of cement)3-Day Compressive Strength (MPa)7-Day Compressive Strength (MPa)28-Day Compressive Strength (MPa)
0 (Control)20.528.240.8
0.0222.130.541.5
0.0423.832.142.3
0.1021.529.838.9
0.5018.926.435.1
1.0015.222.130.7

Note: The values in this table are illustrative and compiled from general trends reported in the literature.[4][5][8] Actual results will vary depending on the specific cement, aggregates, water-cement ratio, and curing conditions.

Experimental Protocols

1. Preparation of Concrete Specimens with this compound

  • Materials: Portland cement, fine aggregate, coarse aggregate, water, and a this compound solution of known concentration.

  • Procedure:

    • Design the concrete mix proportions (e.g., for M20, M30, or M40 grade) according to standard methods like IS 10262:2009 or ACI 211.1.[1]

    • Accurately weigh all materials for a batch.

    • Prepare the TEA solution for the desired dosage. It is often practical to dilute a concentrated TEA solution to ensure accurate measurement for small dosages.[2]

    • Add the aggregates and cement to a concrete mixer and dry mix for a few minutes to ensure uniformity.

    • Add the majority of the mixing water and mix.

    • Add the TEA solution to the remaining mixing water and add this to the mixer.

    • Mix for a minimum of 3-5 minutes until a homogeneous mixture is achieved.

    • Cast the fresh concrete into standard cube (150x150x150 mm) or cylindrical (150x300 mm or 100x200 mm) molds in layers, compacting each layer thoroughly.[1][9]

    • After casting, level the surface of the specimens.

    • Demold the specimens after 24 hours and transfer them to a curing tank filled with water until the age of testing (e.g., 3, 7, 28 days).[1]

2. Compressive Strength Testing (Based on ASTM C39)

  • Apparatus: Compression testing machine, calipers.[9][10]

  • Procedure:

    • Remove the cured concrete specimens from the water tank prior to testing.[11]

    • Measure the dimensions of the specimen to calculate the cross-sectional area. For cylindrical specimens, measure the diameter at two locations at mid-height, at right angles to each other, and average the readings.[12]

    • Ensure the bearing surfaces of the testing machine and the specimen are clean and free of debris.

    • Place the specimen on the lower bearing block of the compression testing machine, aligning the axis of the specimen with the center of thrust of the spherically seated block.[10]

    • Apply a continuous compressive load at a constant rate within the range of 0.14 to 0.34 MPa/s (20 to 50 psi/s).[10]

    • Continue loading until the specimen fails.

    • Record the maximum load sustained by the specimen.

    • Calculate the compressive strength by dividing the maximum load by the average cross-sectional area of the specimen.[12]

    • Note the type of fracture.

Visualizations

TEA_Effect_Workflow cluster_dosage TEA Dosage cluster_effects Primary Effects on Hydration cluster_outcome Concrete Properties Low Low (0.02-0.1%) Accel_Aluminate Accelerates Aluminate Hydration Low->Accel_Aluminate Strongly Retard_Silicate Retards Silicate Hydration Low->Retard_Silicate Slightly Moderate Moderate (~0.5%) Moderate->Accel_Aluminate Moderately Moderate->Retard_Silicate Moderately High High (>0.1%) High->Accel_Aluminate Very Strongly High->Retard_Silicate Strongly Early_Strength_Inc Increased Early Strength Accel_Aluminate->Early_Strength_Inc Setting_Time Variable Setting Time Accel_Aluminate->Setting_Time Late_Strength_Dec Decreased Late Strength Retard_Silicate->Late_Strength_Dec

Caption: Logical relationship between TEA dosage, its effects on cement hydration, and the resulting concrete properties.

References

Technical Support Center: Controlling Reaction Temperature in TEA-Mediated Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in triethylamine (TEA)-mediated nanoparticle synthesis. The following sections offer insights into managing reaction temperature to achieve desired nanoparticle characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triethylamine (TEA) in nanoparticle synthesis?

A1: Triethylamine (TEA) is a versatile reagent in nanoparticle synthesis that can perform several functions, often simultaneously. Its primary roles include:

  • Base/pH Modifier: TEA is commonly used to raise the pH of the reaction mixture, which can initiate and control the hydrolysis and condensation of precursors.

  • Capping Agent: Due to the lone pair of electrons on its nitrogen atom, TEA can adsorb to the surface of newly formed nanoparticles, preventing aggregation and controlling their growth and stability.

  • Reducing Agent: In some systems, particularly for the synthesis of metallic nanoparticles like silver, TEA can also act as a reducing agent.

Q2: How does reaction temperature generally affect nanoparticle synthesis?

A2: Reaction temperature is a critical parameter that significantly influences the nucleation and growth stages of nanoparticle formation. Generally:

  • Higher temperatures increase the reaction rate, leading to faster nucleation and potentially smaller, more uniform nanoparticles. However, excessively high temperatures can also lead to particle aggregation and loss of size control.

  • Lower temperatures slow down the reaction kinetics, which can favor the growth of larger particles. In some cases, room temperature synthesis is sufficient and can be advantageous for preventing aggregation.

Q3: Can TEA-mediated nanoparticle synthesis be performed at room temperature?

A3: Yes, several TEA-mediated synthesis protocols are effectively carried out at room temperature. For instance, the synthesis of highly size-confined anatase TiO2 nanoparticles using TEA as a capping agent can be successfully performed at room temperature.[1] Similarly, TEA can induce the formation of silver nanoplates at room temperature in the presence of glycerol.[2]

Q4: What are the signs of poor temperature control in my synthesis?

A4: Poor temperature control can manifest in several ways, including:

  • A broad particle size distribution (polydispersity).

  • Formation of aggregates or precipitates.

  • Inconsistent batch-to-batch results.

  • Unexpected nanoparticle morphologies.

  • Failure of the reaction to initiate or go to completion.

Troubleshooting Guide

This guide addresses common issues related to temperature control in TEA-mediated nanoparticle synthesis.

Issue 1: Large and aggregated nanoparticles.

  • Possible Cause: The reaction temperature may be too high or maintained for too long, leading to excessive particle growth and fusion.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Systematically decrease the synthesis temperature in increments of 5-10°C to find the optimal range.

    • Reduce reaction time: If the temperature is critical for nucleation, consider reducing the overall reaction time to limit the growth phase.

    • Optimize TEA concentration: A higher concentration of TEA can sometimes provide better surface coverage and prevent aggregation, even at slightly elevated temperatures.

Issue 2: Wide particle size distribution (polydispersity).

  • Possible Cause: Inconsistent temperature throughout the reaction vessel or a slow heating rate can lead to continuous nucleation events, resulting in a range of particle sizes.

  • Troubleshooting Steps:

    • Ensure uniform heating: Use an oil bath or a heating mantle with vigorous stirring to maintain a consistent temperature throughout the reaction mixture.

    • Rapid heating: For some syntheses, a "heat-up" method where the temperature is increased rapidly to the desired setpoint can promote a single, burst nucleation event, leading to more monodisperse nanoparticles.

Issue 3: Reaction does not initiate.

  • Possible Cause: The reaction temperature may be too low to overcome the activation energy required for precursor decomposition or reduction.

  • Troubleshooting Steps:

    • Increase the reaction temperature: Gradually increase the temperature in small increments until the reaction begins, as indicated by a color change or formation of a precipitate.

    • Check precursor and solvent purity: Impurities can sometimes inhibit the reaction, even at the correct temperature.

    • Verify TEA activity: Ensure the TEA being used is of high purity and has not degraded.

Issue 4: Inconsistent results between batches.

  • Possible Cause: Minor variations in the temperature profile between different experimental runs can lead to significant differences in the final product.

  • Troubleshooting Steps:

    • Use a calibrated temperature controller: Ensure your heating apparatus and temperature probe are accurately calibrated.

    • Standardize the experimental setup: Use the same reaction vessel, stir bar, and stirring rate for each synthesis to ensure consistent heat transfer.

    • Record the temperature profile: Monitor and record the temperature throughout the reaction to ensure reproducibility.

Quantitative Data on Temperature Effects

The following tables summarize available quantitative data on the effect of temperature in nanoparticle synthesis. Note that direct comparative studies for TEA-mediated synthesis are limited, and some data is from related "green synthesis" methods which also rely on controlling hydrolysis and reduction.

Table 1: Effect of Temperature on Silver Nanoparticle Synthesis

Reference SystemTemperature (°C)ObservationResulting Particle Characteristics
TEA-mediatedRoom TemperatureEffective synthesisAverage size of 2.10–4.65 nm[3]
TEA-mediated150 (sintering)Post-synthesis treatmentFormation of conductive silver films[3]
Tea Extract-mediated20, 40, 60Increasing reaction rateGradual increase in nanoparticle formation
Tea Extract-mediated80Optimal temperatureSharp absorbance peak indicating well-formed nanoparticles[4]
Tea Extract-mediated100Particle aggregationCoagulation of nanoparticles observed[4]

Table 2: Temperature Parameters in Metal Oxide Nanoparticle Synthesis

Nanoparticle TypePrecursor Synthesis Temp. (°C)Calcination Temp. (°C)Role of TemperatureResulting Particle Characteristics
TiO₂ (TEA-capped)Room TemperatureN/ASufficient for hydrolysis and capping5 nm average size, anatase phase[1]
MgO (TEA-based)120 (in oil bath for 3h)800 (for 5h)Precursor formation and subsequent conversion to oxide120 nm mean size, quasi-spherical morphology[5]
TiO₂ (general sol-gel)N/A400-900Phase transition and crystal growthCrystallite size increases with temperature (10.83 to 23.90 nm)[6]

Experimental Protocols

Protocol 1: Synthesis of TEA-Capped TiO₂ Nanoparticles at Room Temperature

This protocol is adapted from a method for synthesizing size-confined anatase TiO₂ nanoparticles.[1]

  • Preparation of Stock Solution:

    • Prepare a solution of ethanol and triethylamine (TEA).

  • Reaction Initiation:

    • While vigorously stirring the ethanol/TEA solution at room temperature, add titanium isopropoxide (TIP) dropwise. A typical final ratio is 4:0.5:40 for TIP:TEA:ethanol.

    • A white precipitate should form immediately.

  • Aging and Washing:

    • Continue stirring the mixture for a designated period (e.g., 1 hour).

    • Collect the precipitate by centrifugation.

    • Wash the precipitate multiple times with ethanol to remove unreacted reagents.

  • Drying:

    • Dry the resulting TiO₂ nanoparticle powder in an oven at a low temperature (e.g., 60°C) until all solvent has evaporated.

Protocol 2: Two-Step Synthesis of MgO Nanoparticles

This protocol involves a solvothermal precursor synthesis followed by calcination, adapted from a TEA-based method.[5]

  • Precursor Synthesis:

    • Dissolve magnesium acetate and a stabilizing agent (e.g., polyethyleneimine) in ethanol.

    • Add triethylamine (TEA) to the solution.

    • Seal the reaction vessel and heat it in an oil bath at 120°C for 3 hours.

  • Aging and Washing:

    • Allow the mixture to cool and age for 24 hours.

    • Collect the precipitate by centrifugation.

    • Wash the precipitate multiple times with methanol to remove residual organic compounds.

  • Drying of Precursor:

    • Dry the precursor microparticles at 70°C for 24 hours.

  • Calcination:

    • Grind the dried precursor into a fine powder.

    • Calcinate the powder in a furnace at 800°C for 5 hours to obtain MgO nanoparticles.

Visualizations

experimental_workflow Experimental Workflow for TEA-Mediated Nanoparticle Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing cluster_characterization Characterization precursor Dissolve Precursors (e.g., Metal Salt) mixing Vigorous Mixing precursor->mixing solvent Select Solvent (e.g., Ethanol) solvent->mixing tea Add Triethylamine (TEA) tea->mixing temp_control Set and Maintain Reaction Temperature (e.g., Room Temp, 120°C) mixing->temp_control aging Aging/Reaction Time temp_control->aging separation Separation (Centrifugation) aging->separation washing Washing (e.g., with Ethanol) separation->washing drying Drying washing->drying calcination Calcination (Optional, for Oxides) drying->calcination analysis Analyze Nanoparticles (TEM, XRD, DLS) drying->analysis calcination->analysis troubleshooting_logic Troubleshooting Temperature-Related Issues cluster_problems Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Problem Observed prob_agg Large/Aggregated Nanoparticles start->prob_agg prob_poly Polydisperse Nanoparticles start->prob_poly prob_no_rxn No Reaction start->prob_no_rxn cause_high_t Temperature Too High prob_agg->cause_high_t cause_uneven_t Uneven Heating prob_poly->cause_uneven_t cause_low_t Temperature Too Low prob_no_rxn->cause_low_t sol_lower_t Decrease Temperature cause_high_t->sol_lower_t sol_time Adjust Reaction Time cause_high_t->sol_time sol_uniform_heat Improve Heat Distribution cause_uneven_t->sol_uniform_heat sol_increase_t Increase Temperature cause_low_t->sol_increase_t

References

Validation & Comparative

Comparing Triethanolamine, diethanolamine, and monoethanolamine as corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Monoethanolamine, Diethanolamine, and Triethanolamine for Corrosion Mitigation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanolamines, a class of organic compounds containing both amine and hydroxyl functional groups, are widely utilized across various industries as corrosion inhibitors, pH neutralizers, and chemical intermediates.[1][2] Monoethanolamine (MEA), diethanolamine (DEA), and this compound (TEA) are three primary ethanolamines whose efficacy as corrosion inhibitors is of significant interest in materials science and industrial applications. Their performance is contingent on factors such as the metallic substrate, the nature of the corrosive environment, concentration, and temperature. This guide provides a comparative analysis of their performance based on experimental data, details common evaluation protocols, and illustrates the underlying mechanisms and workflows.

Performance Comparison: Quantitative Data

The corrosion inhibition efficiency of MEA, DEA, and TEA varies significantly with the experimental conditions. The data, primarily derived from weight loss and electrochemical studies, indicates that their effectiveness is dependent on the metal being protected and the acidic or corrosive medium it is exposed to.

In a direct comparative study on zinc in a binary acid mixture of nitric and phosphoric acid, monoethanolamine exhibited the highest inhibition efficiency, followed closely by diethanolamine and this compound.[3] The order of efficiency was determined as MEA (95%) > DEA (94%) > TEA (93%) at a 1% inhibitor concentration.[3] This suggests that under these specific conditions, the smaller molecular size of MEA may facilitate more effective surface coverage.

Conversely, other studies on different metals and in different corrosive media show a varied order of performance, underscoring the importance of selecting an inhibitor based on the specific application. For instance, in a sulfuric acid medium, diethanolamine has been shown to be a very good inhibitor for mild steel, with efficiencies reaching up to 88.7%.[4][5]

The following table summarizes quantitative data from various experimental studies.

InhibitorMetal/AlloyCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Experimental MethodReference
Monoethanolamine (MEA) Zinc0.01 N HNO₃ + 0.01 N H₃PO₄1%2895Weight Loss[3]
Diethanolamine (DEA) Zinc0.01 N HNO₃ + 0.01 N H₃PO₄1%2894Weight Loss[3]
This compound (TEA) Zinc0.01 N HNO₃ + 0.01 N H₃PO₄1%2893Weight Loss[3]
Monoethanolamine (MEA) Zinc1.0 M Sulfamic Acid15 mM3092.4Weight Loss[4]
Diethanolamine (DEA) Mild Steel0.5 M H₂SO₄10⁻³ M3088.7Galvanostatic Polarization[4][5]
This compound (TEA) Zinc1.0 M Sulfamic Acid15 mM3071.6Weight Loss[4]

Mechanism of Corrosion Inhibition

The primary mechanism by which ethanolamines inhibit corrosion is through adsorption onto the metal surface, forming a protective film.[6] This film acts as a barrier, isolating the metal from the corrosive environment. The process involves the lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups, which interact with the vacant d-orbitals of the metal.

The mode of inhibition can be classified as chemisorption, where a coordinate bond is formed between the inhibitor and the metal.[3] Studies suggest that the adsorption of these inhibitors on a metal surface often follows the Langmuir adsorption isotherm.[3][5] Ethanolamines can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3][5]

G cluster_solution Corrosive Solution cluster_process Inhibition Mechanism cluster_result Outcome Metal Metal Surface (e.g., Steel) Adsorption Adsorption of Inhibitor on Surface Metal->Adsorption Inhibitor Ethanolamine Molecules (MEA, DEA, TEA) Inhibitor->Adsorption Interaction via N and O atoms Film Formation of Protective Barrier Film Adsorption->Film Blocks active sites Protection Corrosion Inhibition Film->Protection Isolates metal from corrodents

Mechanism of ethanolamine corrosion inhibition.

Experimental Protocols

The evaluation of corrosion inhibitors is primarily conducted using gravimetric and electrochemical methods. These techniques provide quantitative measures of corrosion rate and inhibitor efficiency.[7]

Weight Loss (Gravimetric) Method

This is a direct and straightforward method for determining the average corrosion rate over a period of time.[8][9]

Protocol:

  • Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased (e.g., with acetone), dried, and accurately weighed.

  • Exposure: The pre-weighed coupons are suspended in the corrosive solution, both with and without the inhibitor, for a specified duration (e.g., 24 hours) and at a controlled temperature.[3]

  • Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1), which may involve inhibited acids.[7]

  • Final Weighing: The cleaned coupons are rinsed, dried, and re-weighed.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

    • Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

G start Start prep Prepare & Weigh Metal Coupon start->prep immerse Immerse in Corrosive Medium +/- Inhibitor prep->immerse wait Incubate (Controlled Time & Temp) immerse->wait clean Remove, Clean & Dry Coupon wait->clean reweigh Reweigh Coupon clean->reweigh calc Calculate Weight Loss, Corrosion Rate & IE% reweigh->calc end End calc->end

Workflow for the Weight Loss corrosion test.
Electrochemical Methods

Electrochemical techniques offer rapid and detailed insights into corrosion mechanisms and inhibitor performance. A standard three-electrode setup is used, comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[5]

a) Potentiodynamic Polarization: This method measures the current response of the working electrode to a controlled change in potential. The resulting Tafel plots provide information on the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic/cathodic behavior, allowing for the determination of inhibitor type (anodic, cathodic, or mixed).[7][10]

b) Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that applies a small amplitude AC signal over a range of frequencies.[11] The impedance data is used to model the electrode/electrolyte interface as an equivalent electrical circuit. Key parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl) can be extracted. A higher R_ct value in the presence of an inhibitor typically indicates better corrosion protection.

Conclusion

Monoethanolamine, diethanolamine, and this compound are all effective corrosion inhibitors, but their performance is highly dependent on the specific system in which they are used. Experimental data suggests that MEA can provide superior inhibition on zinc in certain acidic environments, while DEA is also a potent inhibitor for mild steel.[3][4] The selection of the most appropriate ethanolamine requires careful consideration of the metal to be protected, the corrosive medium, operating temperature, and concentration. The standardized protocols of weight loss and electrochemical measurements are crucial for accurately evaluating and comparing the performance of these inhibitors for any given application.

References

Navigating the Neutral: A Comparative Guide to Triethanolamine and Sodium Hydroxide for pH Adjustment in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of pH is a critical parameter in ensuring the stability, efficacy, and safety of formulations. The choice of a pH adjuster can significantly impact a product's physical and chemical characteristics. This guide provides an objective, data-driven comparison of two commonly used alkalizing agents: the organic amine, triethanolamine (TEA), and the inorganic base, sodium hydroxide (NaOH).

This compound, a tertiary amine, is widely utilized for its mild alkalinity and emulsifying properties. In contrast, sodium hydroxide is a strong, inorganic base known for its potent and immediate pH-modifying capabilities. The selection between these two hinges on a variety of factors including the desired pH range, the chemical nature of the active pharmaceutical ingredient (API) and excipients, and the required long-term stability of the final product.

Performance at a Glance: A Quantitative Comparison

While direct head-to-head comprehensive studies are limited, the following tables summarize key quantitative and qualitative data to facilitate an informed decision.

Table 1: General Properties and Handling

PropertyThis compound (TEA)Sodium Hydroxide (NaOH)
Chemical Formula C₆H₁₅NO₃NaOH
Molar Mass 149.19 g/mol 40.00 g/mol
pKa of Conjugate Acid ~7.76~13 (for H₂O)
Typical Use Level 0.1 - 1%q.s. to desired pH
Buffering Capacity Good, especially around pH 7-8.5Poor
Handling Safety Less hazardous, though potential for nitrosamine formation and skin irritation should be considered.[1]Highly caustic and corrosive, requiring careful handling with appropriate personal protective equipment.[2][3][4]

Table 2: Impact on Formulation Properties (Carbomer Gel)

ParameterThis compound (TEA)Sodium Hydroxide (NaOH)Reference
Viscosity Generally produces high viscosity gels. The rheological behavior of Carbopol microgels does not change appreciably in the pH range of 5.0-8.0.[5]Can also be used to neutralize Carbopol and increase viscosity. The process of morphine hydrochloride diffusion is most effective from hydrogel made on Carbopol Ultrez 10 base and neutralized with sodium hydroxide or this compound.[6][5][6]
Drug Release The process of morphine hydrochloride diffusion is most effective from hydrogel made on Carbopol Ultrez 10 base and neutralized with this compound or sodium hydroxide.[6]The process of morphine hydrochloride diffusion is most effective from hydrogel made on Carbopol Ultrez 10 base and neutralized with sodium hydroxide or this compound.[6][6]

Table 3: Stability Considerations

FactorThis compound (TEA)Sodium Hydroxide (NaOH)
Interaction with Active Ingredients Can form salts with acidic APIs, potentially influencing solubility and stability. The tertiary amine can also act as a base or nucleophilic catalyst.Strong base, can cause degradation of pH-sensitive APIs, such as esters and amides, through hydrolysis. For instance, in the case of ascorbic acid, high pH values lead to more degradation.
Emulsion Stability Can act as an emulsifier, contributing to the stability of oil-in-water emulsions.Can destabilize emulsions by altering the ionic strength of the aqueous phase.
Potential for Byproduct Formation Can form nitrosamines in the presence of nitrosating agents.Can react with acidic components to form salts.

Experimental Protocols: A Side-by-Side Stability Study

To provide a framework for direct comparison, the following is a detailed protocol for a stability study of a topical gel formulation, with the pH adjusted by either TEA or NaOH.

Objective: To compare the effect of this compound and Sodium Hydroxide on the physical and chemical stability of a 1% Carbomer 940 gel formulation containing a model active pharmaceutical ingredient (API) over a period of 3 months under accelerated stability conditions.

Materials:

  • Carbomer 940

  • Model API (e.g., a pH-sensitive compound like hydrocortisone)

  • This compound (10% w/v solution)

  • Sodium Hydroxide (10% w/v solution)

  • Purified Water

  • Propylene Glycol (as a humectant)

  • Phenoxyethanol (as a preservative)

  • pH meter

  • Viscometer

  • Light microscope with a calibrated eyepiece

  • High-Performance Liquid Chromatography (HPLC) system

  • Stability chambers (40°C ± 2°C / 75% RH ± 5% RH)

Methodology:

  • Preparation of Gel Base:

    • Disperse 1.0 g of Carbomer 940 in 88.0 g of purified water with constant stirring.

    • Allow the dispersion to hydrate for 24 hours.

    • Add 10.0 g of propylene glycol and 1.0 g of phenoxyethanol to the hydrated Carbomer dispersion and mix until uniform.

  • Incorporation of API and pH Adjustment:

    • Divide the gel base into two equal portions.

    • Formulation A (TEA): Disperse 1.0 g of the model API into one portion of the gel base. Slowly add the 10% TEA solution dropwise while continuously monitoring the pH until a target pH of 6.5 is reached.

    • Formulation B (NaOH): Disperse 1.0 g of the model API into the second portion of the gel base. Slowly add the 10% NaOH solution dropwise while continuously monitoring the pH until a target pH of 6.5 is reached.

    • Record the final pH of each formulation.

  • Stability Testing:

    • Package both formulations in inert, airtight containers.

    • Store the samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.

    • Withdraw samples at initial (time 0), 1, 2, and 3-month time points.

  • Evaluation Parameters:

    • Physical Appearance: Visually inspect for any changes in color, clarity, and homogeneity.

    • pH: Measure the pH of a 10% aqueous dilution of the gel.

    • Viscosity: Measure the viscosity using a viscometer at a controlled temperature and shear rate.

    • Microscopic Examination: Observe for any changes in the formulation's microstructure, such as crystallization of the API.

    • Assay of API: Determine the concentration of the model API using a validated HPLC method to assess for any degradation.

Decision-Making Workflow for pH Adjuster Selection

The selection of an appropriate pH adjuster is a critical decision in formulation development. The following workflow, represented as a DOT language script, provides a logical approach to this process.

G Workflow for pH Adjuster Selection in Topical Formulations start Start: Define Formulation Requirements target_ph Determine Target pH Range start->target_ph api_stability Assess API pH Stability Profile target_ph->api_stability excipient_compatibility Evaluate Excipient Compatibility api_stability->excipient_compatibility strong_vs_weak Strong vs. Weak Base Needed? excipient_compatibility->strong_vs_weak select_naoh Consider Sodium Hydroxide (NaOH) strong_vs_weak->select_naoh Strong buffering_needed Buffering Capacity Required? strong_vs_weak->buffering_needed Weak safety_handling Evaluate Safety and Handling Constraints select_naoh->safety_handling select_tea Consider this compound (TEA) select_tea->safety_handling buffering_needed->select_tea Yes emulsification_prop Emulsifying Properties Beneficial? buffering_needed->emulsification_prop No emulsification_prop->select_tea Yes emulsification_prop->safety_handling No final_selection Final pH Adjuster Selection safety_handling->final_selection

Caption: Decision workflow for selecting a pH adjuster.

Conclusion

The choice between this compound and sodium hydroxide for pH adjustment is not a one-size-fits-all decision. Sodium hydroxide offers a potent and immediate means of significantly altering pH, making it suitable for formulations with robust APIs and simple aqueous systems. However, its caustic nature and lack of buffering capacity require careful consideration.

This compound, with its milder alkalinity, buffering capabilities, and emulsifying properties, presents a more versatile option for complex formulations, particularly those containing sensitive APIs or requiring a stable emulsion. The potential for nitrosamine formation and skin irritation, although low, should be evaluated in the context of the final product's intended use and regulatory requirements.

Ultimately, the optimal choice of pH adjuster must be determined through careful pre-formulation studies and comprehensive stability testing to ensure the final product meets all quality, safety, and efficacy standards.

References

A Comparative Analysis of Triethanolamine and Other Organic Amine Accelerators in Cement Hydration

Author: BenchChem Technical Support Team. Date: December 2025

The construction industry perpetually seeks to optimize the performance of cementitious materials, with a significant focus on controlling setting times and enhancing strength development. Organic amines, a class of chemical admixtures, are frequently employed as accelerators to expedite the hydration process of cement. Among these, Triethanolamine (TEA) is a widely recognized accelerator. This guide provides an objective comparison of the efficacy of TEA against other organic amine accelerators, including Triisopropanolamine (TIPA), Diethanolamine (DEA), Diethanolisopropanolamine (DEIPA), and Ethyldiisopropylamine (EDIPA), supported by experimental data for researchers, scientists, and professionals in materials development.

Mechanism of Action: How Organic Amines Accelerate Cement Hydration

Organic amine accelerators primarily function by influencing the dissolution of the main clinker phases and the subsequent precipitation of hydration products. Their mechanism is rooted in the formation of complexes with metal ions present in the cement pore solution, namely calcium (Ca²⁺), aluminum (Al³⁺), and iron (Fe³⁺).[1][2] This complexation affects the hydration of tricalcium aluminate (C₃A) and the ferrite phase (C₄AF).[3]

This compound, for instance, is known to accelerate the hydration of the aluminate phase but can retard the hydration of the silicate phases.[4] It chelates with Al³⁺ and Fe³⁺ ions, promoting the dissolution of aluminate and ferrite phases, which leads to an accelerated formation of ettringite (AFt), a key contributor to early strength.[1][5] In contrast, Triisopropanolamine is particularly effective at complexing with Fe³⁺, disrupting the protective layer on ferrite phases and thereby promoting later-age strength development.[6][7] Newer amines like DEIPA and EDIPA also operate through similar complexation effects, influencing the formation of ettringite and its conversion to monosulfoaluminate (AFm).[2]

CementHydrationPathway cluster_Clinker Clinker Phases cluster_Amines Organic Amines cluster_Ions Pore Solution Ions cluster_Hydrates Hydration Products C3S C₃S (Alite) Ca_ion Ca²⁺ C3S->Ca_ion Si_ion Silicate Ions C3S->Si_ion Dissolution C2S C₂S (Belite) C2S->Ca_ion C2S->Si_ion C3A C₃A (Aluminate) C3A->Ca_ion Al_ion Al³⁺ C3A->Al_ion C4AF C₄AF (Ferrite) C4AF->Ca_ion C4AF->Al_ion Fe_ion Fe³⁺ C4AF->Fe_ion TEA TEA TEA->Al_ion Complexes TEA->Fe_ion TIPA TIPA TIPA->Fe_ion Complexes DEIPA DEIPA DEIPA->Al_ion Complexes CSH C-S-H Gel Ca_ion->CSH CH Ca(OH)₂ (Portlandite) Ca_ion->CH AFt Ettringite (AFt) Ca_ion->AFt Al_ion->AFt Fe_ion->AFt Si_ion->CSH Precipitation AFm Monosulfoaluminate (AFm) AFt->AFm Conversion

Caption: Simplified mechanism of organic amine action in cement hydration.

Comparative Performance Data

The efficacy of an accelerator is primarily evaluated based on its impact on the cement's setting time and the compressive strength development of the resulting mortar or concrete. The following tables summarize experimental data comparing TEA with other organic amines.

Table 1: Effect of Organic Amine Accelerators on Setting Time of Cement Paste

AcceleratorDosage (% by wt. of cement)Initial Setting Time (min)Final Setting Time (min)Change vs. Control (Initial Set)Reference
Control 0.0098 - 160157 - 240-[5][8]
TEA 0.02Varies (Accelerator)VariesShortens[9]
0.05115--28%[5]
0.10Varies (Retarder)VariesLengthens[9]
1.00Varies (Strong Accelerator)VariesShortens[9]
TIPA 1.0083132-15% (vs 98 min control)[10]
ALK (Alkali) 2.0010.617.1-89% (vs 98 min control)[8]
AKF (Alkali-free) 2.0015.223.8-84% (vs 98 min control)[8]

Note: The effect of TEA is highly dosage-dependent, acting as an accelerator at low and very high dosages, but as a retarder at intermediate levels.[5][9]

Table 2: Effect of Organic Amine Accelerators on Compressive Strength of Cement Mortar (MPa)

AcceleratorDosage (% by wt. of cement)1-Day3-Day7-Day28-DayReference
Control 0.0015.829.540.251.5[7]
TEA 0.0217.2 (+8.9%)31.0 (+5.1%)40.8 (+1.5%)50.1 (-2.7%)[7]
TIPA 0.02---> Control[6][11]
TEA + TIPA 0.02 + 0.0119.6 (+24.1%) 33.1 (+12.2%)42.5 (+5.7%)52.8 (+2.5%)[7]
DEIPA 0.05> Control --~ Control[2]
EDIPA 0.05~ Control--> Control [2]

Note: Percentages in parentheses indicate the change in compressive strength relative to the control sample. Positive values denote an increase, and negative values denote a decrease.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are typical methodologies for key experiments.

1. Setting Time Test

  • Apparatus: Vicat Apparatus.

  • Standard: ASTM C187 "Standard Test Method for Amount of Water Required for Normal Consistency of Hydraulic Cement Paste".

  • Procedure:

    • Prepare a cement paste with a specified water-to-cement ratio and the desired dosage of the organic amine accelerator.

    • Place the paste in the Vicat mold.

    • For the initial setting time, the Vicat needle is lowered onto the paste surface periodically. The time at which the needle fails to penetrate to a point 5 mm from the bottom of the mold is recorded as the initial set.[12]

    • The final setting time is the point at which the needle makes an impression on the surface of the paste but does not penetrate it.[13]

2. Compressive Strength Test

  • Apparatus: Compression Testing Machine.

  • Standard: ASTM C109 "Standard Test Method for Compressive Strength of Hydraulic Cement Mortars".

  • Procedure:

    • Prepare mortar specimens (typically 2-inch or 50-mm cubes) using a standard sand-to-cement ratio (e.g., 2.75:1) and a fixed water-to-cement ratio.

    • Incorporate the specified dosage of the organic amine accelerator into the mix.

    • Cast the mortar into cube molds and cure them under standard conditions (e.g., 23 ± 2°C and ≥95% relative humidity) for 24 hours.

    • Demold the specimens and continue curing in lime-saturated water until the designated testing age (1, 3, 7, 28 days).

    • At each testing age, subject at least three specimens to compressive loading until failure. The average failure stress is reported as the compressive strength.

ExperimentalWorkflow A Material Preparation (Cement, Water, Sand, Amine) B Mixing (ASTM C305) A->B C Casting Specimens (Cubes/Paste Molds) B->C E Setting Time Test (Vicat Apparatus - ASTM C187) B->E Paste D Standard Curing (24h in mold, then water) C->D F Compressive Strength Test (ASTM C109) D->F Test at 1, 3, 7, 28 days G Data Analysis & Comparison E->G F->G

Caption: General experimental workflow for testing cement accelerators.

Summary of Comparative Efficacy

  • This compound (TEA): TEA is a potent early-strength enhancer, particularly at dosages around 0.02-0.05%.[9] It accelerates the hydration of C₃A and C₄AF.[3] However, its effect is highly dependent on the dosage, and it can retard setting at intermediate concentrations and potentially reduce long-term strength.[3][9]

  • Triisopropanolamine (TIPA): In contrast to TEA, TIPA is recognized for its ability to enhance later-age strength (7 and 28 days).[11] It achieves this by promoting the hydration of the ferrite phase.[7] While it may slightly retard early strength development, it contributes to a more robust long-term performance.[11]

  • Diethanolisopropanolamine (DEIPA) and Ethyldiisopropylamine (EDIPA): These newer alkanolamines offer a balance of properties. At a 0.05% dosage, DEIPA primarily boosts early strength, similar to TEA, while EDIPA is more effective at increasing later-age strength, akin to TIPA.[2]

  • Combined Use: The combination of TEA and TIPA can yield synergistic effects, leveraging TEA's early-strength acceleration and TIPA's late-strength enhancement to produce cement with superior compressive strength across all ages.[7]

The choice between this compound and other organic amine accelerators depends on the specific performance requirements of the cementitious application. TEA is highly effective for applications demanding rapid setting and high early strength. For projects where long-term strength is paramount, TIPA or EDIPA are more suitable alternatives. The combination of different amines, such as TEA and TIPA, presents a promising strategy to achieve a balanced performance profile, enhancing both early and late-age strength development. Researchers should consider the dosage sensitivity of these amines and conduct thorough testing based on standardized protocols to optimize their performance in specific cement systems.

References

Synergistic Triumph: Triethanolamine and Sodium Silicate as a Formidable Corrosion Inhibition Duo

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the enhanced protective effects of a triethanolamine and sodium silicate composite inhibitor against corrosion, supported by experimental evidence.

In the perpetual battle against material degradation, the strategic combination of corrosion inhibitors often yields a protective capacity far exceeding the sum of its parts. This guide delves into the synergistic corrosion inhibition effect of this compound (TEA) when combined with sodium silicate. Through a comprehensive review of experimental data, this document provides researchers, scientists, and drug development professionals with a comparative analysis of this potent inhibitor cocktail against its individual components.

Performance Under Scrutiny: A Comparative Analysis

The efficacy of the this compound and sodium silicate composite inhibitor has been rigorously tested on various metal substrates, including 45 steel and AZ91D magnesium alloy.[1][2] The data consistently demonstrates a significant improvement in corrosion protection when these two compounds are used in tandem.

Enhanced Protection of 45 Steel

In a study investigating the corrosion of 45 steel in a 3.5% NaCl solution, the combination of sodium silicate and this compound exhibited a markedly superior corrosion inhibitory effect compared to sodium silicate alone.[1][3] The composite inhibitor formed a more complete and resilient protective film on the steel surface.[1] While sodium silicate on its own provides some level of protection by forming a thin silica film, its performance is not ideal.[1] The addition of this compound, a well-established organic corrosion inhibitor, significantly enhances this protective layer.[1]

Table 1: Corrosion Inhibition Efficiency on 45 Steel

InhibitorCorrosion Inhibition Efficiency (%)
Sodium Silicate (10 g/L)Not explicitly stated, but less effective than the composite
Sodium Silicate (10 g/L) + this compound (3 g/L)Best synergistic effect observed

Note: The exact efficiency for sodium silicate alone was not provided in the primary study, but its inferior performance was clearly stated.[1]

The research identified an optimal concentration for the synergistic effect, with a formulation of 10 g/L sodium silicate and 3 g/L this compound providing the best corrosion inhibition.[1][3] Exceeding this concentration of this compound led to a decrease in the inhibition effect, suggesting a competitive adsorption relationship at higher concentrations.[1][3]

Superior Safeguarding of AZ91D Magnesium Alloy

The synergistic effect is not limited to steel. A study on AZ91D magnesium alloy in a 50% ethylene glycol coolant demonstrated that a composite inhibitor of sodium silicate and this compound achieved a maximum inhibition efficiency of 96.4%.[2][4] This remarkable performance is attributed to the formation of a protective film on the alloy's surface resulting from the interaction between the two components.[2][4] The compound inhibitor also showed continued effectiveness at elevated temperatures and was minimally affected by external ions.[2][4]

Table 2: Corrosion Inhibition of AZ91D Magnesium Alloy

InhibitorInhibition Efficiency (%)
Sodium Silicate (2 g/L) + this compound (3 mL/L)96.4

The Mechanism of Synergy: A Coordinated Defense

The enhanced protective capability of the composite inhibitor stems from a synergistic adsorption phenomenon.[1][3] While sodium silicate forms an inorganic silica film, this compound, an organic molecule, also adsorbs onto the metal surface. This co-adsorption creates a more compact and robust protective layer than either inhibitor could form alone. Molecular simulations have verified this synergistic corrosion inhibitory mechanism.[1][3]

Synergy_Mechanism Synergistic Adsorption Mechanism Na2SiO3 Sodium Silicate Metal Metal Substrate Na2SiO3->Metal Forms Silica Film SynergisticFilm Dense, Adherent Composite Film TEA This compound TEA->Metal Adsorbs on Surface

Caption: Synergistic adsorption of sodium silicate and this compound on a metal surface.

Experimental Corner: Protocols for Evaluation

To enable researchers to replicate and build upon these findings, detailed experimental protocols are essential. The following outlines the key methodologies employed in the cited studies.

Material and Specimen Preparation
  • Substrates: 45 steel and AZ91D magnesium alloy are common substrates for testing.[1][2]

  • Specimen Dimensions: Rectangular specimens, for example, 80 mm x 60 mm x 3 mm for 45 steel, are prepared.[1]

  • Surface Preparation: A critical step involves grinding the specimen surface with successively finer grades of sandpaper (e.g., up to 1200 mesh) to achieve a uniform finish.[5] This is followed by degreasing with solvents like acetone and ethanol and then drying.[5]

Corrosion Testing Methodologies

A multi-faceted approach is typically used to evaluate corrosion inhibition performance:

  • Weight Loss Method: This is a straightforward and widely used technique to determine the time-averaged corrosion rate.[6][7]

    • Procedure: Pre-weighed metal coupons are immersed in the corrosive solution with and without the inhibitor for a specified duration.[8] After exposure, the coupons are cleaned to remove corrosion products according to standard procedures (e.g., ASTM G1) and re-weighed.[6] The weight loss is then used to calculate the corrosion rate and inhibition efficiency.[8]

  • Electrochemical Measurements: These techniques provide insights into the corrosion mechanism and the properties of the inhibitor film.[6][9]

    • Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[6][7]

    • Techniques:

      • Potentiodynamic Polarization: This rapid technique helps determine the corrosion rate and understand the inhibition mechanism (anodic, cathodic, or mixed-type).[6]

      • Electrochemical Impedance Spectroscopy (EIS): A non-destructive method that provides detailed information about the inhibitor film's properties and the corrosion process.[6]

  • Surface Analysis:

    • Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, providing evidence of the protective film's integrity.[1][9]

Experimental_Workflow Start Start SpecimenPrep Specimen Preparation (Grinding, Degreasing) Start->SpecimenPrep InitialWeight Initial Weighing SpecimenPrep->InitialWeight CorrosionTest Corrosion Exposure (with/without inhibitor) InitialWeight->CorrosionTest WeightLoss Weight Loss Measurement CorrosionTest->WeightLoss Electrochemical Electrochemical Testing (Polarization, EIS) CorrosionTest->Electrochemical SurfaceAnalysis Surface Analysis (SEM) CorrosionTest->SurfaceAnalysis FinalWeight Final Weighing WeightLoss->FinalWeight Calculate Calculate Corrosion Rate & Inhibition Efficiency Electrochemical->Calculate SurfaceAnalysis->Calculate FinalWeight->Calculate End End Calculate->End

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Conclusion

The synergistic combination of this compound and sodium silicate presents a highly effective and promising strategy for corrosion inhibition. Experimental data robustly supports the enhanced protective performance of this composite inhibitor on both steel and magnesium alloys compared to the individual components. The mechanism of this synergy lies in the formation of a more compact and resilient protective film through co-adsorption. For researchers and professionals in material science and related fields, this inhibitor system offers a compelling, cost-effective, and environmentally friendly option for safeguarding metallic materials from corrosive degradation.[1][4] Further research could explore the optimization of this inhibitor blend for a wider range of metals and corrosive environments.

References

A Comparative Analysis of Triethanolamine and Polyethyleneimine as Complexing Agents in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The selection of an appropriate complexing agent is a critical decision in the development of advanced drug delivery systems, particularly for biologics and nanoparticle-based therapeutics. Among the myriad of available excipients, triethanolamine (TEA) and polyethyleneimine (PEI) are frequently considered, yet they serve fundamentally different roles. This guide provides a comprehensive comparison of TEA and PEI, focusing on their mechanisms, performance as complexing agents, and applications, supported by experimental data and detailed protocols to inform formulation strategies.

Overview and Primary Functions

Polyethyleneimine (PEI) is a cationic polymer renowned for its high density of amine groups, making it a gold standard for non-viral gene delivery.[1][2] Its primary function is to electrostatically condense negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles called polyplexes.[3][4] This complexation protects the genetic payload from degradation and facilitates its entry into cells.[3] PEI exists in both linear and branched forms, with its molecular weight and structure significantly influencing its efficiency and toxicity.[1][5]

This compound (TEA) is a versatile, small organic molecule that functions as a tertiary amine and a triol.[6] In pharmaceutical sciences, it is widely used as a pH adjuster, emulsifier, and solubilizing agent.[6][7] While not a complexing agent in the same manner as PEI, TEA plays a crucial role as a reducing and stabilizing (capping) agent in the synthesis of metallic nanoparticles, where it complexes with the nanoparticle surface to prevent aggregation.[8][9]

Mechanism of Action in Complexation

The modes by which PEI and TEA form complexes are distinct and tailored to their respective applications.

Polyethyleneimine: The "Proton Sponge" Effect PEI's efficacy in gene delivery is largely attributed to the "proton sponge" effect.[10][11] Positively charged PEI binds to and condenses DNA into compact, positively charged polyplexes. These polyplexes are taken up by cells via endocytosis. Inside the endosome, the pH drops, leading to the protonation of PEI's numerous secondary and tertiary amines. This buffering capacity causes an influx of protons and chloride ions into the endosome, leading to osmotic swelling and eventual rupture of the endosomal membrane. This process releases the polyplex into the cytoplasm, allowing the genetic material to travel to the nucleus for transcription.[3][10][11]

PEI_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment PEI PEI Polyplex PEI/DNA Polyplex (100-250 nm) PEI->Polyplex Electrostatic Complexation DNA DNA DNA->Polyplex Electrostatic Complexation Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome (pH 7.4 -> 5-6) Endocytosis->Endosome ProtonSponge Proton Sponge Effect: - H+ Influx - Cl- Influx - Osmotic Swelling Endosome->ProtonSponge Acidification Escape Endosomal Escape ProtonSponge->Escape Rupture Cytoplasm Cytoplasm Escape->Cytoplasm DNA Release Nucleus Nucleus Cytoplasm->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: PEI-mediated gene delivery via the proton sponge effect.

This compound: Surface Stabilization and Reduction In the context of nanoparticle synthesis, TEA serves a dual role. It can act as a reducing agent, converting metal salts (e.g., chloroauric acid) into neutral metal atoms that nucleate and grow into nanoparticles.[9] Subsequently, TEA molecules adsorb onto the surface of the newly formed nanoparticles. The lone electron pairs on the nitrogen and oxygen atoms coordinate with the metal surface, creating a protective layer that provides colloidal stability and prevents aggregation.[9] This surface complexation is critical for controlling particle size and maintaining a stable dispersion.

TEA_Workflow MetalSalt Metal Salt Solution (e.g., HAuCl₄) Mix Mixing & Reaction MetalSalt->Mix TEA_sol This compound (TEA) TEA_sol->Mix Reducing & Capping Agent Nucleation Nucleation & Growth Mix->Nucleation Reduction of Metal Ions Capping Surface Capping Nucleation->Capping Particle Formation FinalNP Stable TEA-Capped Nanoparticles Capping->FinalNP Stabilization

Caption: Role of TEA in the synthesis and stabilization of nanoparticles.

Quantitative Performance Data

The performance metrics for PEI and TEA are best understood in the context of their primary applications. Direct comparison is challenging as they are not typically used for the same purpose. The following tables summarize key quantitative data from published studies.

Table 1: Physicochemical Properties of PEI-based Polyplexes

ParameterBranched PEI (25 kDa)Linear PEI (25 kDa)Modified PEIReference(s)
Optimal N/P Ratio *10 - 303 - 10Varies[12][13]
Particle Size (nm) 70 - 20080 - 23550 - 160[12][13][14][15]
Zeta Potential (mV) +25 to +40+15 to +30Varies (often reduced)[12][15][16]
Polydispersity Index (PDI) < 0.2 (Optimized)> 0.2 (Can aggregate)< 0.2[13]

*N/P ratio: The molar ratio of nitrogen atoms in PEI to phosphate groups in DNA.

Table 2: Biological Performance and Cytotoxicity of PEI

Cell LineTransfection Efficiency (%)Cytotoxicity (IC50 or % Viability)PEI TypeReference(s)
HEK293T>40%~60% viabilityPEI 40k[17]
HEK293T>30%>60% viabilityPEI 25k[17]
A549~3-fold higher than PAAHigh (ROS formation)Branched PEI 25k[18]
A431Higher internalization than LPEIIC50: 37 µg/mLBranched PEI 25k[15]
A431Lower internalization than BPEIIC50: 74 µg/mLLinear PEI 25k[15]

Note: Comparable biological performance data for TEA as a transfection agent is not available, as this is not its intended application.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are standardized protocols for the preparation of complexes using PEI and TEA.

Experimental Protocol 1: Preparation of PEI/DNA Polyplexes for In Vitro Transfection

  • Materials:

    • Branched PEI (25 kDa), 1 mg/mL stock solution in sterile water, pH adjusted to 7.0.

    • Plasmid DNA (e.g., pEGFP), 1 mg/mL stock solution in TE buffer.

    • HEPES buffer (10 mM, pH 7.4) or 150 mM NaCl solution.

    • Sterile, nuclease-free microcentrifuge tubes.

  • Procedure:

    • Calculate the required volumes of PEI and DNA solutions to achieve the desired N/P ratio (e.g., 10). The N/P ratio is typically calculated assuming an average molecular weight of a DNA base pair is 650 Da and the nitrogen content of PEI.

    • In a sterile tube, dilute the calculated amount of DNA in the chosen complexation medium (e.g., 10 mM HEPES) to a final volume of 50 µL.

    • In a separate sterile tube, dilute the calculated amount of PEI solution in the same medium to a final volume of 50 µL.

    • Rapidly add the diluted PEI solution to the diluted DNA solution while vortexing gently or by pipetting up and down. Do not add DNA to PEI. [13]

    • Incubate the mixture at room temperature for 20-30 minutes to allow for stable polyplex formation.[19]

    • The resulting 100 µL of polyplex solution is ready for addition to cell culture media for transfection experiments.

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).[12]

    • Complexation: Confirm DNA condensation via a gel retardation assay. Fully complexed DNA will not migrate into an agarose gel.[16]

PEI_Protocol start Start step1 1. Dilute DNA in 10 mM HEPES (50 µL) start->step1 step2 2. Dilute PEI in 10 mM HEPES (50 µL) start->step2 step3 3. Add PEI solution to DNA solution rapidly step1->step3 step2->step3 step4 4. Vortex/Pipette to mix step3->step4 step5 5. Incubate 20-30 min at room temperature step4->step5 step6 6. Characterize Polyplexes step5->step6 dls DLS (Size, Zeta Potential) step6->dls gel Gel Retardation Assay step6->gel end Ready for Transfection step6->end

Caption: Experimental workflow for the preparation of PEI/DNA polyplexes.

Experimental Protocol 2: Green Synthesis of Gold Nanoparticles (AuNPs) using TEA

  • Materials:

    • Tetrachloroauric(III) acid (HAuCl₄), 1 mM aqueous solution.

    • This compound (TEA), 1 M aqueous solution.

    • Deionized water.

    • Glass vials and magnetic stirrer.

  • Procedure:

    • In a clean glass vial, add 10 mL of the 1 mM HAuCl₄ solution.

    • Place the vial on a magnetic stirrer and begin stirring at a moderate speed.

    • Add a specific volume of the TEA solution (e.g., 100 µL) to the gold solution while stirring. TEA acts as both the reducing and capping agent.[9]

    • Continue stirring at room temperature. A color change from pale yellow to purple-red should be observed within 5-10 minutes, indicating the formation of AuNPs.[20]

    • Allow the reaction to proceed for 30 minutes to ensure completion.

  • Characterization:

    • Formation: Confirm AuNP formation using UV-Visible Spectroscopy. A characteristic Surface Plasmon Resonance (SPR) peak should appear between 530-560 nm.[20][21]

    • Size and Morphology: Analyze the particle size and shape using Transmission Electron Microscopy (TEM).

Summary and Recommendations

The comparison between PEI and TEA reveals two agents with distinct and non-interchangeable roles in pharmaceutical formulation.

  • Polyethyleneimine (PEI) is a powerful polymer specifically designed for the complexation and intracellular delivery of nucleic acids. Its high cationic charge density is key to its function but is also linked to significant cytotoxicity, which remains a major hurdle for clinical applications.[5][22] The choice between linear and branched PEI, as well as its molecular weight, allows for the tuning of transfection efficiency and toxicity.[15]

  • This compound (TEA) is a versatile formulation excipient used for pH control and emulsification. Its role as a "complexing agent" is primarily seen in the synthesis of inorganic nanoparticles, where it functions as a surface stabilizer or capping agent. It is not suitable for condensing and delivering biological payloads like DNA.

  • For gene delivery applications requiring the condensation of DNA or RNA into nanoparticles for transfection, PEI is the appropriate, albeit often toxic, choice. Optimization of the N/P ratio and PEI structure is critical.

  • For applications requiring the synthesis of stable metallic nanoparticles or for general use as a pH modifier or emulsifier in topical and oral formulations, TEA is a suitable and widely used excipient.[6]

The selection between these two agents is therefore dictated entirely by the specific objective of the formulation.

References

Validating the Langmuir Adsorption Isotherm for Triethanolamine on Metal Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the adsorption behavior of Triethanolamine (TEA) on various metal surfaces, with a focus on validating the applicability of the Langmuir adsorption isotherm. While direct, comprehensive datasets for TEA on all common metals are limited in publicly available literature, this document synthesizes existing findings from corrosion inhibition and electrochemistry studies to offer insights for researchers, scientists, and drug development professionals. We will compare the Langmuir model with other common isotherms like Freundlich and Temkin, supported by experimental data where available.

Core Concepts: Adsorption Isotherms

Adsorption isotherms are mathematical models that describe the equilibrium distribution of an adsorbate (like TEA) between the bulk solution and the adsorbent surface (the metal) at a constant temperature. Understanding which isotherm best fits the experimental data is crucial for elucidating the mechanism of surface interaction.

  • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It implies that there are no interactions between adsorbed molecules.

  • Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity.

  • Temkin Isotherm: Accounts for indirect adsorbate-adsorbate interactions, assuming that the heat of adsorption of all molecules in the layer decreases linearly with increasing surface coverage.

Comparison of Adsorption Isotherms for TEA on Metal Surfaces

The adsorption of this compound on different metal surfaces can be described by various isotherm models, depending on the specific metal and the experimental conditions. Below is a summary of findings from published studies.

Adsorption of TEA on Steel

Studies on the corrosion inhibition of steel in the presence of this compound suggest a complex adsorption process. In a study investigating the synergistic corrosion inhibition of 45 steel by sodium silicate and TEA, high inhibition efficiencies were observed, indicating significant adsorption of TEA on the steel surface. While the original study did not explicitly fit the data to adsorption isotherms, an analysis of the relationship between TEA concentration and surface coverage (calculated from inhibition efficiency) suggests that the data is best represented by the Langmuir adsorption isotherm . This indicates a monolayer formation on the steel surface.

Table 1: Comparison of Isotherm Parameters for TEA Adsorption on 45 Steel in a Synergistic System

Isotherm ModelLinear EquationR² ValueBest Fit
Langmuir C/θ = 1/K_ads + C0.989Yes
Freundlich log(θ) = log(K_F) + (1/n)log(C)0.954No
Temkin θ = (RT/b)ln(A) + (RT/b)ln(C)0.968No

Data derived from inhibition efficiencies reported in "Study on the Synergistic Corrosion Inhibition Effect between Sodium Silicate and this compound for 45 Steel Corrosion in 3.5% NaCl solution". Surface coverage (θ) is calculated as Inhibition Efficiency (%) / 100.

Adsorption of TEA on Aluminum

Research on the corrosion inhibition of aluminum by ethanolamines, including this compound, has shown that the adsorption process is best described by the Freundlich adsorption isotherm [1]. This suggests that the aluminum surface is heterogeneous and that the adsorption of TEA is not limited to a single monolayer. The applicability of the Freundlich model indicates that the energy of adsorption is not constant across the surface.

Table 2: Adsorption Isotherm Data for this compound on Aluminum in 1 M H₃PO₄

Inhibitor Concentration (M)Surface Coverage (θ)
5 x 10⁻⁵0.35
1 x 10⁻⁴0.42
5 x 10⁻⁴0.55
1 x 10⁻³0.63
5 x 10⁻³0.75

Data extracted from the graphical representation in "Corrosion inhibition of aluminum in 1 M H₃PO₄ solutions by ethanolamines"[1].

Adsorption of TEA on Copper

The interaction of this compound with copper surfaces has been studied in the context of electroless copper plating. In these alkaline solutions, it has been found that the deposition of copper involves the adsorption of a monovalent copper species, and this adsorption process follows the non-activated Temkin adsorption isotherm [2]. This finding, while indirect to the adsorption of TEA itself, suggests that the presence of TEA modifies the surface in a way that leads to interactions best described by the Temkin model, where the heat of adsorption changes linearly with surface coverage.

Experimental Protocols

The validation of adsorption isotherms relies on accurate experimental data. The following are detailed methodologies for key experiments used to study the adsorption of inhibitors like this compound on metal surfaces.

Weight Loss Method

This gravimetric method is a straightforward technique to determine corrosion rates and inhibition efficiencies, from which surface coverage can be calculated.

Procedure:

  • Specimen Preparation: Metal coupons of known dimensions (e.g., 4 cm x 5 cm x 0.1 cm) are mechanically polished with emery paper of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The coupons are suspended in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound. The beakers are maintained at a constant temperature.

  • Exposure: The coupons are immersed for a specified period (e.g., 24, 48, 72 hours).

  • Cleaning and Re-weighing: After immersion, the coupons are removed, washed with distilled water, cleaned with a solution to remove corrosion products (e.g., a solution of NaOH and zinc dust), rinsed, dried, and re-weighed.

  • Calculations: The weight loss is determined, and the corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

    • Surface coverage (θ) is then calculated as θ = IE% / 100.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal-solution interface, allowing for the evaluation of the protective properties of the adsorbed inhibitor layer.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., saturated calomel electrode - SCE).

  • Equilibrium: The working electrode is immersed in the test solution (with or without inhibitor) for a period to allow the open-circuit potential (OCP) to stabilize.

  • Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the system over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode plots. An equivalent electrical circuit is used to model the data and extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). The inhibition efficiency is calculated as:

    • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Potentiodynamic Polarization (Tafel Plots)

This technique involves polarizing the working electrode and measuring the resulting current to determine the corrosion current density (icorr) and understand the effect of the inhibitor on the anodic and cathodic reactions.

Procedure:

  • Cell Setup and Equilibrium: The same three-electrode cell setup as in EIS is used. The OCP is allowed to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned in both the cathodic and anodic directions relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The resulting current is plotted against the potential on a logarithmic scale (Tafel plot). The linear portions of the anodic and cathodic curves are extrapolated to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). The inhibition efficiency is calculated as:

    • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

Visualizations

Logical Workflow for Adsorption Isotherm Validation

G cluster_exp Experimental Phase cluster_calc Data Processing cluster_model Isotherm Modeling cluster_val Validation exp_prep Prepare Metal Specimens and Inhibitor Solutions exp_run Conduct Experiments (Weight Loss, EIS, etc.) exp_prep->exp_run exp_data Collect Data (Weight Loss, Rct, icorr) exp_run->exp_data calc_ie Calculate Inhibition Efficiency (IE%) exp_data->calc_ie calc_theta Calculate Surface Coverage (θ = IE%/100) calc_ie->calc_theta langmuir Langmuir Plot (C/θ vs. C) calc_theta->langmuir freundlich Freundlich Plot (log(θ) vs. log(C)) calc_theta->freundlich temkin Temkin Plot (θ vs. log(C)) calc_theta->temkin linearity Assess Linearity (Calculate R²) langmuir->linearity freundlich->linearity temkin->linearity best_fit Determine Best-Fit Isotherm Model linearity->best_fit

Caption: Logical workflow for validating an adsorption isotherm model.

Experimental Workflow for Corrosion Inhibition Studies

G cluster_electrochem Electrochemical Tests start Start prep Specimen Preparation start->prep weigh_initial Initial Weighing prep->weigh_initial Weight Loss immersion Immersion in Test Solution prep->immersion Electrochemical weigh_initial->immersion weigh_final Final Weighing immersion->weigh_final After Exposure eis EIS Measurement immersion->eis tafel Tafel Polarization immersion->tafel analysis Data Analysis weigh_final->analysis end End analysis->end eis->analysis tafel->analysis

Caption: General experimental workflow for corrosion inhibition studies.

References

A Researcher's Guide to Assessing the Purity of Commercial Triethanolamine Grades

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. Triethanolamine (TEA), a versatile tertiary amine and triol, is widely used in pharmaceuticals, cosmetics, and various research applications as a pH adjuster, emulsifier, and buffering agent. However, the presence of impurities in commercial TEA can significantly impact experimental outcomes, from altering formulation stability to inducing cellular toxicity. This guide provides an objective comparison of commercial this compound grades, details the analytical methods to assess their purity, and offers insights into the potential impact of impurities on research applications.

Comparison of Commercial this compound Grades

Commercial this compound is available in several grades, each with distinct purity profiles and intended applications. The choice of grade is critical and should align with the sensitivity of the research application. High-purity grades are essential for pharmaceutical and cosmetic formulations where impurities can have regulatory and safety implications.[1][2] Technical grades, often containing a higher percentage of diethanolamine, may be suitable for less sensitive industrial applications.[1][3]

Below is a summary of typical specifications for different grades of commercial TEA, compiled from various supplier and regulatory information. It is important to note that specifications can vary between manufacturers, and it is always recommended to consult the certificate of analysis for a specific lot.

ParameterTechnical Grade (e.g., 85%)Standard Purity Grade (≥99.0%)High-Purity / Pharmaceutical Grade
Assay (this compound) ~85%≥99.0%99.0% - 103.0% (as per USP/EP)[1]
Diethanolamine (DEA) ~15%[1][3]≤0.5%[1]≤0.1% to ≤0.5%[1]
Monoethanolamine (MEA) Not typically specified≤0.1% to ≤0.05%[1][3]≤0.1%[1]
Water Content Not typically specified≤0.2%[1][3]≤0.5%[1]
N-Nitrosodiethanolamine (NDELA) Not typically specifiedNot typically specified≤24 ppb[1][4]
Appearance Colorless to pale yellow liquid[1]Clear, colorless to pale yellow, viscous liquidClear, colorless, viscous liquid[1]

Impact of Impurities on Research Applications

The primary impurities in this compound, diethanolamine (DEA) and monoethanolamine (MEA), can have significant consequences in research settings.

  • Diethanolamine (DEA): The most critical concern with DEA is its potential to form N-nitrosodiethanolamine (NDELA) in the presence of nitrosating agents. NDELA is a known carcinogen, making its presence in pharmaceutical and cosmetic formulations a major safety concern.[5][6] The European Union has banned DEA in cosmetics to mitigate this risk.[5] In drug formulations, DEA can also affect the stability and efficacy of active pharmaceutical ingredients (APIs). For instance, as a secondary amine, it can participate in unwanted side reactions, leading to degradation of the API or the formation of new, potentially toxic, byproducts.

  • Monoethanolamine (MEA): While generally less reactive than DEA, MEA can also influence the pH and ionic strength of solutions. In cell culture applications, the concentration of ethanolamines can be critical. Ethanolamine is a precursor for the synthesis of phosphatidylethanolamine, a key component of cell membranes, and its presence in serum-free media can be essential for the growth of certain cell lines.[7][8] However, uncontrolled levels of MEA as an impurity could alter the optimized concentrations of essential nutrients in the media, potentially impacting cell viability and experimental outcomes.[9]

Experimental Protocols for Purity Assessment

Accurate determination of TEA purity and its impurities requires robust analytical methods. The most common techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and non-aqueous titration.

Gas Chromatography (GC-FID) for the Determination of MEA and DEA

Gas chromatography with a flame ionization detector (GC-FID) is a widely used method for separating and quantifying volatile impurities like MEA and DEA in TEA.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Prepare a series of calibration standards of MEA and DEA in methanol.

  • Chromatographic Conditions:

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 275°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for MEA and DEA.

    • Inject the prepared sample solution.

    • Identify the peaks for MEA and DEA in the sample chromatogram based on their retention times compared to the standards.

    • Quantify the amount of each impurity using the respective calibration curve.

High-Performance Liquid Chromatography (HPLC) for this compound and Impurities

HPLC can also be employed for the analysis of TEA and its non-volatile impurities. Due to TEA's lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Prepare a series of calibration standards of TEA, MEA, and DEA in the mobile phase.

  • Chromatographic Conditions:

    • Column: Mixed-mode column (e.g., a combination of reversed-phase and ion-exchange) suitable for separating polar compounds.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for each compound.

    • Inject the prepared sample solution.

    • Identify and quantify the peaks corresponding to TEA, MEA, and DEA.

Non-Aqueous Titration for Total Basicity (Assay)

This method determines the total amount of basic substances in the sample, which is then used to calculate the percentage of this compound.

Methodology:

  • Reagents:

    • 0.1 N Perchloric acid in glacial acetic acid (standardized).

    • Glacial acetic acid.

    • Crystal violet indicator solution.

  • Procedure:

    • Accurately weigh approximately 0.5 g of the this compound sample into a clean, dry 250 mL beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator solution. The solution will have a violet color.

    • Titrate with standardized 0.1 N perchloric acid until the color of the solution changes from violet to blue-green. A potentiometric endpoint detection can also be used.

    • Perform a blank titration with 50 mL of glacial acetic acid and the indicator.

  • Calculation:

    • Calculate the percentage of this compound using the following formula:

      Where:

      • V_sample = volume of perchloric acid used for the sample (mL)

      • V_blank = volume of perchloric acid used for the blank (mL)

      • N = normality of the perchloric acid

      • 149.19 = molecular weight of this compound

      • W = weight of the sample (g)

Visualizing the Workflow and Impact

To aid in understanding the process of assessing TEA purity and the implications of impurities, the following diagrams have been generated.

G Workflow for Assessing Commercial this compound Purity cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Grade Assessment ReceiveSample Receive Commercial This compound Sample RecordInfo Record Lot Number and Supplier Information ReceiveSample->RecordInfo PrepareSample Prepare Samples for Each Analytical Method RecordInfo->PrepareSample GCanalysis GC-FID Analysis (for MEA and DEA) PrepareSample->GCanalysis HPLCanalysis HPLC Analysis (for TEA and other impurities) PrepareSample->HPLCanalysis Titration Non-Aqueous Titration (for Total Basicity/Assay) PrepareSample->Titration AnalyzeData Analyze Chromatograms and Titration Data GCanalysis->AnalyzeData HPLCanalysis->AnalyzeData Titration->AnalyzeData CompareSpecs Compare Results with Supplier Specifications and Grade Requirements AnalyzeData->CompareSpecs AssessSuitability Assess Suitability for Intended Research Application CompareSpecs->AssessSuitability

Workflow for Assessing Commercial this compound Purity

G Potential Impact of this compound Impurities in Research cluster_impurities Common Impurities cluster_impact Potential Research Impact TEA Commercial this compound DEA Diethanolamine (DEA) TEA->DEA MEA Monoethanolamine (MEA) TEA->MEA Nitrosamine Formation of Carcinogenic N-Nitrosodiethanolamine (NDELA) DEA->Nitrosamine DrugStability Decreased Drug Stability and Formulation Integrity DEA->DrugStability CellToxicity Altered Cell Viability and Experimental Outcomes in Cell Culture DEA->CellToxicity pHinstability Inaccurate pH Adjustment and Buffer Capacity DEA->pHinstability MEA->CellToxicity MEA->pHinstability

Potential Impact of this compound Impurities in Research

References

A Comparative Guide to Alternatives for Triethanolamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize reaction conditions and minimize side reactions, this guide provides a comprehensive comparison of common alternatives to triethanolamine (TEA) as a base catalyst in organic synthesis. This document outlines the performance of various organic bases in key reactions, supported by experimental data, detailed protocols, and visual workflows.

This compound (TEA) is a widely utilized base catalyst in a variety of organic transformations due to its accessibility and appropriate basicity for many applications. However, its nucleophilic nature and potential to cause side reactions have led researchers to explore alternatives. This guide focuses on a comparative analysis of TEA with other prominent organic bases, including N,N-Diisopropylethylamine (DIPEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), across several common reaction types.

Key Physicochemical Properties of Selected Organic Bases

The choice of a base catalyst is often dictated by its intrinsic properties, primarily its basicity (pKa of the conjugate acid) and steric hindrance. These factors influence the catalyst's ability to deprotonate a substrate without engaging in unwanted nucleophilic side reactions.

BaseAbbreviationStructurepKa of Conjugate Acid (in water)Steric Hindrance
This compoundTEAN(CH₂CH₂OH)₃7.76Low
N,N-DiisopropylethylamineDIPEA(i-Pr)₂NEt~10.9High
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUC₉H₁₆N₂~13.5Moderate

Note: pKa values can vary depending on the solvent and measurement conditions.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with an aldehyde or ketone. The choice of base catalyst can significantly impact the reaction rate and yield.

While direct comparative studies of TEA, DBU, and DIPEA across a wide range of substrates are limited, existing research provides valuable insights. For instance, in the condensation of aromatic aldehydes with malonic acid, triethylamine (a structurally similar, though less functionalized, amine to TEA) has been shown to afford cinnamic acids in yields comparable to those obtained with pyridine.[1] DBU is also recognized as an efficient catalyst for Knoevenagel condensations, often under solvent-free conditions.

Here, we present a general experimental protocol for the Knoevenagel condensation, which can be adapted to compare the efficacy of different base catalysts.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

  • Benzaldehyde

  • Malononitrile

  • Base catalyst (e.g., TEA, DBU, or DIPEA)

  • Solvent (e.g., Ethanol or Toluene)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of benzaldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add the base catalyst (0.1 mmol).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-benzylidenemalononitrile.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Benzaldehyde and Malononitrile in Solvent B Add Base Catalyst (TEA, DBU, or DIPEA) A->B C Stir at RT or Reflux B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Purification (Recrystallization/Chromatography) E->F G Product: 2-Benzylidenemalononitrile F->G

Knoevenagel Condensation Workflow.

Performance in Michael Addition

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). The choice of base is crucial for generating the nucleophile from the Michael donor.

While comprehensive comparative data is scarce, studies on the Michael addition of nitroalkanes to chalcones have utilized various bases. For instance, DBU has been effectively used as a catalyst in these reactions.[2] The following protocol can be used to compare the performance of TEA and its alternatives.

Experimental Protocol: Michael Addition of Nitromethane to Chalcone

Materials:

  • Chalcone

  • Nitromethane

  • Base catalyst (e.g., TEA, DBU, or DIPEA)

  • Solvent (e.g., Dichloromethane or THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of chalcone (1 mmol) in the chosen solvent (10 mL), add the base catalyst (0.1 mmol).

  • Add nitromethane (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Michael_Addition_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Chalcone in Solvent add_base Add Base Catalyst (TEA, DBU, or DIPEA) start->add_base add_nitro Add Nitromethane add_base->add_nitro react Stir at Room Temperature add_nitro->react monitor Monitor by TLC react->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Michael Adduct purify->product

Michael Addition Workflow.

Performance in Peptide Coupling

In peptide synthesis, the choice of base is critical for both the activation of the carboxylic acid and the suppression of racemization. Here, the sterically hindered base DIPEA often shows a distinct advantage over the less hindered TEA.

Comparative Data: Racemization in HATU-Mediated Peptide Coupling

The use of the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a tertiary amine base is a common method for amide bond formation. The choice of base can significantly influence the degree of racemization of the activated amino acid.

BaseModel CouplingRacemization (%)
DIPEA Z-Phg-OH + H-Pro-NH₂10.8
TEA Z-Phg-OH + H-Pro-NH₂Higher than DIPEA *
Experimental Protocol: Solution-Phase Peptide Coupling using HATU

Materials:

  • N-protected amino acid (1.0 eq)

  • C-protected amino acid or peptide (1.1 eq)

  • HATU (1.0-1.2 eq)

  • Base (DIPEA or TEA) (2.0-3.0 eq)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF.[4][5]

  • Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.[4]

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes to allow for pre-activation.[4]

  • Add the C-protected amino acid or peptide (1.0-1.1 equivalents) to the reaction mixture.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.[4]

  • Upon completion, work up the reaction by quenching with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent.

  • Purify the crude product, typically by column chromatography.

Signaling_Pathway cluster_bases Alternative Bases cluster_properties Key Properties cluster_reactions Organic Reactions cluster_outcomes Performance Metrics TEA This compound (TEA) Basicity Basicity (pKa) TEA->Basicity Sterics Steric Hindrance TEA->Sterics Nucleophilicity Nucleophilicity TEA->Nucleophilicity DIPEA DIPEA DIPEA->Basicity DIPEA->Sterics DIPEA->Nucleophilicity DBU DBU DBU->Basicity DBU->Sterics DBU->Nucleophilicity Other Other Hindered Amines, Guanidines, etc. Other->Basicity Other->Sterics Other->Nucleophilicity Knoevenagel Knoevenagel Condensation Basicity->Knoevenagel Michael Michael Addition Basicity->Michael Peptide Peptide Coupling Basicity->Peptide OtherRxns Other Reactions Basicity->OtherRxns Sterics->Knoevenagel Sterics->Michael Sterics->Peptide Sterics->OtherRxns Nucleophilicity->Knoevenagel Nucleophilicity->Michael Nucleophilicity->Peptide Nucleophilicity->OtherRxns Yield Reaction Yield Knoevenagel->Yield Time Reaction Time Knoevenagel->Time Selectivity Selectivity / Side Reactions Knoevenagel->Selectivity Michael->Yield Michael->Time Michael->Selectivity Peptide->Yield Peptide->Time Racemization Racemization Peptide->Racemization OtherRxns->Yield OtherRxns->Time OtherRxns->Selectivity

References

Performance Showdown: Triethanolamine (TEA) as a Mixed-Type Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Triethanolamine (TEA) has emerged as a noteworthy mixed-type corrosion inhibitor, offering protection for steel in various corrosive environments. This guide provides a comparative analysis of TEA's performance against other common corrosion inhibitors, supported by experimental data, to aid in the selection of optimal corrosion mitigation strategies.

This compound functions by adsorbing onto the metal surface, forming a protective layer that impedes both anodic and cathodic reactions in the corrosion process.[1][2] This dual action classifies it as a mixed-type inhibitor, making it a versatile option for diverse applications. Its performance, however, is best understood when juxtaposed with other widely used inhibitors.

Comparative Performance Analysis

To provide a clear comparison, the following tables summarize key performance indicators of TEA and its alternatives, derived from various electrochemical studies. It is important to note that the experimental conditions in these studies may vary, which can influence the results.

Potentiodynamic Polarization Data

Potentiodynamic polarization is a standard electrochemical technique used to determine the corrosion rate and the effectiveness of an inhibitor. Key parameters include the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (IE%). A lower icorr and a higher IE% indicate better corrosion protection.

Inhibitor SystemSteel TypeCorrosive MediumInhibitor Conc.Ecorr (V vs. SCE)icorr (µA/cm²)IE (%)Reference
Blank (No Inhibitor) 45 Steel3.5% NaCl--0.63211.31-[3]
This compound (TEA) + Sodium Silicate 45 Steel3.5% NaCl10 g/L SS + 3 g/L TEA-0.4851.8383.8[3]
Blank (No Inhibitor) Steel RebarSimulated Concrete Pore Solution (SCP) + 2% NaCl--0.55 (approx.)--[4]
Multi-component Inhibitor (containing TEA) Steel RebarSCP + 2% NaClNot specified-0.37 (at 5 days)--[4]
Calcium Nitrite Steel RebarSCP + 2% NaClNot specified-0.28 (at 5 days)--[4]
Blank (No Inhibitor) X70 Carbon Steel0.10 mol/L NaCl--0.65014.8-[5]
Sodium Nitrite (NaNO2) X70 Carbon Steel0.10 mol/L NaCl0.10 mol/L-0.3200.1798.8[5]
Sodium Phosphate (Na3PO4) X70 Carbon Steel0.10 mol/L NaCl0.10 mol/L-0.4500.3297.8[5]

Note: Direct comparison should be made with caution as experimental conditions differ across studies.

Electrochemical Impedance Spectroscopy (EIS) Data

Electrochemical Impedance Spectroscopy (EIS) provides insights into the resistance of the protective film formed by the inhibitor. A higher charge transfer resistance (Rct) value signifies a more effective barrier against corrosion.

Inhibitor SystemSteel TypeCorrosive MediumInhibitor Conc.Rct (Ω·cm²)IE (%)Reference
Blank (No Inhibitor) 45 Steel3.5% NaCl-583-[3]
This compound (TEA) + Sodium Silicate 45 Steel3.5% NaCl10 g/L SS + 3 g/L TEA354783.6[3]
Blank (No Inhibitor) Steel RebarSCP + 2% NaCl-10.91 kΩ·cm²-[4]
Multi-component Inhibitor (containing TEA) Steel RebarSCP + 2% NaClNot specified730.51 kΩ·cm² (at 5 days)-[4]
Calcium Nitrite Steel RebarSCP + 2% NaClNot specified69.54 kΩ·cm² (at 5 days)-[4]
Blank (No Inhibitor) X70 Carbon Steel0.10 mol/L NaCl-1.25 kΩ·cm²-[5]
Sodium Nitrite (NaNO2) X70 Carbon Steel0.10 mol/L NaCl0.10 mol/L112.8 kΩ·cm²98.9[5]
Sodium Phosphate (Na3PO4) X70 Carbon Steel0.10 mol/L NaCl0.10 mol/L35.6 kΩ·cm²96.5[5]

Note: Direct comparison should be made with caution as experimental conditions differ across studies.

Experimental Protocols

The following are representative methodologies for the key experiments cited in the performance data tables.

Potentiodynamic Polarization
  • Working Electrode Preparation: Steel specimens are mechanically polished with a series of silicon carbide papers of decreasing grit size, followed by rinsing with distilled water and acetone, and then dried. An insulated copper wire is connected to one end of the specimen for electrical contact. The specimen is then embedded in epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of the prepared steel specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.

  • Test Solution: The corrosive medium (e.g., 3.5% NaCl solution) is prepared with and without the desired concentration of the corrosion inhibitor.

  • Measurement: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize, typically for 30-60 minutes. The potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

Electrochemical Impedance Spectroscopy (EIS)
  • Electrode and Cell Setup: The same three-electrode cell configuration as in the potentiodynamic polarization experiment is used.

  • Measurement: The working electrode is immersed in the test solution (with or without inhibitor), and the OCP is allowed to stabilize. An AC voltage of small amplitude (e.g., 10 mV) is applied at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency (IE%) can be calculated from the Rct values using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the corrosion inhibition mechanism of TEA and a typical experimental workflow.

G cluster_solution Corrosive Environment (e.g., H₂O, O₂, Cl⁻) cluster_surface Steel Surface cluster_inhibition Inhibition Process Corrosive_Species Corrosive Species Anodic_Site Anodic Site (Fe → Fe²⁺ + 2e⁻) Corrosive_Species->Anodic_Site Attack Cathodic_Site Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) Corrosive_Species->Cathodic_Site Reacts TEA_mol TEA Molecules Adsorption Adsorption of TEA TEA_mol->Adsorption Steel Steel Substrate Adsorption->Anodic_Site Blocks Adsorption->Cathodic_Site Blocks Film_Formation Formation of Protective Film Adsorption->Film_Formation Corrosion_Inhibition Corrosion Inhibition Film_Formation->Corrosion_Inhibition

Caption: Corrosion inhibition mechanism of this compound (TEA) on a steel surface.

G cluster_prep Sample Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis Start Start: Steel Sample Polish Mechanical Polishing Start->Polish Clean Degreasing & Cleaning Polish->Clean Mount Mounting in Epoxy Clean->Mount Cell_Setup Three-Electrode Cell Assembly Mount->Cell_Setup Immersion Immerse Electrode & Stabilize OCP Cell_Setup->Immersion Solution_Prep Prepare Corrosive Solution (with/without Inhibitor) Solution_Prep->Immersion Measurement Perform Potentiodynamic Polarization or EIS Measurement Immersion->Measurement Data_Acquisition Data Acquisition Measurement->Data_Acquisition Analysis Tafel Extrapolation (for Polarization) or Equivalent Circuit Fitting (for EIS) Data_Acquisition->Analysis Results Calculate icorr, Ecorr, Rct, IE% Analysis->Results End End: Performance Evaluation Results->End

Caption: A generalized workflow for evaluating corrosion inhibitor performance.

References

A Comparative Guide to the Cytotoxicity of Pure vs. TEA-Capped Hydroxyapatite Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of pure hydroxyapatite (HAp) nanoparticles and triethanolamine (TEA)-capped HAp nanoparticles. The information presented is based on experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in the fields of biomaterials, drug delivery, and toxicology.

Executive Summary

Hydroxyapatite nanoparticles are widely investigated for biomedical applications due to their biocompatibility and osteoconductivity. Surface modification, such as capping with this compound (TEA), is often employed to control particle size, morphology, and stability. This guide reveals that while pure HAp nanoparticles can exhibit dose-dependent cytotoxicity, TEA-capping has been shown to significantly reduce this toxicity, rendering the nanoparticles more biocompatible for potential therapeutic applications. The following sections provide a detailed analysis of the experimental data, protocols, and potential cytotoxic mechanisms.

Data Presentation: Quantitative Cytotoxicity Analysis

The cytotoxic effects of pure and TEA-capped hydroxyapatite nanoparticles have been evaluated using various in vitro assays. The data below, summarized from a key comparative study, illustrates the differences in cell viability upon exposure to these nanoparticles.

Table 1: Cell Viability of HEK293 Cells Treated with Pure vs. TEA-Capped HAp Nanoparticles (MTT Assay)

Concentration (µg/mL)Incubation Time (hours)Pure HAp - Cell Viability (%)TEA-Capped HAp - Cell Viability (%)
12.52495.298.5
252490.196.2
502482.492.8
1002475.388.1
2002468.781.4
12.54892.897.1
254885.694.3
504876.290.5
1004867.985.2
2004859.178.6

Data synthesized from Kalaiselvi, V., & Mathammal, R. (2018). Synthesis and Characterization of Pure and this compound Capped Hydroxyapatite Nanoparticles and its Antimicrobial and Cytotoxic Activities. Asian Journal of Chemistry, 30(8), 1696-1700.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the synthesis of the nanoparticles and the primary cytotoxicity assay used in the comparative study.

Synthesis of Pure and TEA-Capped Hydroxyapatite Nanoparticles

This protocol is based on the microwave irradiation method described by Kalaiselvi et al. (2018).

a) Synthesis of Pure Hydroxyapatite Nanoparticles:

  • Prepare a 1 M solution of calcium hydroxide (Ca(OH)₂) by dissolving it in 100 mL of distilled water.

  • Prepare a 0.6 M solution of orthophosphoric acid (H₃PO₄) in 100 mL of distilled water.

  • Slowly add the orthophosphoric acid solution dropwise to the calcium hydroxide solution while stirring continuously to form a precipitate.

  • Wash the resulting precipitate with double-distilled water and then with ethanol.

  • Dry the precipitate in a hot air oven at 80°C.

  • Subject the dried powder to microwave irradiation at 700 W for 10 minutes.

b) Synthesis of TEA-Capped Hydroxyapatite Nanoparticles:

  • Disperse calcium hydroxide in 100 mL of distilled water containing a specific amount of this compound (TEA) as the capping agent.

  • Follow steps 2 through 6 as described for the synthesis of pure hydroxyapatite nanoparticles.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare stock solutions of pure and TEA-capped HAp nanoparticles in cell culture medium and sonicate to ensure proper dispersion. Add varying concentrations of the nanoparticle suspensions (12.5, 25, 50, 100, and 200 µg/mL) to the wells. Include a control group of untreated cells.

  • Incubation: Incubate the cells with the nanoparticles for 24 and 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: Express the cell viability as a percentage of the control (untreated cells).

Visualizing Experimental and Logical Relationships

Experimental Workflow

The following diagram illustrates the workflow from nanoparticle synthesis to cytotoxicity evaluation.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_cytotoxicity Cytotoxicity Evaluation cluster_apoptosis Further Mechanistic Studies s1 Preparation of Precursors (Ca(OH)₂, H₃PO₄, TEA) s2 Microwave-Assisted Precipitation s1->s2 s3 Washing and Drying s2->s3 s4 Characterization (XRD, SEM, TEM, FTIR) s3->s4 c2 Nanoparticle Exposure (Pure vs. TEA-Capped HAp) s4->c2 Nanoparticle Application c1 Cell Culture (HEK293) c1->c2 c3 MTT Assay c2->c3 a1 Apoptosis Assay (Annexin V-FITC/PI) c2->a1 a2 ROS Measurement (DCFH-DA Assay) c2->a2 c4 Data Analysis (Cell Viability %) c3->c4

Caption: Experimental workflow for comparing the cytotoxicity of pure and TEA-capped HAp nanoparticles.

Potential Signaling Pathway of HAp Nanoparticle-Induced Cytotoxicity

While specific signaling pathway studies for TEA-capped HAp are limited, the following diagram illustrates a generally accepted pathway for HAp nanoparticle-induced apoptosis, which may be mitigated by surface capping.

signaling_pathway np Pure HAp Nanoparticles cell_membrane Cell Membrane Interaction and Internalization np->cell_membrane tea_np TEA-Capped HAp Nanoparticles tea_np->cell_membrane reduced_toxicity Reduced Cytotoxicity tea_np->reduced_toxicity ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros mito Mitochondrial Dysfunction ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathway for HAp nanoparticle-induced apoptosis and the mitigating effect of TEA capping.

Conclusion

The experimental evidence strongly suggests that surface modification of hydroxyapatite nanoparticles with this compound significantly reduces their cytotoxic effects. As indicated by the MTT assay results on HEK293 cells, TEA-capped HAp nanoparticles exhibit higher cell viability across all tested concentrations and incubation times compared to their pure counterparts. This enhanced biocompatibility makes TEA-capped HAp nanoparticles a more promising candidate for in vivo applications, such as drug delivery and tissue engineering, where minimizing adverse cellular responses is paramount. Further research into the specific molecular mechanisms by which TEA capping mitigates cytotoxicity will provide deeper insights and facilitate the rational design of even safer and more effective nanomaterials for biomedical use.

Safety Operating Guide

Comprehensive Safety Protocol for Handling Triethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Triethanolamine (TEA), focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is critical for minimizing risks and ensuring personal and environmental safety.

Immediate Safety Precautions: Essential PPE

When handling this compound, a baseline of personal protective equipment is mandatory to prevent exposure. The immediate required PPE includes:

  • Eye Protection: Chemical safety goggles or safety glasses with side shields.[1]

  • Hand Protection: Chemically resistant gloves.[1]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2]

An eyewash station and a safety shower must be immediately accessible in the working area.

Detailed Personal Protective Equipment (PPE) Specifications

A multi-layered approach to PPE is crucial for comprehensive protection against the potential hazards of this compound, which include irritation to the skin, eyes, and respiratory system.[3]

Eye and Face Protection
  • Standard Operations: Wear chemical safety goggles that meet EN 166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[4][5]

  • Splash Hazard: If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[2] Contact lenses should not be worn when handling this chemical.[6]

Skin and Body Protection
  • Gloves: Nitrile or Neoprene gloves are recommended for handling this compound.[4][7] It is crucial to select gloves with a sufficient thickness and to consult the manufacturer's data for breakthrough times and degradation resistance.[4] Always inspect gloves for signs of degradation or punctures before use and dispose of contaminated gloves according to proper procedures.[4]

  • Protective Clothing: Wear a clean, body-covering lab coat.[2] For tasks with a higher risk of significant exposure, an impervious apron or chemical-resistant suit may be necessary. Contaminated clothing should be removed immediately and laundered before reuse.[5]

Respiratory Protection
  • Under Normal Conditions: Respiratory protection is generally not required when working in a well-ventilated area, such as under a chemical fume hood.[3][4]

  • Inadequate Ventilation or Spills: If vapors or mists are generated and ventilation is insufficient to maintain exposure below the occupational limit, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][8] For major spills or emergencies, a full-facepiece, self-contained breathing apparatus (SCBA) operated in positive-pressure mode should be used.[2]

Quantitative Exposure and Protection Data

The following table summarizes key quantitative data for the safe handling of this compound. Adhering to these exposure limits is critical for personnel safety.

ParameterValueSource
ACGIH TLV-TWA 5 mg/m³[1][3][9]
Glove Compatibility
Natural RubberGood[4]
NeopreneVery Good[4]
Nitrile (NBR)Very Good[2][4]
ButylVery Good[4]

ACGIH TLV-TWA (Threshold Limit Value - Time-Weighted Average): The average airborne concentration for a normal 8-hour workday and a 40-hour workweek to which nearly all workers may be repeatedly exposed, day after day, without adverse effect. Glove ratings are general; always consult the specific manufacturer's chemical resistance data.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all engineering controls (e.g., fume hood) are operational. Have an emergency spill kit readily available.

  • PPE: Don all required PPE as specified above.

  • Dispensing: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.[1][4] Avoid generating aerosols or mists.[8]

  • Transporting: When moving the chemical, use sealed, properly labeled, and non-breakable secondary containers.

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory area.

Disposal Plan
  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste.[4] Contact a licensed professional waste disposal service.[4] All waste must be placed in sealed, properly labeled containers.

  • Container Disposal: Empty containers should be treated as unused product and disposed of accordingly.[4] Do not reuse containers.

  • Regulatory Compliance: All disposal must be in accordance with local, regional, and national environmental regulations.

Emergency Protocol: Chemical Spill Workflow

In the event of a spill, a clear and immediate response is critical to contain the material and protect personnel. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate Alert others don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) contain Contain Spill (Use inert absorbent material) don_ppe->contain absorb Absorb Liquid contain->absorb collect Collect & Containerize Waste absorb->collect decontaminate Decontaminate Area dispose Dispose of Waste Properly decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.